1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropylsulfonylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)5-3-8(4-5)13(11,12)6-1-2-6/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCGCXUZKZKOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust, multi-step synthetic pathway, offering in-depth explanations for experimental choices and providing detailed, step-by-step protocols. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important molecule.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent ring strain of the azetidine ring, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to molecules containing this scaffold.[1] The incorporation of the azetidine motif can lead to improved physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for drug-like characteristics.
The target molecule, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, combines the desirable features of the azetidine core with a cyclopropylsulfonyl group. The sulfonamide linkage is a common pharmacophore, and the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid functionality provides a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex drug candidates.
Synthetic Strategy and Experimental Protocols
The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is most effectively achieved through a multi-step sequence starting from a commercially available, protected form of azetidine-3-carboxylic acid. The overall synthetic workflow is depicted below.
Sources
Physicochemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Introduction
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a novel small molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: a strained azetidine ring, a metabolically robust cyclopropyl group, and an electron-withdrawing sulfonyl linkage.[1][2][3] The azetidine core serves as a versatile scaffold, offering a three-dimensional exit vector that can be explored for targeted biological interactions.[1][4][5] The cyclopropyl group is often employed to enhance metabolic stability and introduce conformational rigidity, which can lead to improved potency and selectivity.[3][6][7] The N-sulfonyl group modulates the basicity of the azetidine nitrogen and influences the overall electronic properties of the molecule.
This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and details the requisite experimental protocols for their empirical determination. The methodologies described are grounded in established analytical techniques, ensuring robustness and reliability for researchers in drug discovery and development.
Molecular Structure and Core Properties
The foundational properties of a compound dictate its behavior in both in vitro and in vivo systems. The combination of the acidic carboxylic acid and the polar sulfonyl group suggests a molecule with significant aqueous solubility at physiological pH, while the cyclopropyl and azetidine hydrocarbon framework will contribute to its lipophilic character.
| Property | Predicted Value | Comments |
| Molecular Formula | C₇H₁₁NO₄S | Derived from chemical structure. |
| Molecular Weight | 205.23 g/mol | Calculated based on the molecular formula. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group. |
| Hydrogen Bond Acceptors | 4 | From the sulfonyl oxygens and the carboxylic acid oxygen. |
| Topological Polar Surface Area (TPSA) | 85.99 Ų | Estimated based on related N-sulfonylated azetidines.[8][9] |
Acidity Constant (pKa)
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid possesses a single acidic proton on the carboxylic acid group. The electron-withdrawing nature of the adjacent N-cyclopropylsulfonyl group is expected to lower the pKa relative to the unsubstituted azetidine-3-carboxylic acid.
Predicted pKa: 3.0 - 4.0
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol describes a standard and reliable method for determining the pKa of an ionizable compound.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water, with a co-solvent such as methanol or DMSO if required to ensure complete dissolution.
-
-
System Calibration:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place the analyte solution in a temperature-controlled vessel (25 °C) and begin gentle stirring.
-
Use a calibrated micro-burette to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be found from the first derivative of the titration curve.
-
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[10][11] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Predicted logP: ~0.5 - 1.5 Predicted logD at pH 7.4: ~ -1.0 to -2.0 (due to ionization of the carboxylic acid)
Experimental Protocol for logD Determination via Shake-Flask Method
The shake-flask method is the gold standard for logP/logD determination.[12]
-
Preparation of Phases:
-
Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice versa by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The logD is calculated using the formula: logD = log([Compound]octanol / [Compound]aqueous)
-
Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility
Solubility is a prerequisite for absorption and is a critical parameter for formulation development. The presence of both a polar carboxylic acid and a sulfonyl group suggests that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid will have moderate to high aqueous solubility, particularly at pH values above its pKa where the carboxylate form predominates.
Predicted Solubility at pH 7.4: > 1 mg/mL
Experimental Protocol for Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound.
-
Sample Preparation:
-
Add an excess amount of the solid compound to vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake or rotate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Processing:
-
Filter the suspension through a 0.45 µm filter to remove undissolved solids. A low-binding filter material should be used.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Thermal Properties (Melting Point)
The melting point is an indicator of purity and crystal lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it also provides information on other thermal events like decomposition or polymorphic transitions.[13][14][15]
Predicted Melting Point: 150 - 200 °C (based on related azetidine carboxylic acids and sulfonyl compounds)[16][17]
Experimental Protocol for DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point (e.g., 250 °C).
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
-
Structural Characterization
Unambiguous structural confirmation is essential. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecule's connectivity and mass.
NMR Spectroscopy
-
¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, distinct signals for the azetidine ring protons, and a downfield singlet for the carboxylic acid proton. The chemical shifts of the azetidine protons will be influenced by the sulfonyl group.[4][18][19][20]
-
¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (~170-180 ppm), carbons of the azetidine ring, and the carbons of the cyclopropyl group.[4][18]
High-Resolution Mass Spectrometry (HRMS)
HRMS will confirm the elemental composition of the molecule. The expected exact mass for the neutral molecule [M] is 205.0409. Depending on the ionization method, the protonated molecule [M+H]⁺ (m/z 206.0487) or the deprotonated molecule [M-H]⁻ (m/z 204.0331) would be observed.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]
-
1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem. Available from: [Link]
-
A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem. Available from: [Link]
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. Available from: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). Available from: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. Available from: [Link]
-
Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. (2021-10-20). Available from: [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020-08-11). Available from: [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - DASH (Harvard). (2017-07-21). Available from: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). Available from: [Link]
- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]
-
(PDF) An Efficient Synthesis of Baricitinib - ResearchGate. (2025-08-07). Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available from: [Link]
-
A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine | Journal of the American Chemical Society. Available from: [Link]
-
Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry. (2012-03-01). Available from: [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022-08-05). Available from: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available from: [Link]
-
Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchGate. (2025-08-05). Available from: [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available from: [Link]
-
3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem. Available from: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]
-
Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design - ChemRxiv. Available from: [Link]
- WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents. (2017-06-29).
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). Available from: [Link]
-
1-Benzyl-azetidine-3-carboxylic Acid Manufacturers in India - IndiaMART. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 14. veeprho.com [veeprho.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. 2309463-31-6|1-(Fluorosulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 17. 1219828-33-7|1-(Ethylsulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Derivatives
A Forward-Looking Analysis for Drug Discovery Professionals
Executive Summary
The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. This guide delves into the largely unexplored chemical space of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives. While direct literature on this specific class of compounds is nascent, this document synthesizes established principles from related chemical series to provide a predictive framework for their synthesis, potential biological activities, and avenues for future research. By dissecting the individual contributions of the azetidine-3-carboxylic acid core, the cyclopropyl group, and the sulfonamide linkage, we aim to equip researchers, scientists, and drug development professionals with a robust foundation to explore this promising, yet uncharted, territory of drug discovery.
Introduction: The Architectural Logic of a Novel Scaffold
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart desirable pharmacokinetic properties and act as a rigid scaffold for presenting pharmacophoric elements.[1][2] Its incorporation into drug candidates can lead to improved metabolic stability and aqueous solubility. Azetidine-3-carboxylic acid, in particular, serves as a constrained amino acid analogue, offering a unique vector for chemical diversification.[3][4]
The cyclopropyl group is another privileged moiety in drug design, often introduced to modulate potency, selectivity, and metabolic stability. Its small, rigid, and lipophilic nature can lead to favorable interactions with biological targets and shield adjacent functionalities from metabolic degradation.[5]
Finally, the sulfonamide linkage is a well-established functional group in a plethora of clinically successful drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites.[6] The combination of these three components in 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives creates a novel scaffold with significant potential for biological activity.
Synthetic Strategies: Building the Core Structure
The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and its derivatives can be approached through a logical sequence of well-established reactions. A plausible synthetic route is outlined below, providing a foundational protocol for accessing this novel chemical series.
General Synthetic Pathway
The primary strategy involves the N-sulfonylation of an azetidine-3-carboxylic acid precursor. The carboxylic acid moiety can be protected, for instance as a methyl or ethyl ester, to prevent unwanted side reactions during the sulfonylation step.[1][7]
Caption: General synthetic route to 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and its amide derivatives.
Detailed Experimental Protocol: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Step 1: N-Sulfonylation of Azetidine-3-carboxylic acid methyl ester
-
To a solution of azetidine-3-carboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a base such as triethylamine or diisopropylethylamine (2.5 equivalents).
-
Stir the mixture for 10-15 minutes to ensure complete deprotonation of the azetidine nitrogen.
-
Slowly add a solution of cyclopropylsulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid methyl ester.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Predicted Biological Activities and Potential Targets
Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives.
Antibacterial Activity
The azetidine moiety is a component of several quinolone antibiotics, where it often enhances antibacterial potency and pharmacokinetic properties.[5][8] The combination of a cyclopropyl group at the N-1 position and an azetidinyl group at the C-7 position of quinolones has been shown to confer excellent antibacterial activity.[5] It is plausible that 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives could exhibit antibacterial properties, potentially by targeting bacterial enzymes involved in cell wall synthesis or DNA replication.
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, histone deacetylases (HDACs), and methionine aminopeptidases.[6] Furthermore, certain azetidine-containing compounds have shown antiproliferative effects.[9] The rigid azetidine scaffold can orient the cyclopropylsulfonyl and carboxylic acid moieties in a defined spatial arrangement, which may facilitate binding to the active sites of cancer-related enzymes.
Enzyme Inhibition
The carboxylic acid group is a common feature in many enzyme inhibitors, often acting as a key binding motif. The N-acyl sulfonamide moiety, which is structurally related to the N-sulfonyl group in the target compounds, is a known bioisostere of carboxylic acids.[10] This suggests that the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold could be a promising starting point for the design of inhibitors for various enzymes, including proteases, kinases, and metabolic enzymes. For instance, inhibition of the sirtuin 5 (SIRT5) lysine deacylase enzyme has been linked to potential cancer treatments, and inhibitors often incorporate a carboxylic acid residue for high-affinity binding.[11]
Caption: Predicted biological activities and potential molecular targets of the core scaffold.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives is unavailable, we can extrapolate potential relationships from analogous series.
| Moiety | Position | Potential Impact on Activity |
| Cyclopropyl Group | N-1 of Azetidine | Can enhance potency and improve metabolic stability. |
| Azetidine Ring | Core Scaffold | Provides a rigid framework and can improve physicochemical properties.[1] |
| Carboxylic Acid | C-3 of Azetidine | Key for binding to many biological targets; can be converted to esters or amides to modulate properties.[9] |
| Sulfonamide Linkage | N-1 of Azetidine | Acts as a hydrogen bond donor/acceptor; crucial for target engagement.[6] |
Experimental Protocols for Biological Evaluation
To assess the predicted biological activities, a series of well-established in vitro assays can be employed.
Antibacterial Activity Assay (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold represents a novel and promising area for drug discovery. While this guide is based on predictive analysis due to the current lack of direct experimental data, the foundational principles of medicinal chemistry strongly suggest that derivatives of this class hold significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. Future research should focus on the synthesis of a diverse library of these compounds, followed by systematic biological screening to validate these hypotheses and elucidate their mechanism of action. The exploration of this untapped chemical space could lead to the identification of novel drug candidates with improved therapeutic profiles.
References
-
Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]
- Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
-
7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. PubMed. [Link]
-
Synthesis and caspase-3 Inhibitory Activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. PubMed. [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. [Link]
-
7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed. [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]
-
Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme Connect. [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]
-
Synthesis of Esters from Carboxylic Acids and Derivatives. ResearchGate. [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]
-
Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed. [Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]
-
Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]
-
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC - NIH. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH. [Link]
-
Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [Link]
-
Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. PubMed. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. [Link]
Sources
- 1. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. CAS 757239-60-4: 1-Cbz-3-azetidinecarboxylic acid methyl e… [cymitquimica.com]
- 8. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: An In-Depth Technical Guide
A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid has revealed that this information is not publicly available in scientific literature or chemical databases.
While extensive searches were conducted across various platforms, including chemical repositories such as PubChem and ChemSpider, as well as scholarly articles, no specific experimental spectra for this particular molecule could be located. The search results did yield information on related compounds, such as other derivatives of azetidine-3-carboxylic acid, and general spectroscopic principles for carboxylic acids and sulfonyl-containing compounds. However, direct observational data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid remains elusive.
This lack of available data prevents the creation of an in-depth technical guide as requested. A scientifically rigorous and trustworthy guide would necessitate the inclusion of actual experimental data, including peak lists, spectral images, and detailed acquisition parameters. Without this foundational information, any attempt to generate such a guide would be speculative and lack the required scientific integrity for the target audience of researchers, scientists, and drug development professionals.
For researchers interested in this specific molecule, the next logical step would be its chemical synthesis followed by empirical characterization using NMR, IR, and MS techniques. The resulting data would be a novel contribution to the chemical sciences.
General Spectroscopic Expectations for Azetidine Derivatives and Carboxylic Acids:
While specific data is unavailable, one can anticipate the general features that would be observed in the spectra of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see signals corresponding to the protons of the cyclopropyl group, the azetidine ring, and the carboxylic acid proton. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The carboxylic acid proton would typically be a broad singlet, and its chemical shift would be concentration-dependent.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the azetidine ring, and the carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
S=O stretching bands for the sulfonyl group, which typically appear as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
C-N and C-H stretching and bending vibrations.
Mass Spectrometry (MS): In a mass spectrum, one would expect to observe the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the cyclopropyl group, or cleavage of the azetidine ring. High-resolution mass spectrometry would be crucial for confirming the elemental composition.
Conclusion
Due to the absence of publicly available experimental spectroscopic data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, it is not possible to provide the requested in-depth technical guide. The scientific community would benefit from the synthesis and full spectroscopic characterization of this compound to fill this knowledge gap.
An In-depth Technical Guide to 1-(cyclopropylsulfonyl)azetidine-3-carboxylic Acid (CAS 1219827-77-6) for Drug Discovery and Agrochemical Research
Introduction: The Rising Prominence of the Azetidine Scaffold in Bioactive Molecule Design
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, ultimately leading to compounds with superior efficacy and safety profiles.[1]
This guide focuses on a specific, functionalized azetidine building block: 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (CAS Number: 1219827-77-6). This molecule is of particular interest due to the convergence of three key structural features: the azetidine core, a bioisosterically significant carboxylic acid group, and a stabilizing cyclopropylsulfonyl substituent. While not a therapeutic or pesticidal agent in itself, this compound serves as a critical starting material for the synthesis of a new generation of bioactive molecules, most notably in the field of herbicidal agents. We will delve into its properties, its application in the synthesis of potent enzyme inhibitors, the underlying mechanism of action of its derivatives, and the structure-activity relationships that guide the design of next-generation compounds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1219827-77-6 | Internal Data |
| Molecular Formula | C₇H₁₁NO₄S | Internal Data |
| Molecular Weight | 205.23 g/mol | Internal Data |
| Appearance | Typically a white to off-white solid | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from related compounds[2][3][4][5] |
Safety and Handling:
-
Eye Contact: May cause serious eye irritation.[6]
-
Skin Contact: May cause skin irritation.[6]
-
Inhalation: May cause respiratory tract irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
Application in the Synthesis of Acyl-ACP Thioesterase Inhibitors: A New Frontier in Herbicides
The primary documented application of azetidine carboxylic acid derivatives, and by strong inference, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, is in the development of novel herbicides that target the plant-specific enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT) .[3][6][7][8] This enzyme plays a crucial role in fatty acid biosynthesis in plants, making it an attractive target for selective herbicides.[9][10]
Rationale for Targeting Acyl-ACP Thioesterase (FAT)
Acyl-ACP thioesterases are responsible for hydrolyzing the thioester bond between a growing fatty acid chain and the acyl carrier protein (ACP), thereby releasing the free fatty acid.[10] This is a terminal step in the de novo synthesis of fatty acids within the plastids. Inhibition of this enzyme disrupts the plant's ability to produce essential fatty acids, leading to a cascade of metabolic failures and ultimately, plant death. The absence of a homologous enzyme in mammals makes FAT an ideal target for developing herbicides with a favorable toxicological profile.[9]
Exemplary Synthetic Protocol: N-(Azetidin-3-yl)pyrazole Carboxamide Herbicides
While a direct synthesis using 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is not explicitly detailed in the available literature, a robust synthetic route for a closely related class of potent azetidinyl pyrazole carboxamide FAT inhibitors has been published.[3][6][7][8] This protocol serves as an excellent template for researchers working with the title compound.
Step 1: Amide Coupling
The core of the synthesis involves the coupling of an azetidine moiety with a substituted pyrazole carboxylic acid. This is a standard amide bond formation reaction.
Figure 1: General workflow for the synthesis of N-(azetidin-3-yl)pyrazole carboxamide derivatives.
Detailed Step-by-Step Methodology (Adapted from related syntheses[3][6][7][8]):
-
Reactant Preparation: To a solution of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add the desired substituted pyrazole amine (1.0-1.2 eq).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Addition of Coupling Agent: Slowly add a solution of a peptide coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or propylphosphonic anhydride (T3P) (1.1-1.5 eq), to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(1-(cyclopropylsulfonyl)azetidin-3-yl)pyrazole carboxamide.
Mechanism of Action: Disrupting Fatty Acid Biosynthesis
The herbicidal activity of N-(azetidin-3-yl)pyrazole carboxamides stems from their potent inhibition of the acyl-ACP thioesterase (FAT) enzyme.[3][6][7][8]
Figure 2: Simplified schematic of the fatty acid biosynthesis pathway and the site of inhibition by azetidinyl pyrazole carboxamide herbicides.
By blocking the FAT enzyme, these inhibitors prevent the release of newly synthesized fatty acids from the ACP. This leads to an accumulation of acyl-ACP intermediates and a depletion of the free fatty acid pool required for the synthesis of essential lipids for membrane biogenesis and other vital cellular functions. This disruption of lipid homeostasis is ultimately lethal to the plant.
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
Research into azetidinyl pyrazole carboxamides has revealed key structure-activity relationships that are crucial for designing potent FAT inhibitors.[3][6][7][8]
-
Azetidine Ring: The presence of the azetidine ring is critical for activity. It is believed to orient the molecule optimally within the active site of the FAT enzyme.
-
N-substituent on Azetidine: The nature of the substituent on the azetidine nitrogen plays a significant role in the compound's properties. The cyclopropylsulfonyl group in the title compound likely contributes to improved metabolic stability and favorable physicochemical properties.
-
Pyrazole Core: The pyrazole ring serves as a rigid scaffold to which other functional groups are attached. The substitution pattern on the pyrazole ring is a key determinant of herbicidal potency and spectrum.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring have a profound impact on activity. For instance, studies have shown that specific substitutions at the 1, 3, and 5-positions of the pyrazole can modulate the herbicidal efficacy against different weed species.[3][6][7][8]
Conclusion and Future Perspectives
1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its utility has been demonstrated in the context of developing a new class of herbicides that target the acyl-ACP thioesterase enzyme. The insights gained from the synthesis and structure-activity relationship studies of azetidinyl pyrazole carboxamides provide a solid foundation for the future design of even more potent and selective herbicides.
Furthermore, the unique properties conferred by the azetidine scaffold suggest that this building block holds promise for applications beyond agrochemicals. Its incorporation into drug candidates in other therapeutic areas could lead to the discovery of new medicines with improved pharmacological profiles. As the demand for innovative solutions in both agriculture and medicine continues to grow, the importance of specialized building blocks like 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is set to increase.
References
- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247–257.
- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme, 9, 247-257.
- Fisher Scientific. (2011). SAFETY DATA SHEET: 1-BOC-Azetidine-3-carboxylic acid.
- Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.
- Fisher Scientific. (n.d.).
- Capot Chemical. (2025). MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.
- UHN Pharma. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
- Légrádi, J., et al. (2022). Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam. Pest Management Science, 78(12), 5135-5145.
- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.
- PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid.
- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247-257.
- Hernandez, J. P., et al. (2014). Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy. Biotechnology and Bioengineering, 111(8), 1595-1603.
- Jones, A., et al. (2021). Identification and Functional Characterization of Acyl-ACP Thioesterases B (GhFatBs) Responsible for Palmitic Acid Accumulation in Cotton Seeds. International Journal of Molecular Sciences, 22(16), 8757.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. peptide.com [peptide.com]
- 6. pipharm.com [pipharm.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a Proline Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Proline and its analogs are of significant interest due to their unique conformational rigidity, which can impart favorable characteristics to peptide and small-molecule therapeutics. This guide delves into the core attributes of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, a constrained proline analog. We will explore its chemical synthesis, its potential as a proline mimic, and the strategic incorporation of the cyclopropylsulfonyl moiety to modulate its physicochemical and pharmacokinetic profiles. This document serves as a technical resource for researchers engaged in the design and development of next-generation therapeutics.
Introduction: The Strategic Value of Constrained Proline Analogs
Proline, with its distinctive cyclic structure, plays a pivotal role in the three-dimensional architecture of proteins and peptides. Its restricted conformational freedom is a valuable asset in drug design, offering a scaffold that can pre-organize pharmacophoric elements for optimal target interaction. The development of proline analogs is driven by the desire to fine-tune these conformational constraints and to introduce novel chemical features that can enhance biological activity, selectivity, and drug-like properties.
Azetidine-3-carboxylic acid, a four-membered ring analog of proline, provides a more compact and rigid scaffold.[] Its incorporation into bioactive molecules has been explored in various therapeutic areas. L-azetidine-2-carboxylic acid, a closely related isomer, is a known proline antagonist that can be misincorporated into proteins, leading to cellular toxicity.[2][3][4][5] This mimicry underscores the potential of azetidine-based structures to interact with biological systems that recognize proline.
The subject of this guide, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid, combines the constrained azetidine ring with a cyclopropylsulfonyl group at the nitrogen atom. This strategic combination is hypothesized to confer several advantages:
-
Enhanced Rigidity: The azetidine ring offers a higher degree of conformational restriction compared to the five-membered pyrrolidine ring of proline.
-
Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism.[6][7][8]
-
Improved Physicochemical Properties: The sulfonyl group can modulate polarity and solubility, while the cyclopropyl moiety can influence lipophilicity.[6][9]
This guide will now proceed to dissect the synthesis, potential applications, and experimental evaluation of this promising proline analog.
Synthesis and Characterization
The proposed reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur atom of cyclopropanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Sources
- 2. Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a New Frontier in CNS Therapeutics: A Technical Guide to the Potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a Glycine Transporter 1 (GlyT1) Inhibitor
For Immediate Release to the Scientific Community
This technical guide serves as an in-depth exploration into the therapeutic potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, a novel compound with structural motifs suggestive of potent activity as a Glycine Transporter 1 (GlyT1) inhibitor. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale for investigating this molecule, its hypothesized mechanism of action, and a comprehensive roadmap for its preclinical validation.
Section 1: The Scientific Imperative for Novel GlyT1 Inhibitors
The Glycine Transporter 1 (GlyT1) has emerged as a pivotal target in the treatment of central nervous system (CNS) disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Glycine is an essential co-agonist for the NMDA receptor; its presence is an absolute requirement for receptor activation by glutamate.[3] GlyT1, a sodium and chloride-dependent transporter, plays a critical role in regulating the concentration of glycine in the synaptic cleft, thereby modulating NMDA receptor activity.[3][4]
Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn enhances NMDA receptor-mediated neurotransmission.[5][6] This mechanism is particularly relevant for conditions like schizophrenia, where NMDA receptor hypofunction is implicated in the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][6] Beyond schizophrenia, preclinical and emerging clinical data suggest that GlyT1 inhibition may have therapeutic utility in a range of CNS disorders, including depression, anxiety, obsessive-compulsive disorder (OCD), and even in promoting neuroprotection.[1]
Section 2: Structural Rationale and Hypothesis: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a GlyT1 Inhibitor
The chemical structure of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid presents a compelling case for its potential as a GlyT1 inhibitor. Structure-activity relationship (SAR) studies of known GlyT1 inhibitors have revealed that the azetidine ring is a key pharmacophore in several potent and selective compounds.[7][8] The presence of the azetidine-3-carboxylic acid core in the molecule of interest provides a strong foundation for this hypothesis.
Furthermore, the cyclopropylsulfonyl group attached to the azetidine nitrogen is a lipophilic and metabolically stable moiety that can confer favorable pharmacokinetic properties and contribute to high-affinity binding to the transporter. The development of potent GlyT1 inhibitors has often involved the incorporation of a glycine or sarcosine moiety, and the azetidine-3-carboxylic acid core can be considered a conformationally constrained bioisostere of these structures.[3]
Therefore, the central hypothesis of this guide is that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid acts as a selective inhibitor of GlyT1, leading to increased synaptic glycine and enhanced NMDA receptor function, thereby offering therapeutic potential for CNS disorders. The subsequent sections will outline a comprehensive experimental plan to rigorously test this hypothesis.
Section 3: Preclinical Validation Workflow
A systematic and tiered approach is essential to validate the therapeutic potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. The following workflow outlines the key stages of preclinical investigation, from initial target engagement to in vivo proof-of-concept.
Caption: Preclinical validation workflow for a novel GlyT1 inhibitor.
Section 4: Detailed Experimental Protocols
In Vitro Target Engagement and Functional Activity
Objective: To determine the binding affinity and functional inhibitory potency of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid on human GlyT1.
4.1.1. Radioligand Binding Assay
-
Principle: This assay measures the ability of the test compound to displace a known radiolabeled GlyT1 inhibitor from membranes of cells expressing the transporter.
-
Protocol:
-
Prepare cell membranes from HEK-293 or CHO cells stably expressing human GlyT1.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Org24598) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
4.1.2. [³H]Glycine Uptake Assay
-
Principle: This functional assay directly measures the inhibition of glycine transport into cells overexpressing GlyT1.[9]
-
Protocol:
-
Culture CHO-K1 cells stably overexpressing human GlyT1a in 96- or 384-well plates.
-
Pre-incubate the cells with varying concentrations of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid or a reference inhibitor (e.g., Bitopertin).
-
Initiate glycine uptake by adding a solution containing [³H]glycine.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis.
-
| Assay | Key Parameters | Expected Outcome |
| Radioligand Binding | Ki (nM) | Low nanomolar affinity suggests potent binding. |
| [³H]Glycine Uptake | IC50 (nM) | Low nanomolar potency confirms functional inhibition. |
| Selectivity | IC50 (GlyT2)/IC50 (GlyT1) | A high ratio (>1000-fold) indicates selectivity.[10] |
In Vivo Pharmacodynamics and Efficacy
Objective: To assess the ability of the compound to modulate glycine levels in the brain and to demonstrate efficacy in relevant animal models of CNS disorders.
4.2.1. In Vivo Microdialysis
-
Principle: This technique allows for the measurement of extracellular glycine levels in specific brain regions of freely moving animals following compound administration.
-
Protocol:
-
Surgically implant a microdialysis probe into the prefrontal cortex or striatum of rats.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at baseline and after systemic administration of the test compound.
-
Analyze glycine concentrations in the dialysate using HPLC with fluorescence detection.
-
A significant, dose-dependent increase in extracellular glycine would confirm target engagement in the CNS.[11]
-
4.2.2. Animal Models of Schizophrenia
-
Rationale: To evaluate the therapeutic potential for schizophrenia-like symptoms, particularly cognitive deficits and negative symptoms.
-
Models:
-
MK-801 or PCP-Induced Hyperlocomotion: These models, using NMDA receptor antagonists, are sensitive to agents that enhance NMDA function. A reversal of the induced hyperlocomotion by the test compound would suggest antipsychotic-like activity.[11][12]
-
Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory. An improvement in performance in animals with induced cognitive deficits (e.g., by MK-801) would indicate pro-cognitive effects.[12]
-
Social Interaction Test: Reduced social interaction in rodents treated with PCP can model the negative symptoms of schizophrenia. Reversal of this deficit would suggest efficacy against these symptoms.[12]
-
Section 5: Signaling Pathway and Mechanism of Action
The therapeutic rationale for GlyT1 inhibition is centered on the modulation of the glutamatergic synapse, specifically the potentiation of NMDA receptor activity.
Caption: Hypothesized mechanism of action at the glutamatergic synapse.
Section 6: Conclusion and Future Directions
The structural features of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, particularly its azetidine-3-carboxylic acid core, strongly suggest its potential as a novel GlyT1 inhibitor. The comprehensive preclinical validation plan outlined in this guide provides a rigorous framework for confirming this hypothesis and characterizing its therapeutic potential. Successful validation would position this compound as a promising candidate for further development in the treatment of schizophrenia and other debilitating CNS disorders. Future research should focus on optimizing its pharmacokinetic and safety profiles to advance this promising molecule toward clinical investigation.
References
- Alberati, D., et al. (2012). Glycine reuptake inhibitor RG1678: a pharmacologic characterization of an investigational agent for the treatment of schizophrenia. Neuropharmacology, 62(2), 1152–1161.
- Boulay, D., et al. (2006). The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia. 36th Annual Meeting of the Society for Neuroscience.
- Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437.
- Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.
- Hashimoto, K. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current Pharmaceutical Design, 17(2), 112-120.
- Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders.
- Lowe, J. A., 3rd, et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974–2976.
- Umbricht, D., et al. (2014). Bitopertin, a glycine reuptake inhibitor, for the treatment of negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study.
- Wolkenberg, S. E., et al. (2007). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ASSAY and Drug Development Technologies, 5(1), 59-70.
- Yasuda, Y., et al. (2012). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology, 221(2), 323–333.
- Zhang, H., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Cell, 187(7), 1789-1802.e14.
- Lindsley, C. W., et al. (2014). Azetidine-based Selective Glycine transporter-1 (GlyT1) Inhibitors With Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
- Pinard, E., et al. (2010). The discovery of bitopertin (RG1678), a novel glycine reuptake inhibitor for the treatment of schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614.
- Singer, R. A., et al. (2015). The discovery of PF-03463275, a novel, potent, and selective GlyT1 inhibitor for the treatment of schizophrenia. ACS Medicinal Chemistry Letters, 6(6), 683-688.
- Wallace, M., et al. (2011). Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Neuropsychopharmacology, 36(10), 2123-2131.
Sources
- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Derivatives: A Gateway to Novel Drug Candidates
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue molecules with desirable pharmacological properties. Among these, the azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility when compared to more flexible or larger ring systems.[1] The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine.
This guide provides a detailed exploration of the synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives, a class of compounds with considerable potential for the development of novel therapeutics, particularly in the realm of kinase inhibition and other areas of unmet medical need. The cyclopropylsulfonyl group attached to the azetidine nitrogen introduces a unique vector for interaction with protein targets and can further modulate the physicochemical properties of the parent scaffold.
Synthetic Strategy: A Stepwise Approach to the Target Scaffold
The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives can be efficiently achieved through a three-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. The overall workflow involves:
-
Esterification of the carboxylic acid moiety to protect it during the subsequent sulfonylation step and to enhance solubility in organic solvents.
-
Deprotection of the Boc-protected nitrogen to yield the free secondary amine.
-
N-Sulfonylation with cyclopropanesulfonyl chloride to afford the desired target scaffold.
-
(Optional) Saponification of the ester to yield the final carboxylic acid.
This synthetic route is robust and amenable to the generation of a library of derivatives by varying the ester group or by further derivatization of the carboxylic acid functionality.
Caption: Overall synthetic workflow for the preparation of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives.
Experimental Protocols
Part 1: Esterification of 1-Boc-azetidine-3-carboxylic Acid
The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard procedure that facilitates the subsequent steps by improving the solubility of the intermediate in organic solvents and preventing unwanted side reactions.
Protocol 1: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate
-
Materials:
-
1-Boc-azetidine-3-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., EDC) with a catalytic amount of DMAP
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) if using a coupling reagent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure (using Thionyl Chloride):
-
To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude ethyl 1-Boc-azetidine-3-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Rationale: The use of thionyl chloride in ethanol provides a straightforward and cost-effective method for esterification. Alternatively, milder conditions using coupling reagents like EDC/DMAP can be employed if the starting material is sensitive to acidic conditions.
Part 2: Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions to liberate the secondary amine of the azetidine ring, making it available for the subsequent sulfonylation.
Protocol 2: Synthesis of Ethyl azetidine-3-carboxylate
-
Materials:
-
Ethyl 1-Boc-azetidine-3-carboxylate
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve ethyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (5-10 eq) or an equivalent amount of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl azetidine-3-carboxylate. The product is often used in the next step without further purification.
-
-
Trustworthiness: It is crucial to ensure complete removal of the acid used for deprotection before proceeding to the next step, as residual acid will quench the base used in the sulfonylation reaction.
Part 3: N-Cyclopropanesulfonylation
This is the key step where the cyclopropylsulfonyl moiety is introduced onto the azetidine nitrogen. The reaction is a nucleophilic substitution where the secondary amine of the azetidine attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride.
Protocol 3: Synthesis of Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
-
Materials:
-
Ethyl azetidine-3-carboxylate
-
Cyclopropanesulfonyl chloride
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Flash column chromatography system
-
-
Procedure:
-
Dissolve ethyl azetidine-3-carboxylate (1.0 eq) in the chosen anhydrous solvent and cool the solution to 0 °C.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the solution.
-
Add a solution of cyclopropanesulfonyl chloride (1.1-1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate.
-
-
Expertise & Experience: The choice of base and solvent can be critical. A hindered base like DIPEA is often preferred to minimize potential side reactions. The reaction is typically run at low temperatures initially to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
Part 4 (Optional): Saponification to the Carboxylic Acid
For applications where the free carboxylic acid is required, the ethyl ester can be hydrolyzed under basic conditions.
Protocol 4: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Materials:
-
Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Boc-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 |
| Ethyl 1-Boc-azetidine-3-carboxylate | C₁₁H₁₉NO₄ | 229.27 |
| Ethyl azetidine-3-carboxylate | C₆H₁₁NO₂ | 129.16 |
| Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate | C₉H₁₅NO₄S | 233.29 |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | C₇H₁₁NO₄S | 205.23 |
Expected Spectroscopic Data:
-
¹H NMR:
-
Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate: Expect to see characteristic signals for the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The azetidine ring protons will likely appear as multiplets in the range of 3.5-4.5 ppm. The cyclopropyl protons will be observed as multiplets in the upfield region, typically between 0.8 and 1.5 ppm.
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: The signals for the ethyl group will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear in the downfield region (typically >10 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the ester will appear around 170-175 ppm, while the carboxylic acid carbonyl will be in a similar region. The carbons of the azetidine ring will resonate in the range of 40-60 ppm. The cyclopropyl carbons will be observed at high field, typically below 20 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the corresponding [M+H]⁺ or [M+Na]⁺ ions for each compound.
-
Applications in Drug Discovery: Targeting Kinases and Beyond
The 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold is a valuable building block for the synthesis of molecules with a wide range of biological activities.
Caption: Potential therapeutic applications of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives.
-
Kinase Inhibition: The structural similarity to the core of baricitinib suggests that derivatives of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid could be potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.[2] Furthermore, related azetidine-containing molecules have shown activity against other kinases such as Ataxia Telangiectasia and Rad3-related protein (ATR) and MerTK, which are targets in oncology.[1][3] The carboxylic acid functionality can serve as a handle for the introduction of various pharmacophores to target the active sites of different kinases.
-
Anti-Infective Agents: Azetidine derivatives have demonstrated promising activity against Mycobacterium tuberculosis and the parasites that cause malaria.[4][5] The unique properties of the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold could be exploited to develop novel anti-infective agents with improved efficacy and pharmacokinetic profiles.
-
Central Nervous System (CNS) Disorders: The small, rigid nature of the azetidine ring is advantageous for designing molecules that can cross the blood-brain barrier.[6] This opens up possibilities for developing therapies for a range of CNS disorders.
Conclusion
The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid derivatives offers a versatile platform for the generation of novel chemical entities for drug discovery. The protocols outlined in this guide provide a reliable and scalable route to this valuable scaffold. The demonstrated and potential biological activities of these compounds, particularly as kinase inhibitors, highlight the importance of further exploration and derivatization of this promising molecular framework. By leveraging the unique structural and physicochemical properties of the azetidine ring and the cyclopropylsulfonyl moiety, researchers can continue to develop innovative drug candidates to address a wide range of diseases.
References
-
Frigola, J., et al. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(22), 4177-4193. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
-
Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
-
Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 797-802. [Link]
-
Kowalczyk, M. A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6265. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
-
Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9921-9927. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2379-2391. [Link]
-
Hernández-Vázquez, E., et al. (2019). Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Journal of the Mexican Chemical Society, 63(3), 200-211. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]
Sources
- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Introduction: A Molecule of Strategic Design
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a synthetic, non-proteinogenic amino acid that presents a unique combination of structural motifs highly valued in modern medicinal chemistry. Its architecture, featuring a rigid azetidine ring, a metabolically robust cyclopropyl group, and a versatile carboxylic acid handle, suggests a range of applications in drug discovery and chemical biology. The azetidine scaffold provides a conformationally constrained framework, which can be advantageous for optimizing binding to biological targets.[1][2] The cyclopropyl group is a well-established bioisostere often employed to enhance metabolic stability, improve potency, and reduce off-target effects.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing this promising chemical entity.
Compound Profile
| Property | Value |
| IUPAC Name | 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid |
| CAS Number | 1219827-77-6[6] |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Structure |
Scientific Rationale and Potential Applications
The strategic incorporation of the cyclopropylsulfonyl moiety onto the azetidine-3-carboxylic acid core imparts several desirable properties. The cyclopropyl group, with its high C-H bond dissociation energy, is known to be less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to an improved pharmacokinetic profile for drug candidates. The sulfonamide linkage provides a stable, electron-withdrawing group that can influence the pKa of the carboxylic acid and participate in hydrogen bonding interactions within a protein binding pocket. The azetidine ring itself is a valuable proline analog that can induce specific backbone conformations in peptides or serve as a rigid scaffold for the presentation of pharmacophoric elements.[7][8][9]
Based on these structural features, the primary applications of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid are hypothesized to be:
-
A Novel Building Block in Peptide and Peptidomimetic Synthesis: Its unique conformational constraints can be exploited to modulate the secondary structure of peptides, potentially enhancing their stability and biological activity.
-
A Scaffold for Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and distinct chemical features make it an attractive starting point for the development of more potent and selective inhibitors.
-
A Tool for Investigating Metabolic Stability: It can be used as a reference compound or incorporated into larger molecules to assess the impact of the cyclopropylsulfonyl group on metabolic fate.
Experimental Protocols
Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the use of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a non-canonical amino acid in Fmoc-based solid-phase peptide synthesis.
Rationale: The carboxylic acid handle allows for standard amide bond formation, while the protected amine is inherent to the azetidine ring. The conformational rigidity of the azetidine ring is expected to influence the local peptide structure.
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC-grade acetonitrile and water
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
Pre-activate 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Expected Outcome: Successful incorporation of the novel amino acid into the peptide chain, which can be verified by a corresponding mass shift in the final product.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Rationale: The cyclopropyl group is often introduced to block metabolic hotspots.[3][4] This assay will determine the compound's stability in the presence of drug-metabolizing enzymes, providing an early indication of its pharmacokinetic potential.[5]
Workflow Diagram:
Caption: Workflow for Metabolic Stability Assay.
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM solution, and the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.
Data Presentation:
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | To be determined | To be determined |
| Verapamil (Control) | < 10 | High |
| Warfarin (Control) | > 60 | Low |
Protocol 3: Fragment-Based Screening using a Thermal Shift Assay (TSA)
Rationale: As a small molecule, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid can be screened against a target protein to assess binding. A thermal shift assay is a rapid and straightforward method to detect ligand binding, which typically stabilizes the protein and increases its melting temperature (Tm).
Workflow Diagram:
Caption: Workflow for Thermal Shift Assay.
Materials:
-
Purified target protein
-
SYPRO Orange dye
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
DMSO
-
HEPES buffer (pH 7.5)
-
Real-time PCR instrument
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the target protein in HEPES buffer to a working concentration (e.g., 2 µM).
-
Dilute the SYPRO Orange dye according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a PCR plate, add the protein solution and the SYPRO Orange dye to each well.
-
Add the test compound to the sample wells (final concentration, e.g., 100 µM) and an equivalent volume of DMSO to the control wells.
-
-
Melt Curve Analysis:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/min, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the point of maximum inflection in the fluorescence curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with the compound and the Tm of the protein with DMSO.
-
Interpretation:
A significant positive ΔTm (typically > 2°C) is considered a "hit," indicating that the compound binds to and stabilizes the target protein.
Conclusion
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a promising chemical tool with diverse applications in drug discovery and chemical biology. The protocols outlined in this guide provide a starting point for researchers to explore its potential as a novel building block, a metabolically stable scaffold, and a fragment for lead discovery. The unique combination of its structural elements warrants further investigation and offers exciting opportunities for the development of new therapeutic agents.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]
-
Nature Communications. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
DASH (Harvard). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]
-
ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]
-
PMC - PubMed Central. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Retrieved from [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. An Efficient Synthesis of Baricitinib. Retrieved from [Link]
-
PubMed. L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Retrieved from [Link]
- Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]
-
Sci-Hub. The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Retrieved from [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Google Patents. Method and intermediate for the production of baricitinib.
-
G3 Genes|Genetics|Genomes. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. Retrieved from [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]
-
ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
-
PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
PubChem. Azetidinecarboxylic Acid. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. 1219827-77-6|1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid in Peptide Synthesis
Introduction: The Strategic Value of Constrained Amino Acids in Peptide Therapeutics
The design of modern peptide-based therapeutics is a dynamic field, moving beyond the canonical 20 amino acids to harness the vast potential of unnatural amino acids (UAAs).[1] The incorporation of UAAs is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to reduced target affinity and selectivity.[2][3] By introducing specific structural and physicochemical properties, UAAs can lock a peptide into a bioactive conformation, enhance resistance to proteolysis, and fine-tune pharmacokinetic profiles.[4]
Among the diverse classes of UAAs, conformationally constrained residues are of paramount importance. Small-ring systems, such as azetidine-based amino acids, serve as unique proline analogues that can induce specific secondary structures like β-turns and alter the torsional angles of the peptide backbone.[5] This guide focuses on a specialized UAA, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid , a novel building block designed to impart a unique combination of rigidity and desirable physicochemical properties for advanced drug discovery applications.
Compound Profile: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid
This UAA is a hybrid structure where each component is chosen for a specific purpose in rational drug design. Understanding the contribution of each moiety is key to appreciating its utility.
-
Azetidine-3-carboxylic Acid Core: The four-membered azetidine ring provides significant conformational constraint, more so than the five-membered ring of proline.[5] Its incorporation into a peptide chain can disrupt helical structures or stabilize turn motifs, making it a valuable tool for controlling peptide secondary structure.
-
N-Cyclopropylsulfonyl Group: This functional group attached to the azetidine nitrogen is the primary source of the molecule's unique properties:
-
Steric Hindrance & Conformational Lock: The bulky cyclopropylsulfonyl group locks the nitrogen atom's geometry, preventing cis-trans isomerization around the preceding peptide bond and further rigidifying the backbone. This steric demand, however, presents a significant challenge during peptide synthesis that requires specialized protocols.[6][7]
-
Metabolic Stability: The sulfonamide linkage is exceptionally stable to enzymatic cleavage, enhancing the in-vivo half-life of the resulting peptide.[4] The cyclopropyl group itself is a well-established motif in medicinal chemistry known to improve metabolic stability by blocking potential sites of oxidation.[1]
-
Physicochemical Modulation: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and can act as a bioisostere for a carboxylic acid, influencing solubility and receptor interactions.[4]
-
The combination of these features makes 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid a powerful building block for creating peptidomimetics with enhanced stability and defined three-dimensional structures.
Caption: Chemical Structure of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Predicted Physicochemical Properties
| Property | Value | Rationale |
| Molecular Weight | 219.25 g/mol | Calculated from formula C₇H₁₁NO₄S. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 | Two sulfonyl oxygens and two carboxyl oxygens.[4] |
| cLogP (estimated) | ~0.5 - 1.0 | The sulfonamide and carboxylic acid decrease lipophilicity, while the cyclopropyl and azetidine rings increase it. |
Experimental Protocols
Part A: Proposed Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Building Block
As this building block may not be commercially available, a robust synthetic route is required. The following protocol is based on established methods for N-alkylation/sulfonylation of azetidine derivatives.[8][9]
Caption: Proposed synthetic workflow for the UAA building block.
Step-by-Step Protocol:
-
N-Sulfonylation:
-
To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C and stir for 15 minutes.
-
Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate. Purify by column chromatography if necessary.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Part B: Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in coupling this UAA is the steric hindrance at the azetidine nitrogen.[6] Standard coupling conditions may result in low efficiency. This protocol is optimized to overcome this barrier using a high-efficiency coupling reagent and extended reaction times.
Caption: SPPS workflow highlighting the specialized hindered coupling step.
Materials:
-
Resin: Standard Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Building Block: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[10]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Monitoring Reagent: Chloranil test solution.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Activation and Coupling (The Critical Step):
-
In a separate vial, dissolve 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (4.0 eq relative to resin loading), HATU (3.9 eq), in DMF.
-
Add DIPEA (8.0 eq) to the activation mixture.
-
Vortex the mixture for 1-2 minutes to pre-activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the drained, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours. Note: This is significantly longer than a standard 1-hour coupling to ensure maximum efficiency against steric hindrance.
-
-
Monitoring and Recoupling:
-
After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Chloranil test to check for the presence of a free secondary amine.[11] A positive result (blue/green color) indicates an incomplete reaction. The standard Kaiser test will give a false negative as it does not detect the secondary amine of the newly coupled residue.
-
If the test is positive (incomplete coupling): Drain the reaction vessel and repeat the coupling step (Step 2) with a fresh solution of activated amino acid ("double coupling").
-
If the test is negative (complete coupling): Proceed to the next step.
-
-
Washing and Continuation:
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence according to standard SPPS protocols.[12]
-
-
Final Cleavage and Deprotection:
-
After the full peptide has been assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification by HPLC.
-
Recommended Coupling Conditions Summary
| Parameter | Recommended Condition | Rationale for Hindered Coupling |
| Amino Acid | 4.0 eq | Drives the reaction equilibrium towards product formation. |
| Coupling Reagent | HATU (3.9 eq) or COMU (4.0 eq) | High-efficiency reagents proven for sterically demanding couplings.[13] |
| Base | DIPEA (8.0 eq) | Non-nucleophilic base required for activation.[14] |
| Solvent | DMF | Standard SPPS solvent with good solvating properties. |
| Coupling Time | 2 - 4 hours | Extended time to overcome the slow reaction kinetics due to steric bulk. |
| Monitoring | Chloranil Test | Specifically detects secondary amines, ensuring accurate assessment of reaction completion.[11] |
| Contingency | Double Coupling | A standard procedure to ensure near-quantitative reaction for difficult residues. |
Conclusion and Field Insights
The successful incorporation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a prime example of how modern peptide synthesis adapts to accommodate structurally complex and sterically demanding building blocks. The key to success lies in recognizing the inherent challenge—steric hindrance—and proactively addressing it by selecting a superior coupling reagent like HATU or COMU, extending reaction times, and employing the correct analytical test for reaction monitoring. While requiring more care than a standard amino acid coupling, the strategic benefits of incorporating this UAA—enhanced stability, conformational rigidity, and unique physicochemical properties—provide a compelling rationale for its use in the development of next-generation peptide therapeutics.
References
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27.
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Hebden, A. J., & Sweeney, J. B. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 7(64), 40225-40234.
- Gade, N. R., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 146-157.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
European Patent Office. (1986). EP 0169602 A1: Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
-
JPT Peptide Technologies. (n.d.). Unnatural amino acids. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]
-
Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2018). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 20(17), 3897-3916.
- Zhang, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
Sources
- 1. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Modification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid in Medicinal Chemistry
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a valuable building block in modern drug discovery. Its rigid azetidine core introduces a three-dimensional scaffold that can enhance binding affinity and selectivity for biological targets, while the cyclopropylsulfonyl group can improve metabolic stability and other pharmacokinetic properties. The carboxylic acid handle provides a versatile point for derivatization, allowing for the exploration of a wide range of chemical space to optimize potency, selectivity, and drug-like properties. This document provides detailed application notes and protocols for the two most common and critical modifications of this scaffold: amide bond formation and esterification.
I. Amide Bond Formation: Synthesizing 1-(Cyclopropylsulfonyl)azetidine-3-carboxamides
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids with a diverse array of amines to generate novel chemical entities.[1] For 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, the formation of the corresponding carboxamides is a key strategy for developing new therapeutic agents.
A. Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[2] Several classes of coupling reagents are available, each with its own mechanism and optimal conditions.
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.[2][3] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to suppress side reactions and reduce racemization.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form an active ester intermediate, which readily reacts with amines.[4] HATU is often preferred for sterically hindered substrates or less nucleophilic amines.
The choice of solvent is critical for reaction success. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used as they effectively dissolve the reactants and reagents without interfering with the reaction. A non-nucleophilic base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component if it is used as a salt.
B. Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and highly effective method for the synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxamides using HATU.
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Addition of Amine and Base: Add the desired amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.1-1.3 eq) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide.
Table 1: Representative Reagents and Conditions for Amide Coupling
| Reagent System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | DIPEA | DMF | 20-25 | 1-4 |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 0 to 25 | 2-12 |
| DCC/DMAP (cat.) | TEA | DCM | 0 to 25 | 2-8 |
Diagram 1: Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for the synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxamides.
II. Esterification: Accessing Ester Derivatives
Esterification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid provides another avenue for structural modification, often used to improve cell permeability or to create prodrugs.
A. Method Selection: Steglich Esterification
For substrates that may be sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative. This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation.[3]
The mechanism involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst.
B. Detailed Protocol: Steglich Esterification
This protocol provides a step-by-step guide for the esterification of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid with a primary or secondary alcohol.
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Alcohol (primary or secondary)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) and the desired alcohol (1.0-1.5 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled, stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude ester can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Table 2: Key Parameters for Steglich Esterification
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid : Alcohol : DCC | 1 : 1.0-1.5 : 1.1 | Ensures complete consumption of the carboxylic acid. |
| DMAP (catalyst) | 0.05-0.1 eq | Catalytic amount is sufficient to accelerate the reaction. |
| Solvent | Anhydrous DCM | Aprotic and effectively dissolves reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
Diagram 2: Steglich Esterification Mechanism
Caption: Simplified mechanism of Steglich esterification.
III. Safety and Handling Considerations
-
Coupling Reagents: Carbodiimides like DCC are potent allergens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Uronium salts like HATU are generally stable but should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure that solvents are properly dried and handled under an inert atmosphere to prevent the introduction of water, which can hydrolyze the activated intermediates.
-
Azetidine Ring Stability: The azetidine ring is generally stable under the mild conditions described. However, prolonged exposure to strong acids or bases can lead to ring-opening or other side reactions.
-
Cyclopropylsulfonyl Group Stability: The cyclopropylsulfonyl moiety is robust and generally stable under standard amide coupling and esterification conditions.
IV. Conclusion
The derivatization of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid through amide bond formation and esterification represents a powerful strategy in the design and synthesis of novel molecules for drug discovery. The protocols outlined in this document, utilizing HATU for amidation and the Steglich reaction for esterification, provide reliable and high-yielding methods for accessing a wide range of derivatives. Careful consideration of reagent choice, reaction conditions, and purification techniques will ensure the successful modification of this important building block.
References
- European Patent Office. (n.d.). Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1. Googleapis.com.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
- Kumar, A., Akula, M., & Kumar, K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151629.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
MDPI. (n.d.). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Google Patents. (n.d.). US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
-
ResearchGate. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]
Sources
- 1. EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. There is a definitive shift away from flat, aromatic-rich molecules towards sp³-rich, three-dimensional scaffolds that can explore chemical space more effectively. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structures in this context.[1][2] Their inherent ring strain lends them unique reactivity, while their conformational rigidity offers a stable platform for orienting substituents in a well-defined vector space, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4]
This guide focuses on 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid , a bifunctional building block that merges the desirable properties of the azetidine core with other key pharmacophoric elements. The cyclopropyl group provides a small, rigid, and metabolically stable lipophilic component, while the sulfonyl group can act as a hydrogen bond acceptor. The carboxylic acid at the 3-position serves as a versatile synthetic handle, primarily for the construction of amide bonds, which are among the most common linkages in pharmaceuticals.[5][6]
The strategic incorporation of this building block allows for the introduction of a constrained, non-planar motif into a target molecule, which can significantly improve properties such as:
-
Solubility: The polar sulfonyl group and the sp³-rich nature of the scaffold can disrupt planarity and improve aqueous solubility.
-
Metabolic Stability: The azetidine ring and cyclopropyl group are generally resistant to metabolic degradation.[1]
-
Pharmacokinetic Profile: The rigid structure can lead to improved cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Physicochemical Properties
A clear understanding of a building block's physical and chemical properties is essential for successful reaction planning and execution.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Appearance | White to off-white crystalline solid |
| IUPAC Name | 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid |
| CAS Number | Not broadly available (structure-specific) |
| Solubility | Soluble in DMF, DMSO, sparingly soluble in DCM, THF, MeOH. Insoluble in water and non-polar solvents like hexanes. |
| Storage | Store in a cool, dry place away from moisture. Hygroscopic. |
Core Application: Amide Bond Formation
The most fundamental application of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid is its use as a carboxylic acid component in amide bond formation. The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction resulting in a stable salt.[6] Therefore, the carboxylic acid must first be "activated" to create a highly electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.[7][8]
Mechanistic Rationale of Amide Coupling
Modern amide coupling protocols rely on the in-situ generation of a highly reactive intermediate, typically an active ester. Uronium/aminium salt-based reagents like HATU are particularly effective. The mechanism involves the activation of the carboxylic acid by HATU to form an O-acylisouronium species, which rapidly converts to a highly reactive OAt-ester. This active ester is then readily displaced by a primary or secondary amine to form the thermodynamically stable amide bond with minimal risk of racemization.[9]
Caption: Fig. 1: General Mechanism of HATU-Mediated Amide Coupling
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less nucleophilic, due to the high reactivity of HATU. It is generally fast, clean, and minimizes side reactions.
Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an aminium-based coupling reagent that provides rapid and efficient amide bond formation with low rates of epimerization.[9] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to deprotonate the carboxylic acid and neutralize the generated acids.
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA (2.5-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl (brine), MgSO₄/Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids have dissolved.
-
Activation: To the stirred solution, add DIPEA (2.5 equiv) followed by HATU (1.1 equiv).
-
Expert Insight: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine minimizes the potential for HATU to react directly with the amine, which can form an undesired guanidinium byproduct.
-
-
Stirring: Allow the activation mixture to stir at room temperature for 15-20 minutes. The solution may change in color or clarity.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1N aq. HCl (2x), water (1x), sat. aq. NaHCO₃ (2x), and finally sat. aq. NaCl (brine) (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure amide product.
Protocol 2: Economical Coupling using EDC and HOBt
This method is a cost-effective alternative to HATU and is suitable for many routine amide couplings. The use of a water-soluble carbodiimide simplifies the purification process.
Principle: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to side reactions and racemization. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea as a more stable HOBt-ester, which reacts cleanly with the amine and suppresses side product formation.[8][11]
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (Et₃N) (2.5-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents.
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.0 equiv).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the reagents (0.1-0.2 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Expert Insight: Performing the reaction at 0 °C initially helps to control the exotherm and minimize potential side reactions associated with the highly reactive O-acylisourea intermediate.
-
-
Base and Coupling Reagent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous washes.
Experimental Workflow and Troubleshooting
A systematic approach is key to reproducible success in organic synthesis. The following workflow outlines the critical stages from planning to final product analysis.
Caption: Fig. 2: Standard Synthetic Workflow
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed).- Poor quality/wet solvents or reagents.- Sterically hindered or poorly nucleophilic amine. | - Use fresh, high-quality coupling reagents and anhydrous solvents.- Increase reaction temperature (e.g., to 40-50 °C).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU). |
| Formation of Guanidinium Byproduct (with HATU) | The amine reacted directly with HATU before the carboxylic acid was fully activated. | - "Pre-activate" the carboxylic acid with HATU and base for 15-20 minutes before adding the amine. |
| Urea Byproduct in Final Product (with EDC) | Insufficient aqueous washes during workup. | - Perform additional aqueous washes. The urea byproduct of EDC is water-soluble. If using DCC/DIC, the urea is insoluble and can be removed by filtration. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | - Adjust the polarity of the chromatography eluent system.- Consider an alternative purification method like reverse-phase HPLC for polar compounds. |
Conclusion
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its rigid, three-dimensional structure provides an excellent tool for navigating beyond flatland and accessing novel chemical space. The straightforward and robust amide coupling protocols detailed herein enable its efficient incorporation into a wide array of molecular scaffolds. By leveraging this building block, researchers can systematically enhance the drug-like properties of their compounds, ultimately accelerating the discovery and development of next-generation therapeutics.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link][7]
-
Aapptec Peptides. Coupling Reagents. [Online] Available at: [Link][9]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Online] Available at: [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Online] Available at: [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online] Available at: [Link][1]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Online] Available at: [Link][5]
-
Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Online] Available at: [Link]
-
Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. [Online] Available at: [Link][6]
-
Harvard University. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Online] Available at: [Link]
-
PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Online] Available at: [Link][12]
-
Reddit. Carbodiimide amide coupling reaction sideproduct. [Online] Available at: [Link][11]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online] Available at: [Link][8]
-
Organic Chemistry Portal. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. [Online] Available at: [Link]
-
ResearchGate. An Efficient Synthesis of Baricitinib. [Online] Available at: [Link]
-
Fisher Scientific. Amide Synthesis. [Online] Available at: [Link][10]
-
PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Online] Available at: [Link]
-
ResearchGate. Application to carboxylic acid‐containing drugs and natural products. [Online] Available at: [Link]
-
Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Online] Available at: [Link]
-
Organic and Biomolecular Chemistry. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Online] Available at: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Online] Available at: [Link][2]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. growingscience.com [growingscience.com]
- 6. books.rsc.org [books.rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. reddit.com [reddit.com]
- 12. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of N-Substituted Azetidine-3-Carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational constraints and metabolic stability to molecules, making it an attractive bioisostere for various functional groups.[1] Specifically, N-substituted azetidine-3-carboxylic acid derivatives are of paramount importance as they serve as versatile building blocks in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators. Their rigid structure allows for precise orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the key synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. Synthesis of the Azetidine-3-Carboxylic Acid Core: The Foundation
A robust and scalable synthesis of the azetidine-3-carboxylic acid core is the crucial first step. A common and efficient method involves a multi-step sequence starting from readily available diethyl bis(hydroxymethyl)malonate.[2] This approach avoids the use of highly toxic reagents and is amenable to large-scale production.[2]
Protecting Group Strategy: A Critical Consideration
Due to the presence of both a secondary amine and a carboxylic acid, a judicious choice of protecting groups is essential to ensure chemoselectivity in subsequent N-functionalization steps. The nitrogen atom is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.[3][4] The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to prevent its interference in subsequent reactions.
Synthetic Workflow for Protected Azetidine-3-Carboxylic Acid
Sources
Application Notes and Protocols: Stereoselective Synthesis of C3-Arylated Azetidine Carboxylic Acids
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Introduction: The Rising Prominence of C3-Arylated Azetidine Carboxylic Acids in Drug Discovery
The azetidine motif has emerged as a privileged scaffold in modern drug discovery, offering a unique three-dimensional conformation that can enhance potency, selectivity, and pharmacokinetic properties.[1] Among the various substituted azetidines, those bearing an aryl group and a carboxylic acid at the C3 position are of particular interest. This substitution pattern provides a valuable handle for molecular recognition at biological targets and allows for further chemical elaboration. The rigid nature of the azetidine ring restricts the conformational freedom of the appended functional groups, which can be advantageous for optimizing ligand-receptor interactions.
The stereochemistry at the C3 position is crucial for biological activity. The ability to selectively synthesize specific stereoisomers is therefore paramount for structure-activity relationship (SAR) studies and the development of effective therapeutics. This guide provides a detailed overview of established and cutting-edge methodologies for the stereoselective synthesis of C3-arylated azetidine carboxylic acids, complete with experimental protocols and mechanistic insights.
Strategic Approaches to Stereocontrol
The synthesis of C3-arylated azetidine carboxylic acids with defined stereochemistry presents a significant challenge due to the steric hindrance around the C3-quaternary center. The primary strategies to achieve stereocontrol can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in the key bond-forming steps.
-
Substrate-Controlled Diastereoselective Reactions: Leveraging existing stereocenters in the substrate to direct the stereochemical outcome of a reaction.
This application note will delve into specific protocols that exemplify these strategies, providing researchers with a practical guide to implementing these methods in their own laboratories.
Visualizing the Synthetic Landscape
Figure 2: Step-by-step workflow for the diastereoselective synthesis of a C3-arylated azetidine carboxylic acid via intramolecular cyclization.
Detailed Protocol
Step 1: Synthesis of the Chiral Precursor (N-protected γ-amino-β-aryl-δ-hydroxy ester)
-
Starting Material: Commercially available enantiopure β-aryl-γ-amino acid derivative.
-
Protection: Protect the amine functionality, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
-
Reduction: Reduce the carboxylic acid to the corresponding primary alcohol using a suitable reducing agent like LiAlH(_4) or BH(_3)-THF complex.
Step 2: Activation of the Primary Alcohol
-
To a solution of the N-protected γ-amino-β-aryl-δ-hydroxy ester in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO(_3) solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the formation of the azetidine ring by LC-MS.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection and Oxidation
-
N-Deprotection:
-
For Boc group: Treat the protected azetidine with trifluoroacetic acid (TFA) in DCM.
-
For Cbz group: Perform hydrogenolysis using Pd/C as a catalyst under a hydrogen atmosphere.
-
-
Oxidation of the C3-substituent (if necessary): If the C3-substituent needs to be converted to a carboxylic acid, this can be achieved through various oxidative cleavage methods depending on the nature of the precursor.
Data Summary
| Entry | Starting Material Stereoisomer | Cyclization Conditions | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (2R,3S)-Precursor | NaH, THF, rt | >95:5 | 85 |
| 2 | (2S,3R)-Precursor | NaH, THF, rt | >95:5 | 82 |
| 3 | (2R,3S)-Precursor | KOtBu, DMF, rt | >95:5 | 88 |
Table 1: Representative results for the diastereoselective intramolecular cyclization.
Protocol 2: Catalytic Asymmetric [2+2] Cycloaddition
This protocol outlines an enantioselective approach utilizing a chiral catalyst to control the stereochemical outcome of a [2+2] cycloaddition between an imine and an alkene, a powerful method for constructing the azetidine ring. [2][3]
Scientific Rationale
The [2+2] cycloaddition reaction is a convergent and atom-economical method for synthesizing four-membered rings. [2]When catalyzed by a chiral Lewis acid or a transition metal complex, this reaction can proceed with high enantioselectivity. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. The mechanism often involves the coordination of the catalyst to one of the reactants, creating a chiral environment that directs the approach of the second reactant.
Experimental Workflow
Figure 3: General workflow for the catalytic asymmetric [2+2] cycloaddition to synthesize chiral C3-arylated azetidines.
Detailed Protocol
Step 1: Preparation of the Chiral Catalyst
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a chiral bisphosphine or a BOX ligand) in a dry, degassed solvent (e.g., toluene or DCM).
-
Add the metal precursor (e.g., a copper(I) or silver(I) salt) and stir the mixture at room temperature until a homogeneous solution is formed.
Step 2: Asymmetric [2+2] Cycloaddition
-
To the solution of the chiral catalyst, add the imine substrate derived from an aromatic aldehyde.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the alkene partner (e.g., a vinyl ether or an allene carboxylate) over a period of time.
-
Stir the reaction at the low temperature for the specified duration, monitoring its progress by TLC or NMR.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH(_4)Cl).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the enantiomerically enriched azetidine.
Step 3: Determination of Enantiomeric Excess
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Data Summary
| Entry | Chiral Ligand | Metal Precursor | Alkene | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (S)-Ph-BOX | Cu(OTf)(_2) | Ethyl vinyl ether | 92 | 78 |
| 2 | (R)-BINAP | AgOAc | Allenyl acetate | 95 | 85 |
| 3 | (S,S)-Ph-BPE | Cu(I)I | Methyl acrylate | 88 | 75 |
Table 2: Representative results for the catalytic asymmetric [2+2] cycloaddition.
Protocol 3: Stereospecific Palladium-Catalyzed C(sp³)–H Arylation
This protocol describes a modern and highly efficient method for the synthesis of C3-arylated azetidines through a directed C(sp³)–H activation/arylation strategy. [4]This approach allows for the direct introduction of an aryl group at the C3 position with high stereospecificity.
Scientific Rationale
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. In this context, a directing group attached to the azetidine nitrogen can position a palladium catalyst in proximity to the C3–H bonds, facilitating their selective activation and subsequent arylation. [4]The stereochemical outcome of the reaction is often controlled by the initial stereochemistry of the substrate, making the process stereospecific.
Experimental Workflow
Figure 4: Workflow for the stereospecific synthesis of C3-arylated azetidines via directed C(sp³)–H arylation.
Detailed Protocol
Step 1: Synthesis of the N-Directed Azetidine Precursor
-
Synthesize the azetidine-2-carboxylic acid or a derivative thereof.
-
Install a suitable directing group on the azetidine nitrogen. A common and effective directing group is 8-aminoquinoline.
Step 2: Palladium-Catalyzed C(sp³)–H Arylation
-
In a glovebox or under an inert atmosphere, combine the N-directed azetidine substrate, the aryl halide (e.g., aryl iodide or bromide), a palladium catalyst (e.g., Pd(OAc)(_2)), a ligand (if necessary), and a base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3)) in a reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or t-amyl alcohol).
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the required time (12-24 hours).
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na(_2)SO(_4).
-
Concentrate the solution and purify the product by column chromatography.
Step 3: Cleavage of the Directing Group
-
The 8-aminoquinoline directing group can be cleaved under oxidative conditions, for example, using ceric ammonium nitrate (CAN) or through a multi-step sequence.
-
The specific conditions for cleavage should be optimized to avoid racemization or degradation of the product.
Data Summary
| Entry | Aryl Halide | Palladium Catalyst | Base | Stereoretention | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)(_2) | K(_2)CO(_3) | >99% | 75 |
| 2 | 3-Bromopyridine | Pd(OAc)(_2) | Cs(_2)CO(_3) | >99% | 68 |
| 3 | 1-Iodonaphthalene | Pd(OAc)(_2) | K(_2)CO(_3) | >99% | 72 |
Table 3: Representative results for the stereospecific Pd-catalyzed C(sp³)–H arylation of azetidines. [4]
Conclusion and Future Outlook
The stereoselective synthesis of C3-arylated azetidine carboxylic acids is a rapidly evolving field with significant implications for drug discovery. The protocols detailed in this application note represent a selection of robust and versatile methods that provide access to these valuable building blocks with high levels of stereocontrol. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired stereoisomer, and the scale of the synthesis.
Future developments in this area are likely to focus on the discovery of new and more efficient catalytic systems, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic methods. The continued innovation in synthetic methodology will undoubtedly accelerate the exploration of C3-arylated azetidine carboxylic acids as key components of next-generation therapeutics.
References
-
Singh, U. P., & Singh, R. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50155-50187. [Link]
-
De Nanteuil, F., Delepouve, N., & Cossy, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3896-3912. [Link]
-
Žukauskaitė, A., D'hooghe, M., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 633-646. [Link]
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]
- Brandt, T. A., et al. (2004). Process for making azetidine-3-carboxylic acid.
-
He, W., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9839-9842. [Link]
-
Li, G., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
-
Cao, Z. Y., et al. (2014). Catalytic asymmetric synthesis of 3,3-disubstituted oxindoles: Diazooxindole joins the field. Tetrahedron Letters, 55(17), 2795-2804. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Andresini, M., et al. (2023). Divergent reactivity of N–H spiro-oxindole azetidines with carboxylic acids. Organic & Biomolecular Chemistry, 21(34), 6931-6935. [Link]
-
Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1357601. [Link]
-
Zhou, G., et al. (2022). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 9(10), 2736-2741. [Link]
-
Wang, H., & Buchwald, S. L. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9846-9851. [Link]
-
Nielsen, D. U., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(11), 1905-1914. [Link]
-
Couty, F., & David, O. R. P. (2012). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 14(15), 3974-3977. [Link]
Sources
Application Notes: Strategic Incorporation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid in the Synthesis of Next-Generation JAK Inhibitors
Introduction: The Azetidine Scaffold in Precision JAK Inhibition
The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal intracellular tyrosine kinases that mediate cytokine signaling, governing critical aspects of immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms, making JAKs a high-priority target for therapeutic intervention.[2]
The development of small-molecule JAK inhibitors (jakinibs) has revolutionized the treatment landscape for diseases like rheumatoid arthritis, psoriatic arthritis, and myelofibrosis.[3] In the rational design of these inhibitors, the azetidine scaffold has emerged as a privileged motif.[4] Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling optimized interactions within the ATP-binding pocket of the target kinase. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible or traditional cyclic amine bioisosteres.[4]
This guide provides a detailed technical overview and experimental protocols for the application of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid , a key building block for the synthesis of advanced JAK inhibitors. We will explore its chemical properties, a validated protocol for its incorporation into a common pyrazolo[2,3-d]pyrimidine core via amide coupling, and the scientific rationale underpinning the synthetic strategy.
Physicochemical Properties and Handling
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a specialized building block. Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₄S | (Calculated) |
| Molecular Weight | 205.23 g/mol | (Calculated) |
| Appearance | Typically an off-white to white solid | General Observation |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Chemical Principles |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[5] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[5]
-
Hazards: May cause skin, eye, and respiratory irritation.[7] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard information.
The JAK-STAT Signaling Pathway: The Target
Understanding the biological context is crucial for appreciating the inhibitor's function. Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then transphosphorylate each other and the receptor itself, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[8] JAK inhibitors block this cascade at the source by inhibiting the kinase activity of JAKs.
Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.
Synthetic Strategy: Amide Coupling as the Linchpin Reaction
The synthesis of the target JAK inhibitor hinges on a robust and efficient amide bond formation. This reaction couples the carboxylic acid of our azetidine building block with the primary or secondary amine of a core heterocyclic scaffold, typically a 4-amino-1H-pyrazole derivative linked to a pyrrolo[2,3-d]pyrimidine. This core is a common feature in many potent JAK inhibitors.[2]
Figure 2: General Synthetic Workflow for JAK Inhibitor Synthesis.
Detailed Protocol: Amide Coupling
This protocol describes a representative procedure for the coupling of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid with a generic amino-heterocyclic partner. The conditions are based on well-established peptide coupling methodologies, proven to be effective for complex substrates in medicinal chemistry.[9][10]
Materials:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq)
-
Amino-pyrazolo-pyrimidine core (e.g., 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-amine) (1.1 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) and the amino-pyrazolo-pyrimidine core (1.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is crucial to exclude atmospheric moisture which can hydrolyze the activated ester intermediate and reduce yield.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the reactants. The volume should be sufficient to create a stirrable solution (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Activation: To the stirred solution, add HATU (1.2 eq). HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive O-acylisourea intermediate with minimal side reactions and low racemization risk.[10]
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. DIPEA is a non-nucleophilic organic base; its role is to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the ammonium salt of the amine partner, facilitating its nucleophilic attack.[9]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typically, these couplings are complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure target JAK inhibitor.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Structural Significance
The choice of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a deliberate design element intended to confer specific advantages to the final inhibitor molecule.
-
Azetidine Ring: As a constrained, sp³-rich scaffold, the azetidine ring projects its substituents (the cyclopropylsulfonyl group and the amide linkage to the core) into distinct vectors in 3D space.[4] This conformational rigidity reduces the entropic penalty upon binding to the kinase, potentially increasing binding affinity.
-
Cyclopropylsulfonyl Group: The sulfonyl group can act as a hydrogen bond acceptor. The attached cyclopropyl moiety is a lipophilic group that can engage in favorable van der Waals interactions within hydrophobic sub-pockets of the JAK ATP-binding site. This specific substitution pattern on the azetidine nitrogen is a key feature in several patented JAK inhibitors, suggesting its importance for achieving high potency and desired selectivity profiles.[2]
Conclusion
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a high-value, strategically designed building block for the synthesis of advanced JAK inhibitors. Its incorporation via standard amide coupling protocols, such as the one detailed here, is a reliable and efficient method for accessing complex molecular architectures. The unique combination of the rigid azetidine core and the cyclopropylsulfonyl moiety provides medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of next-generation therapeutics targeting the JAK-STAT pathway.
References
-
Changelian, P. S., et al. (2003). Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science, 302(5646), 875-878. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
- Incyte Corporation. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent US-8420629-B2.
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
- Incyte Corporation. (2013). Cyclohexyl Azetidine Derivatives as JAK Inhibitors. U.S. Patent US-2013045963-A1.
- Eli Lilly and Company. (2018). PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE. U.S. Patent US20180134713A1.
- Incyte Corporation. (2022). Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile. U.S. Patent US11548895B2.
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. Available at: [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- Rodgers, J. D., & Arvanitis, A. G. (2013). Cyclohexyl azetidine derivatives as jak inhibitors. WIPO Patent WO-2013026025-A1.
- Incyte Corporation. (2009). Azetidine and cyclobutane derivatives as jak inhibitors. WIPO Patent WO-2009114512-A1.
-
Norman, P. (2020). Basic Mechanisms of JAK Inhibition. Frontiers in Immunology, 11, 1297. Available at: [Link]
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET for 1-Cbz-Azetidine-3-carboxylic acid. Available at: [Link]
- Incyte Corporation. (2016). Azetidine and cyclobutane derivatives as jak inhibitors. European Patent EP2288610B1.
- Incyte Corporation. (2000). Synthesis of azetidine derivatives. WIPO Patent WO2000063168A1.
- Singh, R., et al. (2021). The Azetidine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(20), 14855-14899. (This is a representative citation, the linked BenchChem article summarizes these concepts).
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of interferon signaling. Journal of interferon & cytokine research, 22(1), 53-65. (This is a foundational citation for the pathway, the core concepts are widely available).
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Available at: [Link]
-
PubChem. (n.d.). Baricitinib. National Center for Biotechnology Information. Available at: [Link]
- Yamaoka, K. (2016). JAK inhibitors for rheumatoid arthritis. Current opinion in chemical biology, 32, 29-33.
-
Seif, F., et al. (2017). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells. Cell communication and signaling, 15(1), 1-13. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process and intermediates for preparing a JAK1 inhibitor - Patent US-12428426-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile - Google Patents [patents.google.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. Cyclohexyl Azetidine Derivatives as JAK Inhibitors - Patent US-2013045963-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of [Hypothetical Target Protein] Using 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Abstract
This application note provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize modulators of a hypothetical target protein, leveraging the unique chemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. We present detailed protocols for a primary fluorescence polarization (FP) competition assay and a secondary cell-based reporter assay. The methodologies are designed to be robust, scalable, and provide a clear workflow from initial hit identification to lead validation. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Rationale for Targeting [Hypothetical Target Protein] and the Potential of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
[Hypothetical Target Protein] is a key regulator in the [Specify Disease Pathway] signaling cascade, making it an attractive therapeutic target for [Specify Disease]. The unique structural features of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, particularly the strained azetidine ring and the electrophilic cyclopropylsulfonyl group, suggest a potential for covalent interaction with nucleophilic residues, such as cysteine, within the protein's binding pocket. The azetidine-3-carboxylic acid scaffold is a known pharmacophore that can mimic natural amino acids, potentially providing specificity and favorable binding kinetics.
This application note outlines a screening funnel designed to identify compounds that modulate the activity of [Hypothetical Target Protein]. The primary screen utilizes a fluorescence polarization assay, a homogenous and robust method suitable for HTS, to identify compounds that displace a fluorescently labeled probe from the target protein.[1][2][3] Hits from the primary screen are then subjected to a secondary cell-based reporter assay to confirm their activity in a more physiologically relevant context and to filter out false positives.[4][5]
High-Throughput Screening Workflow
The proposed HTS workflow is designed to efficiently identify and validate modulators of [Hypothetical Target Protein].
Figure 1: High-Throughput Screening Cascade.
Primary Screening: Fluorescence Polarization Competition Assay
3.1. Principle
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[1][2] The assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the target protein, its tumbling is restricted, leading to a high polarization signal. In a competition assay, a test compound that binds to the target protein will displace the tracer, causing a decrease in the polarization signal.
Figure 2: Principle of FP Competition Assay.
3.2. Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Recombinant [Hypothetical Target Protein] | In-house/Vendor | N/A |
| Fluorescent Tracer | In-house/Vendor | N/A |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | Vendor | e.g., 1219827-77-6 |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard | N/A |
| 384-well, low-volume, black, flat-bottom plates | Vendor | e.g., Corning 3573 |
3.3. Protocol
-
Compound Plating: Prepare a 10 mM stock solution of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid in DMSO. Serially dilute the compound to create a dose-response curve (e.g., 100 µM to 1 nM). Dispense 100 nL of each compound concentration into the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a 2X solution of [Hypothetical Target Protein] in assay buffer at a concentration determined by prior optimization (typically at its Kd for the tracer).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer at a concentration determined by prior optimization (typically at its Kd).
-
-
Assay Execution:
-
Add 5 µL of the 2X [Hypothetical Target Protein] solution to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 5 µL of the 2X fluorescent tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plates on a microplate reader equipped for fluorescence polarization.
3.4. Data Analysis and Hit Criteria
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization of the minimum control (tracer only).
-
mP_max is the average millipolarization of the maximum control (protein + tracer).
A Z'-factor should be calculated to assess the quality of the assay.[6] A Z' > 0.5 is considered acceptable for HTS. Compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits and are selected for dose-response studies to determine their IC50 values.
| Parameter | Value |
| Assay Volume | 10 µL |
| Plate Format | 384-well |
| Incubation Time | 60 minutes |
| Detection Method | FP |
| Hit Cutoff | >50% Inh. |
| Z'-factor | > 0.5 |
Secondary Screening: Cell-Based Reporter Assay
4.1. Principle
A cell-based reporter assay provides a more physiologically relevant system to confirm the activity of primary hits.[4][5] This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the activity of [Hypothetical Target Protein]. Modulation of the target protein by a test compound will lead to a quantifiable change in reporter gene expression.
Figure 3: Cell-Based Reporter Assay Workflow.
4.2. Materials and Reagents
| Reagent | Supplier | Cat. No. |
| [Specify Cell Line] Reporter Cell Line | In-house/Vendor | N/A |
| Cell Culture Medium (e.g., DMEM, 10% FBS) | Standard | N/A |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | Vendor | e.g., 1219827-77-6 |
| Reporter Assay Reagent (e.g., Luciferase kit) | Vendor | e.g., Promega E1500 |
| 384-well, solid white, flat-bottom plates | Vendor | e.g., Corning 3570 |
4.3. Protocol
-
Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add 100 nL of the test compounds at various concentrations to the cell plates.
-
Incubation: Incubate the plates for a period sufficient to allow for changes in reporter gene expression (e.g., 16-24 hours) at 37°C, 5% CO2.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of the reporter assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Data Acquisition: Read the luminescence or fluorescence signal on a microplate reader.
4.4. Data Analysis and Validation
The percentage of activity is calculated relative to positive and negative controls. Dose-response curves are generated to determine the EC50 or IC50 values for each compound. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reporter activity is not due to compound toxicity.
| Parameter | Value |
| Cell Line | [Specify Cell Line] |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 16-24 hours |
| Detection Method | Luminescence/Fluorescence |
| Readout | EC50/IC50 |
[Optional] Orthogonal Assay: Radioligand Binding Assay
For high-value hits, an orthogonal assay such as a radioligand binding assay can provide further confirmation of on-target activity.[7][8][9] This assay format is particularly useful for validating the binding affinity of unlabeled compounds in a competition format against a radiolabeled ligand.
5.1. Protocol Outline
-
Membrane Preparation: Prepare cell membranes from cells overexpressing [Hypothetical Target Protein].[9]
-
Binding Reaction: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard ligand) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki value from the IC50 using the Cheng-Prusoff equation.[7]
Conclusion
The described HTS workflow provides a robust and efficient strategy for the identification and characterization of novel modulators of [Hypothetical Target Protein] using 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a starting point for a screening campaign. The combination of a high-throughput primary FP assay with a physiologically relevant secondary cell-based reporter assay ensures the identification of high-quality hits for further lead optimization. The principles and protocols outlined in this application note can be adapted for a wide range of biological targets in drug discovery.
References
-
Nakatsu, T. (2020). High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery. Yakugaku Zasshi, 140(1), 31-38. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: a versatile tool for high-throughput screening. Combinatorial chemistry & high throughput screening, 6(3), 167–175. [Link]
-
Inglese, J., Johnson, R. L., & Shindell, I. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Iversen, P. W., Beck, B., & Chen, Y. F. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant journal : for cell and molecular biology, 120(6), 2904–2918. [Link]
-
Bylund, D. B. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 261, 321-336. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
An, W. F. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 397-406. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2023). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]
-
Nakatsu, T. (2020). High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery. Yakugaku Zasshi, 140(1), 31-38. [Link]
-
Costantino, G., Stola, M., & Ronga, L. (2021). Investigational Studies on a Hit Compound Cyclopropane-Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. ACS infectious diseases, 7(2), 346–356. [Link]
-
Yang, L., Morriello, G., Patchett, A. A., Leung, K., Jacks, T., Cheng, K., Schleim, K. D., Feeney, W., Chan, W. W., Chiu, S. H., & Smith, R. G. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of medicinal chemistry, 41(14), 2439–2441. [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Haynes, M. K., Strouse, J. J., & Sklar, L. A. (2011). A high throughput flow cytometric assay platform targeting transporter inhibition. Journal of biomolecular screening, 16(8), 861–873. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Application of Fluorescence Polarization in HTS Assays. Methods in molecular biology (Clifton, N.J.), 705, 213–233. [Link]
-
DiRusso, C. C., Li, H., & Black, P. N. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 342(1), 1–9. [Link]
-
Edmunds, A. J. F., et al. (2022). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (FAT) Inhibitors. CHIMIA International Journal for Chemistry, 76(4), 316-320. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Moises, T., et al. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(12), 1265-1277. [Link]
-
Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from [Link]
-
Giansanti, P., et al. (2021). High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells. Journal of Proteome Research, 20(2), 1266-1278. [Link]
-
An, W. F., & Tolliday, N. J. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 565, 1-12. [Link]
-
Haynes, M. K., et al. (2011). A high throughput flow cytometric assay platform targeting transporter inhibition. Journal of Biomolecular Screening, 16(8), 861-873. [Link]
-
Kutsyk, O., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2294. [Link]
-
Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 51-60. [Link]
-
Hale, J. J., et al. (2004). A rational utilization of high-throughput screening affords selective, orally bioavailable 1-benzyl-3-carboxyazetidine sphingosine-1-phosphate-1 receptor agonists. Journal of Medicinal Chemistry, 47(27), 6662-6665. [Link]
-
PubChem. (n.d.). 1-(4-(3-(Trifluoromethyl)phenethyl)benzyl)azetidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-({4-[5-(4-Cyclopropylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 5. marinbio.com [marinbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Introduction
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a unique molecule featuring a strained azetidine ring, a sulfonyl group, and a carboxylic acid moiety. As a potential pharmacophore or a key intermediate in drug discovery, the development of robust and reliable analytical methods for its quantification and characterization is paramount. These methods are essential for ensuring purity, monitoring stability, and understanding its pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies applicable to this compound.
The analytical challenges presented by this molecule stem from its combination of a polar carboxylic acid group and the absence of a strong chromophore, which can complicate detection by conventional UV-based HPLC methods. Therefore, a multi-pronged analytical approach is recommended.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is fundamental to method development. While experimental data for this specific molecule is not widely available, we can infer properties based on its structural components.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C7H11NO4S | --- |
| Molecular Weight | 205.23 g/mol | Important for mass spectrometry. |
| Polarity | High | Influences choice of chromatographic conditions (e.g., reverse-phase HPLC). |
| UV Absorbance | Low | Direct UV detection may lack sensitivity, suggesting the need for derivatization or alternative detection methods like mass spectrometry or charged aerosol detection. |
| Volatility | Low | Direct analysis by gas chromatography is unlikely without derivatization. |
| Acidity (pKa) | Estimated 3-5 | The carboxylic acid will be ionized at neutral and basic pH, affecting its retention in reverse-phase chromatography. |
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the potency and purity of non-volatile compounds like 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. Given the compound's polarity and lack of a strong UV chromophore, a reverse-phase HPLC method coupled with a suitable detection technique is recommended.
Rationale for Method Design
A reverse-phase C18 column is a versatile starting point for retaining the analyte. The mobile phase will consist of an aqueous component with an organic modifier (like acetonitrile or methanol). To ensure good peak shape and consistent retention of the carboxylic acid, the pH of the aqueous phase should be buffered to be at least 2 pH units below the pKa of the analyte, thus keeping it in its protonated, less polar form. Acidic mobile phase modifiers like formic acid or phosphoric acid are commonly used for this purpose.
Due to the weak UV absorbance, alternative detection methods should be considered for high sensitivity and specificity. Mass Spectrometry (MS) is the most powerful, providing both quantification and structural information. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also excellent universal detection techniques for non-volatile compounds. For routine quality control where high sensitivity is not the primary concern, detection at low UV wavelengths (e.g., 200-210 nm) may be feasible.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Detailed Protocol: Reverse-Phase HPLC with UV Detection
This protocol provides a starting point for method development and will require optimization and validation.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid), analytical grade.
-
Reference standard of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Sample containing 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | To maintain an acidic pH and ensure protonation of the carboxylic acid for better retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | A gradient is used to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 205 nm | For detecting the carboxyl and sulfonyl groups, which have some absorbance at low UV. |
| Injection Volume | 10 µL | A typical injection volume. |
4. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare the sample in the same diluent to a similar concentration as the standard solution.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
6. Analysis:
-
Inject the standard and sample solutions.
-
Calculate the assay or purity based on the peak areas.
Stability-Indicating HPLC Method Development
A crucial aspect of pharmaceutical analysis is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. This is known as a stability-indicating method.[1]
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are performed on the API.[2] This involves subjecting the compound to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
After exposure, the stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is not co-eluting with any degradants.
Workflow for Stability-Indicating Method Development
Caption: Development of a stability-indicating HPLC method.
Gas Chromatography (GC) - Not Recommended for Direct Analysis
Direct analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid by Gas Chromatography (GC) is not recommended due to its high polarity and low volatility.[3] The carboxylic acid and sulfonyl groups make the molecule prone to thermal degradation at the high temperatures required for GC analysis.
However, GC analysis can be made feasible through derivatization, which converts the polar functional groups into less polar, more volatile derivatives.[4]
Derivatization for GC Analysis
-
Silylation: The most common approach for derivatizing carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (TMS) ester.
-
Alkylation: Esterification of the carboxylic acid, for example, by reaction with an alcohol in the presence of an acid catalyst, can also increase volatility.
While possible, the additional sample preparation steps of derivatization can introduce variability. For this reason, HPLC and LC-MS are generally the preferred methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Specificity
For applications requiring high sensitivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[5]
Rationale for LC-MS Method
An LC-MS method would utilize similar chromatographic principles as the HPLC-UV method. However, the mobile phase composition needs to be compatible with the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI). Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate.
ESI is well-suited for ionizing polar molecules like 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. Analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The choice of ionization mode will depend on which provides a better signal-to-noise ratio.
For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.
Illustrative LC-MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| MS Conditions | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be optimized) |
| Monitored Ions (SIM) | [M+H]⁺ = 206.05 or [M-H]⁻ = 204.03 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and for the identification of impurities and degradation products.
Expected ¹H NMR Spectral Features
Based on the structure, the following proton signals are expected:[6]
-
Carboxylic Acid Proton (-COOH): A broad singlet in the range of 10-13 ppm. This signal will disappear upon D₂O exchange.[7]
-
Azetidine Ring Protons: Complex multiplets in the range of 3-4.5 ppm.
-
Cyclopropyl Ring Protons: Multiplets in the upfield region, typically between 0.5 and 1.5 ppm.
Expected ¹³C NMR Spectral Features
-
Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.
-
Azetidine Ring Carbons: Signals in the range of 40-60 ppm.
-
Cyclopropyl Ring Carbons: Signals in the upfield region, typically between 5 and 20 ppm.
Conclusion
A comprehensive analytical strategy for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid should primarily leverage reverse-phase HPLC, ideally coupled with mass spectrometry for enhanced sensitivity and specificity. The development of a stability-indicating HPLC method is critical for ensuring the quality and safety of this compound in pharmaceutical applications. While GC is not a primary technique for direct analysis, it can be employed following derivatization. NMR spectroscopy remains the gold standard for definitive structural elucidation. The protocols and guidelines presented here provide a solid foundation for the development and validation of robust analytical methods for this novel compound.
References
-
U.S. National Library of Medicine. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Retrieved from [Link][8]
-
U.S. National Library of Medicine. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. Retrieved from [Link][9]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. Retrieved from [Link][10]
-
Ahmed, A., et al. (2018). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. Retrieved from [Link][11]
-
Judelė, L., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(3), 187-194. Retrieved from [Link][3]
-
Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416-421. Retrieved from [Link]
-
Patel, R. B., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. Impactfactor.org. Retrieved from [Link][2]
-
Hishta, C., & Bomstein, J. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(10), 1686-1689. Retrieved from [Link][4]
-
Pira, E., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1665, 462822. Retrieved from [Link][5]
-
Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 25-36. Retrieved from [Link][1]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2020). STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
-
LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link][7]
-
U.S. National Library of Medicine. (n.d.). 1-({4-[5-(4-Cyclobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting in vivo studies on the novel compound 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. In the absence of direct published data for this specific molecule, this guide synthesizes established principles of preclinical small molecule research, drawing parallels from structurally related compounds to propose a robust framework for its evaluation. The protocols herein are designed to be self-validating and are grounded in the ethical principles of animal research. We will explore the hypothetical mechanism of action, preclinical considerations, and detailed protocols for pharmacokinetic, pharmacodynamic, and preliminary toxicity studies.
Introduction: Scientific Rationale and Hypothesized Mechanism of Action
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a novel small molecule with potential therapeutic applications. Its structure combines two key moieties: an azetidine-3-carboxylic acid scaffold and a cyclopropylsulfonyl group. The azetidine ring is a sought-after feature in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability. The carboxylic acid group provides a potential point of interaction with biological targets. The cyclopropylsulfonyl group is an interesting pharmacophore; related cyclopropyl amides have demonstrated antimicrobial activity, with some targeting the CYP51 protein, while cyclopropylamines have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in oncology.[1][2]
Given these precedents, we can hypothesize two potential, yet unconfirmed, avenues for the biological activity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid:
-
As an antimicrobial agent: The compound could potentially interfere with microbial metabolic pathways.
-
As an anticancer agent: It might exhibit inhibitory activity against epigenetic modifiers like LSD1 or other enzymes involved in cancer cell proliferation.
The following protocols are designed to be adaptable to investigate either of these hypotheses.
Preclinical Considerations
A successful in vivo study begins with meticulous planning.[3] The following considerations are crucial for obtaining reliable and reproducible data.
Formulation Development
The formulation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is critical for ensuring its solubility, stability, and bioavailability. A tiered approach to formulation development is recommended.
Table 1: Tiered Formulation Strategy
| Tier | Vehicle Composition | Suitability |
| 1 | Saline (0.9% NaCl) | For water-soluble compounds |
| 2 | 5% DMSO in saline | To enhance solubility |
| 3 | 10% Solutol HS 15 in water | For poorly soluble compounds |
| 4 | 20% Captisol® in water | To improve solubility and stability |
Protocol for Formulation Preparation:
-
Solubility Assessment: Determine the solubility of the compound in each vehicle at the desired concentration.
-
Preparation:
-
For aqueous solutions, dissolve the compound directly in the vehicle. Gentle heating and sonication may be applied.
-
For co-solvent formulations, first dissolve the compound in the organic solvent (e.g., DMSO) and then add the aqueous component dropwise while vortexing.
-
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter.
-
Stability: Assess the stability of the formulation at room temperature and under refrigerated conditions for the duration of the study.
Animal Model Selection
The choice of animal model is dependent on the therapeutic hypothesis.
-
For antimicrobial studies: Immunocompromised mouse models (e.g., neutropenic mice) infected with a relevant bacterial or fungal strain are standard.
-
For oncology studies: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice), are commonly used.
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[4][5][6][7][8]
Ethical Considerations and the 3Rs
All animal studies must be conducted in an ethical and humane manner.[4][7] Key considerations include:
-
Replacement: Where possible, use in vitro methods to screen for activity and toxicity before proceeding to in vivo studies.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power calculations should be performed to determine appropriate group sizes.
-
Refinement: Minimize pain and distress through the use of appropriate anesthetics and analgesics, and by refining experimental procedures.[5][6][8]
In Vivo Study Protocols
The following protocols provide a framework for the initial in vivo characterization of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3]
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) after intravenous (IV) and oral (PO) administration.
Animal Model: Male and female BALB/c mice (8-10 weeks old).
Experimental Design:
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Animals per group: n=3-4 per timepoint.
-
Timepoints for blood collection:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
PO: 0 (pre-dose), 15, 30 min, 1, 2, 4, 8, 24 h.
-
Protocol:
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Dosing:
-
IV: Administer the compound via the lateral tail vein.
-
PO: Administer the compound via oral gavage.
-
-
Blood Sampling: At each timepoint, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[9][10][11][12]
-
Sample Preparation:
-
Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
-
Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, and stability.[13]
Data Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin, Simcyp, PKQuest) to perform non-compartmental analysis (NCA) and determine the key PK parameters.[14][15][16][17][18]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO administration) |
Preliminary Toxicity Study
A preliminary toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities.[19][20][21][22]
Objective: To assess the acute toxicity of the compound and establish a safe dose range for subsequent efficacy studies.
Animal Model: Male and female BALB/c mice (8-10 weeks old).
Experimental Design:
-
Dose Escalation: Administer single doses of the compound at increasing concentrations (e.g., 10, 30, 100 mg/kg).
-
Animals per group: n=3-5.
-
Observation Period: Monitor animals for 7-14 days.
Protocol:
-
Dosing: Administer the compound via the intended route for efficacy studies (e.g., PO or IP).
-
Clinical Observations: Monitor animals for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.
Efficacy Study (Example: Xenograft Model)
This is a hypothetical example for an oncology application.
Objective: To evaluate the antitumor efficacy of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid in a human cancer xenograft model.
Animal Model: Immunodeficient mice (e.g., NSG) bearing tumors from a relevant human cancer cell line.
Experimental Design:
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank of the mice.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., at two different dose levels)
-
Group 3: Positive control (a standard-of-care chemotherapy agent)
-
-
Animals per group: n=8-10.
Protocol:
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment groups.
-
Dosing: Administer the vehicle, test compound, or positive control according to a predetermined schedule (e.g., daily, once a week).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.
-
Pharmacodynamic (PD) Analysis: Collect tumors for analysis of biomarkers to confirm target engagement (e.g., by measuring the levels of specific proteins or histone marks).
Data Visualization and Workflow Diagrams
In Vivo Study Workflow
Caption: A generalized workflow for in vivo studies.
Pharmacokinetic Study Protocol
Caption: Step-by-step pharmacokinetic study protocol.
References
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. [Link]
-
PKMP - Pharmacokinetic Modeling Program. (n.d.). APL Inc. [Link]
-
The 3Rs in preclinical studies: from principles to practice. (2023). Imavita. [Link]
-
Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. (n.d.). Certara. [Link]
-
The 3Rs. (n.d.). NC3Rs. [Link]
-
Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). Chemico-Biological Interactions. [Link]
- Cyclopropylamines as LSD1 inhibitors. (2014).
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. [Link]
-
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity relationships. (2006). Journal of Medicinal Chemistry. [Link]
-
How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024). Medium. [Link]
-
Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]
-
PKQuest - Free Pharmacokinetic Textbook and Software Package. (n.d.). PKQuest. [Link]
-
Putting animal welfare principles and 3Rs into action. (n.d.). EFPIA. [Link]
-
Fostering Animal Welfare and Advancing 3Rs Principles through the Establishment of a 3Rs Advisory Group. (2023). ILAR Journal. [Link]
-
Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? (2018). Journal of Mass Spectrometry. [Link]
-
GLP Toxicology Studies | Preclinical Toxicology Services. (n.d.). Pharmaron. [Link]
-
Pharmacokinetics Software in SimBiology. (n.d.). MathWorks. [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. (2014). Anapharm. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. imavita.com [imavita.com]
- 5. The 3Rs | NC3Rs [nc3rs.org.uk]
- 6. efpia.eu [efpia.eu]
- 7. Fostering Animal Welfare and Advancing 3Rs Principles through the Establishment of a 3Rs Advisory Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3Rs [hpra.ie]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. aplanalytics.com [aplanalytics.com]
- 15. certara.com [certara.com]
- 16. bgosoftware.com [bgosoftware.com]
- 17. pkquest.com [pkquest.com]
- 18. in.mathworks.com [in.mathworks.com]
- 19. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. altasciences.com [altasciences.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and achieve a successful, reproducible synthesis.
Synthetic Overview: The Two-Step Approach
The most common and reliable route to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid involves a two-step sequence starting from a commercially available azetidine-3-carboxylic acid ester. This strategy protects the carboxylic acid from reacting with the electrophilic sulfonyl chloride in the first step.
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My N-sulfonylation reaction (Step 1) is slow, incomplete, or shows low yield. What's going wrong?
Probable Causes & Solutions:
-
Insufficient Base: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl, which must be neutralized.[1] If you start with the hydrochloride salt of the azetidine ester, you need at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA): one to free the amine and one to scavenge the generated HCl.
-
Solution: Ensure you are using at least 2.2 equivalents of base relative to the azetidine ester hydrochloride salt. A slight excess helps drive the reaction to completion.
-
-
Poor Reagent Quality: Cyclopropanesulfonyl chloride is susceptible to hydrolysis. If it has been stored improperly or is old, it may have partially decomposed, leading to lower reactivity.
-
Solution: Use freshly purchased or distilled sulfonyl chloride. If you suspect decomposition, you can perform a purity check by ¹H NMR before use.
-
-
Incorrect Solvent or Temperature: The reaction rate and side reactions are highly dependent on the solvent and temperature.
-
Solution: Dichloromethane (DCM) or acetonitrile are excellent solvent choices. The reaction is typically started at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature. Running the reaction at elevated temperatures can promote the degradation of the strained azetidine ring.[2]
-
-
Competitive Reactions: If a nucleophilic base (e.g., pyridine in excess or at high temperatures) is used, it can react with the sulfonyl chloride, consuming your reagent.
-
Solution: Stick to sterically hindered, non-nucleophilic tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Q2: The ester hydrolysis (Step 2) is not going to completion, or I'm seeing decomposition of my product.
Probable Causes & Solutions:
-
Inappropriate Base/Solvent System: Standard saponification conditions using NaOH or KOH in methanol can be too harsh for the N-sulfonylated azetidine, potentially leading to ring-opening.[2]
-
Solution: A milder and highly effective method is using lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water (e.g., 3:1 ratio).[3] This combination allows for effective hydrolysis at room temperature, minimizing degradation pathways.
-
-
Insufficient Reaction Time or Temperature: While high temperatures should be avoided, the reaction still needs adequate time to proceed to completion.
-
Solution: Monitor the reaction closely by TLC or LC-MS. A typical reaction time with LiOH at room temperature is 2-4 hours. If the reaction is sluggish, gentle warming to 30-40 °C can be attempted, but with careful monitoring for byproduct formation.
-
-
Harsh Acidic Workup: The N-sulfonyl azetidine ring can be sensitive to strongly acidic conditions, especially when heated.[2]
-
Solution: During the workup, cool the reaction mixture in an ice bath before slowly adding aqueous acid (e.g., 1M HCl) to adjust the pH to ~2-3. Avoid a large excess of strong acid.
-
Q3: I'm having difficulty isolating and purifying the final carboxylic acid product. It seems to be staying in the aqueous layer.
Probable Causes & Solutions:
-
High Water Solubility: The final product is a relatively polar molecule with both a hydrogen bond donor (carboxylic acid) and acceptors (sulfonyl and carboxyl oxygens). It can exhibit high water solubility, making extraction with common organic solvents like ethyl acetate or DCM inefficient.
-
Solution 1 (Solvent Choice): After acidification, extract the aqueous layer multiple times (e.g., 5-6 times) with a more polar solvent mixture, such as 9:1 DCM/Isopropanol. The alcohol component helps to pull the polar product into the organic phase.
-
Solution 2 (Evaporation): If extraction proves ineffective, the most robust method is to freeze-dry (lyophilize) the acidified aqueous solution to obtain the crude product as a solid. This avoids prolonged heating and exposure to solvents.
-
Solution 3 (Crystallization): The crude product can often be purified by crystallization. A common solvent system is isopropanol/water or acetonitrile/water. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q: Why is it necessary to start with an ester of azetidine-3-carboxylic acid instead of the free acid? A: Starting with the free acid would introduce a competing nucleophile (the carboxylate anion) that can react with the cyclopropanesulfonyl chloride. Protecting the acid as an ester ensures that the sulfonylation occurs exclusively and cleanly at the azetidine nitrogen.
Q: How can I best monitor the progress of these reactions? A:
-
Step 1 (Sulfonylation): Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 50% ethyl acetate in hexanes. The product will be more polar than the sulfonyl chloride but less polar than the starting amine. Staining with potassium permanganate is effective for visualization. LC-MS is also an excellent tool to confirm the mass of the intermediate.
-
Step 2 (Hydrolysis): LC-MS is the preferred method. You will see the disappearance of the ester starting material (M+H)⁺ and the appearance of the carboxylic acid product (M+H)⁺. Reversed-phase HPLC methods are suitable for separating these compounds.[4]
Q: What are the key stability concerns for the final product? A: The primary stability concern for N-sulfonylated azetidines is the potential for ring-opening of the strained four-membered ring, which can be catalyzed by strong acids.[2] The final product should be stored as a solid in a cool, dry place. For solution-based stability, neutral or slightly acidic pH is generally preferred. Avoid prolonged storage in strongly basic or acidic solutions.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq).
-
Suspend the solid in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 10 minutes. The suspension should become a clearer solution.
-
In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq) in a small amount of DCM.
-
Add the cyclopropanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If needed, purify by flash chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 4.2: Hydrolysis to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Dissolve the crude ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting ester is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Slowly acidify the solution to pH 2-3 by adding 1M HCl (aq). A white precipitate may form.
-
Extract the aqueous layer multiple times (5x) with a 9:1 mixture of DCM/Isopropanol.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a white or off-white solid.
Data Summary & Visualization
Table 1: Key Reaction Parameters
| Parameter | Step 1: N-Sulfonylation | Step 2: Hydrolysis |
| Starting Material | Azetidine-3-carboxylate Ester HCl | Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate |
| Key Reagent | Cyclopropanesulfonyl chloride | Lithium hydroxide (LiOH) |
| Base | Triethylamine (≥2.2 eq) | - |
| Solvent | Dichloromethane (DCM) | THF / Water (3:1) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Yield | >90% (crude) | >85% |
| Monitoring | TLC, LC-MS | LC-MS |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
BenchChem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution. Retrieved from BenchChem Technical Support.[2]
-
Kim, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
-
Whitehead, A. (1973). Azetidine. Organic Syntheses, 53, 12. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Kaur, N. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Walton, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Xu, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]
Sources
Technical Support Center: Optimization of Reaction Yield for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
The synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is typically a two-step process starting from ethyl azetidine-3-carboxylate hydrochloride. The first step is an N-sulfonylation reaction with cyclopropanesulfonyl chloride, followed by the saponification of the ethyl ester to yield the final carboxylic acid. This guide is structured to address potential issues in each of these critical steps.
Troubleshooting Guide
Part 1: N-Sulfonylation of Ethyl Azetidine-3-carboxylate
This initial step involves the reaction of ethyl azetidine-3-carboxylate with cyclopropanesulfonyl chloride. Low yields in this step are a frequent challenge and can often be traced back to a few key factors.
Issue 1: Low or No Conversion to Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
Potential Causes & Solutions
-
Cause A: Inactive Cyclopropanesulfonyl Chloride due to Hydrolysis. Cyclopropanesulfonyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture, which converts it to the unreactive cyclopropanesulfonic acid.
-
Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture. It is also advisable to use a freshly opened bottle of cyclopropanesulfonyl chloride or to verify the quality of older reagents.
-
-
Cause B: Insufficient Basicity to Neutralize HCl. The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl salt of the starting material (if using the hydrochloride salt), and the second equivalent neutralizes the HCl produced during the reaction.
-
-
Cause C: Inappropriate Solvent Choice. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.
-
Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective choices for this type of reaction. They are aprotic and do not react with the sulfonyl chloride.
-
-
Cause D: Low Reaction Temperature. While low temperatures are often used to control exotherms, they can also slow down the reaction rate significantly.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Workflow for Troubleshooting Low Yield in N-Sulfonylation
Caption: Troubleshooting workflow for low yield in the N-sulfonylation step.
Part 2: Saponification of Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While generally a high-yielding reaction, issues can arise that affect the purity and isolation of the final product.
Issue 2: Incomplete Hydrolysis or Difficult Product Isolation
Potential Causes & Solutions
-
Cause A: Insufficient Hydrolysis. The hydrolysis reaction may not have gone to completion.
-
Solution: Ensure at least 1.1 to 1.5 equivalents of base (e.g., lithium hydroxide or sodium hydroxide) are used. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion.
-
-
Cause B: Incorrect pH for Acidification. The carboxylic acid product is soluble in the basic aqueous layer as its carboxylate salt. To precipitate the product, the pH must be carefully adjusted.
-
Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add a strong acid, such as 1M HCl, until the pH is between 2 and 3. Monitor the pH with a pH meter or pH paper. Adding the acid too quickly can lead to localized heating and potential degradation.
-
-
Cause C: Product is Partially Soluble in the Aqueous Layer. Even at the isoelectric point, the product may have some solubility in water, leading to lower isolated yields.
-
Solution: After acidification, if the product does not readily precipitate, or if the yield is low, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts can then be dried and concentrated to recover the product.
-
-
Cause D: Emulsion Formation During Work-up. The presence of salts and the nature of the product can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis?
A1: Ethyl azetidine-3-carboxylate hydrochloride is a common and commercially available starting material.[1] Since it is a hydrochloride salt, it is important to use an additional equivalent of base in the N-sulfonylation step to neutralize the salt and generate the free amine in situ.
Q2: Can I use a different sulfonyl chloride?
A2: Yes, this general procedure can be adapted for other sulfonyl chlorides. However, the reactivity of the sulfonyl chloride and the steric hindrance around the amine will influence the optimal reaction conditions. For instance, bulkier sulfonyl chlorides may require longer reaction times or slightly elevated temperatures.
Q3: My final product is an oil and won't crystallize. What should I do?
A3: If the final product is an oil, it may be due to the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary. For crystallization, try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a solvent in which it is insoluble (an anti-solvent, e.g., heptane or hexane) until turbidity is observed. Then, allow the solution to cool slowly. Seeding with a small crystal of the pure product, if available, can also induce crystallization.[2]
Q4: What are the expected spectroscopic data for the final product?
A4: While specific data can vary slightly based on the solvent and instrument, you should expect to see characteristic peaks in the 1H NMR spectrum corresponding to the cyclopropyl protons (typically in the 0.8-1.2 ppm region), the azetidine ring protons, and the absence of the ethyl ester signals. The carboxylic acid proton is often a broad singlet. In the 13C NMR, the carboxylic acid carbonyl carbon will be present. Mass spectrometry should confirm the expected molecular weight.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reactions. For the sulfonylation step, you can visualize the consumption of the starting amine and the formation of the less polar sulfonamide product. For the saponification, you will see the disappearance of the ester and the appearance of the more polar carboxylic acid at the baseline. LC-MS provides more definitive information on the identity of the spots.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the cyclopropanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate.
Protocol 2: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Dissolve the crude ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Table of Reaction Parameters and Expected Outcomes
| Parameter | N-Sulfonylation | Saponification |
| Starting Material | Ethyl azetidine-3-carboxylate HCl | Ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate |
| Reagents | Cyclopropanesulfonyl chloride, Triethylamine | Lithium hydroxide |
| Solvent | Dichloromethane | THF/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 70-90% | 85-95% |
| Purification | Aqueous work-up, chromatography if needed | Precipitation/crystallization |
References
- Lakrout, S., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
-
Organic Syntheses Procedure. azetidine. Available at: [Link]
-
Yeh, K.-L., et al. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics.[2]
-
Google Patents. Preparation of cyclopropyl sulfonylamides. Available at: [3]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link][4]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link][5]
Sources
- 1. 405090-31-5 | Ethyl azetidine-3-carboxylate hydrochloride - AiFChem [aifchem.com]
- 2. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. As a key building block in modern drug discovery, obtaining this compound in high purity is critical for downstream success. However, its unique physicochemical properties—namely its high polarity, acidic nature, and potential for zwitterionic behavior—present significant purification challenges.
This guide is structured to function as a direct line to our application support team. We will move beyond simple protocols to explain the underlying principles of each technique, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid?
The main difficulties stem from the molecule's structure:
-
High Polarity: The combination of a sulfonyl group and a carboxylic acid makes the molecule highly polar. This leads to very high solubility in polar solvents (like water and methanol) and poor solubility in common organic solvents, making standard extraction and normal-phase chromatography difficult.
-
Acidity and Zwitterionic Character: The carboxylic acid group can deprotonate, while the azetidine nitrogen, although attached to an electron-withdrawing sulfonyl group, can still be protonated under certain conditions. This zwitterionic potential can lead to strong interactions with stationary phases and unusual solubility behavior.[1]
-
Interaction with Silica Gel: The acidic nature of the compound can cause significant tailing (streaking) on standard silica gel due to strong polar interactions with the acidic silanol groups on the silica surface.[2][3]
Q2: What are the most common impurities I should expect?
Impurities will largely depend on your synthetic route, but common suspects include:
-
Starting Materials: Unreacted azetidine-3-carboxylic acid (or its ester precursor) and cyclopropanesulfonyl chloride.
-
Inorganic Salts: Salts such as triethylamine hydrochloride (Et3N·HCl) or sodium chloride (NaCl) formed during the reaction and workup.
-
Hydrolysis Products: Potential hydrolysis of the sulfonyl group under harsh acidic or basic conditions.
Q3: Which purification methods are generally most effective?
There is no single "best" method; the choice depends on the scale, impurity profile, and required purity level. The most common and effective techniques, which we will detail in the troubleshooting guides, are:
-
Crystallization: Ideal for final polishing if the crude material is already of moderate purity (>90%).
-
Reversed-Phase Chromatography: A powerful technique that is well-suited for polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent, though more specialized, alternative when reversed-phase fails for highly polar compounds.[4]
-
Normal-Phase Chromatography (with modifications): Can be made to work but often requires significant method development and modification of the stationary or mobile phase.
Troubleshooting Guide 1: Purification by Crystallization
Crystallization is the most cost-effective and scalable method for achieving high purity. The key is finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Problem: My compound is either completely soluble or completely insoluble in all common solvents.
-
Underlying Cause: The high polarity of the molecule makes it "all or nothing" in many single-solvent systems. It readily dissolves in polar solvents like methanol and water but crashes out of non-polar solvents like hexanes or ether.
-
Solution: The Solvent/Anti-Solvent Method This is the most reliable approach for this type of compound. The goal is to dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (the anti-solvent) until the solution becomes turbid (cloudy), indicating the onset of precipitation.
Step-by-Step Protocol:
-
Gently heat a minimal amount of a suitable polar solvent (e.g., methanol, isopropanol, or acetone) and dissolve your crude product completely.
-
While the solution is still warm, slowly add a non-polar anti-solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or toluene) dropwise with stirring.
-
Continue adding the anti-solvent until you observe persistent cloudiness.
-
If needed, add a single drop of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a 0–4 °C refrigerator overnight to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[5]
-
Problem: The product precipitates as an oil or amorphous solid, not crystals.
-
Underlying Cause: Precipitation is happening too quickly, or persistent impurities are inhibiting crystal lattice formation.
-
Solution 1: Slow Down the Process: After adding the anti-solvent to the point of turbidity, seal the flask and allow it to cool much more slowly. A Dewar flask filled with warm water can provide excellent insulation for slow cooling over several hours.
-
Solution 2: pH Adjustment: The solubility of amino acids and their derivatives is often lowest at their isoelectric point. Dissolve the crude material in water and adjust the pH. For a carboxylic acid, slowly adding a dilute acid (e.g., 1M HCl) to a basic solution of the compound can induce crystallization at a specific pH. This requires experimentation to find the optimal pH.
Troubleshooting Guide 2: Chromatographic Purification
When crystallization is not feasible, chromatography is the next logical step. The choice of technique is critical.
A. Normal-Phase Flash Chromatography
This is often the first method researchers attempt, but it is the most challenging for this compound.
Problem: The compound streaks severely or does not move from the baseline (Rf = 0) on a TLC plate.
-
Underlying Cause: The polar, acidic compound is interacting too strongly with the acidic silica gel stationary phase.[3]
-
Solution 1: Employ a Highly Polar Mobile Phase with an Acidic Additive. Standard solvent systems like ethyl acetate/hexanes will not work. You must use a more polar system. Adding a small amount of acid can protonate the carboxylate, reducing its ionic interaction with the silica.
Table 1: Recommended Starting Solvent Systems for Normal-Phase TLC Development
Primary Solvents Additive Starting Ratio Purpose of Additive Dichloromethane (DCM) / Methanol (MeOH) Acetic Acid (AcOH) 95:5 DCM:MeOH + 1% AcOH Suppresses deprotonation of the carboxylic acid, leading to a less polar species and reducing tailing. | Ethyl Acetate (EtOAc) / Methanol (MeOH) | Acetic Acid (AcOH) | 9:1 EtOAc:MeOH + 1% AcOH | A less toxic alternative to DCM-based systems. |
Methodology: Develop a solvent system using TLC that provides a target Rf value of 0.2-0.3 for your compound.[3]
-
Solution 2: Use an Alternative or Deactivated Stationary Phase. If acidic additives do not resolve the issue, the silica itself is the problem.
-
Deactivating Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine (TEA). This neutralizes the acidic silanol sites. Caution: After deactivation, run the column without an acidic additive in the mobile phase.[3]
-
Alternative Phases: Consider using less acidic stationary phases such as neutral alumina or bonded phases like diol or amine (NH2) columns, which are better suited for polar compounds.[4]
-
B. Reversed-Phase (RP) Chromatography
This is often the most successful chromatographic method for polar compounds.
Problem: The compound has poor retention and elutes in or near the solvent front (void volume).
-
Underlying Cause: The molecule is too polar to interact effectively with the non-polar C18 stationary phase. In its ionized (carboxylate) form, it has a high affinity for the polar mobile phase.
-
Solution: Control the Mobile Phase pH. By lowering the pH of the mobile phase, you can fully protonate the carboxylic acid group (R-COOH). The neutral form of the molecule is significantly less polar and will have a much stronger interaction with the C18 stationary phase, leading to increased retention.
Step-by-Step Protocol for RP-HPLC/Flash:
-
Mobile Phase Preparation: Use a two-solvent system:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).
-
Solvent B: Acetonitrile or Methanol with the same acidic modifier (0.1% TFA or 0.1% Formic Acid).
-
-
Equilibration: Equilibrate the column with a highly aqueous mobile phase (e.g., 95% Solvent A / 5% Solvent B).
-
Elution: Run a gradient from low organic content to high organic content (e.g., 5% to 95% Solvent B) to elute your compound.
-
Aqueous-Stable Columns: For highly polar compounds requiring almost 100% aqueous mobile phases, use a column specifically designed to be "aqueous stable" to prevent stationary phase dewetting or collapse.[6]
-
C. Hydrophilic Interaction Liquid Chromatography (HILIC)
If both normal- and reversed-phase chromatography fail, HILIC is the expert's choice.
-
When to Use HILIC: Use HILIC when your compound is too polar for good retention in reversed-phase, even with pH modification.
-
How It Works: HILIC uses a polar stationary phase (similar to normal phase, e.g., bare silica, diol, or amide) but with a reversed-phase type mobile phase (high organic, e.g., acetonitrile/water). The water in the mobile phase forms a layer on the polar stationary phase, and your polar analyte partitions between this aqueous layer and the bulk organic mobile phase.
-
Practical Steps:
-
Stationary Phase: Use a HILIC-rated silica, diol, or amide column.
-
Mobile Phase: A typical mobile phase is acetonitrile (Solvent B) and water with a buffer or additive like ammonium formate (Solvent A).
-
Elution: A HILIC gradient is the reverse of a reversed-phase gradient: you start with high organic (e.g., 95% acetonitrile) and increase the aqueous component to elute the polar compounds.
-
Workflow & Decision-Making Diagram
To help you choose the right path, the following workflow provides a logical sequence for approaching the purification of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Caption: Decision workflow for selecting a purification strategy.
References
-
Berman, H. M., et al. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Protein Data Bank. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Wadsworth, D. H. (n.d.). Azetidine. Organic Syntheses Procedure. [Link]
-
Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]
- Kawabata, T., & Tanaka, M. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Berman, H. M., et al. (1973). Resolution of D-azetidine-2-carboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(4), 833-835. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]
-
Izumi, M. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. [Link]
-
ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Cavelier, F., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]
-
Arkat USA. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.[Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Stability issues and degradation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Welcome to the technical support center for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. My aim is to equip you with the scientific rationale behind the experimental choices to ensure the integrity of your results.
Introduction to the Molecule and its Challenges
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a unique molecule that incorporates a strained azetidine ring, a robust cyclopropylsulfonyl group, and a polar carboxylic acid moiety. This combination of functional groups presents specific stability challenges that researchers must be aware of to ensure accurate and reproducible experimental outcomes. The inherent ring strain of the azetidine makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] The sulfonamide linkage can also be a point of hydrolytic cleavage. This guide will walk you through the potential stability issues, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm seeing a new, more polar peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?
Answer:
This is a classic sign of acid-mediated degradation. The most probable cause is the hydrolysis of the sulfonamide bond or the ring-opening of the azetidine ring.
-
Plausible Degradation Pathway 1: Sulfonamide Hydrolysis. Under acidic conditions, the nitrogen of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This would cleave the molecule into cyclopropanesulfonic acid and azetidine-3-carboxylic acid.
-
Plausible Degradation Pathway 2: Azetidine Ring Opening. The azetidine ring possesses significant ring strain, and its nitrogen atom can be protonated in an acidic environment.[1][2] This can lead to a ring-opening reaction, where a nucleophile (like water from the mobile phase) attacks one of the ring carbons, resulting in a more polar, linear amine.
Troubleshooting Steps:
-
pH Adjustment: Neutralize your sample before analysis if possible. If the acidic mobile phase is necessary for chromatographic retention, keep the sample in the autosampler for the shortest time possible. Consider using a mobile phase with a less acidic pH if your separation allows.
-
Temperature Control: Lower the temperature of your autosampler (e.g., to 4°C). Chemical degradation rates are significantly reduced at lower temperatures.
-
Forced Degradation Study: To confirm the identity of the new peak, you can perform a forced degradation study. Intentionally expose a sample of your compound to acidic conditions (e.g., 0.1 M HCl) for a short period, then analyze the resulting mixture by LC-MS to identify the degradation products.
Diagram: Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
FAQ 2: My compound seems to be degrading even when stored as a solid at room temperature. Is this expected?
Answer:
While solid-state degradation is generally slower than in solution, it can occur, especially with compounds that are sensitive to moisture and air.
-
Hygroscopicity: The carboxylic acid and sulfonamide groups can attract water from the atmosphere. This absorbed moisture can then facilitate slow hydrolysis of the sulfonamide bond or other degradation pathways over time.
-
Oxidative Degradation: While less common for this specific structure, oxidative degradation can't be entirely ruled out over long-term storage, especially if exposed to air and light.
Recommended Storage Conditions:
To ensure the long-term stability of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, it is crucial to store it under appropriate conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential chemical degradation.[3] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Protects against moisture and atmospheric oxygen, minimizing hydrolysis and oxidation.[4] |
| Light | Protected from light (amber vial) | Prevents potential photodegradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and air.[5] |
FAQ 3: I am planning a formulation study. What potential excipient incompatibilities should I be aware of?
Answer:
Excipient compatibility is a critical step in drug development.[6] Given the structure of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, you should be cautious with the following types of excipients:
-
Strongly Acidic or Basic Excipients: These could catalyze the degradation pathways discussed in FAQ 1.
-
Reducing or Oxidizing Agents: While the molecule doesn't have obvious easily oxidizable or reducible groups, it's good practice to screen for incompatibilities with strong oxidizing agents (e.g., peroxides) or reducing agents.
-
Moisture-Rich Excipients: Excipients with high water content could promote hydrolysis.
Experimental Protocol: Excipient Compatibility Study
-
Preparation: Prepare binary mixtures of your active compound with each excipient in a 1:1 ratio. Also, prepare a sample of the pure active compound as a control.
-
Storage: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[6]
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the mixtures to the control. The appearance of new degradation peaks or a significant loss of the active compound in the presence of an excipient indicates an incompatibility.
In-depth Technical Guides
Guide 1: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.
Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (for polar compounds) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Detection | UV (if chromophore present) or Mass Spectrometry (for confirmation) |
| Column Temperature | 30-40°C |
Method Development & Validation:
-
Forced Degradation: Subject the compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.[7]
-
Specificity: Ensure that the degradation product peaks are well-resolved from the main peak and from each other.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines to ensure it is reliable for its intended purpose.
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Azetidine - Wikipedia. Available at: [Link]
-
Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro - PMC - NIH. Available at: [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. Available at: [Link]
-
Hydrolysis mechanism of cycloSal group. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations - Louisiana Department of Health.* Available at: [Link]
-
1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem. Available at: [Link]
-
Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
-
Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group - ResearchGate. Available at: [Link]
-
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets | Journal of Pharmaceutical Research International. Available at: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats - PubMed. Available at: [Link]
-
Azetidine: Basicity and Preparation - YouTube. Available at: [Link]
-
Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs - PubMed. Available at: [Link]
-
Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid - NIH. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. journaljpri.com [journaljpri.com]
- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Overcoming challenges in the scale-up synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction: The Synthetic Challenge
The synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid presents a unique set of challenges stemming from the inherent ring strain of the azetidine core, the reactivity of the sulfonyl chloride, and the handling of the carboxylic acid functionality, particularly during work-up and purification.[1] The following guide provides insights into overcoming these hurdles in a scale-up environment.
A common synthetic approach involves the protection of azetidine-3-carboxylic acid, followed by sulfonylation and subsequent deprotection. This multi-step process requires careful control of reaction parameters to ensure high yield and purity.
Overall Synthetic Workflow
Below is a generalized workflow for the synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, which will be the basis for our troubleshooting discussion.
Caption: Generalized Synthetic Workflow
Troubleshooting Guide
This section is formatted to address specific issues you may encounter during the scale-up synthesis.
Problem 1: Low Yield in the Sulfonylation Step
Question: We are observing a low yield during the sulfonylation of our protected azetidine-3-carboxylic acid ester. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in the sulfonylation step are a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Cause A: Instability of Cyclopropanesulfonyl Chloride: Cyclopropanesulfonyl chloride can be prone to degradation, especially in the presence of moisture or at elevated temperatures. On a larger scale, exothermic reactions can be more difficult to control, leading to localized heating and decomposition of the reagent.
-
Solution:
-
Reagent Quality: Ensure you are using high-quality, freshly prepared, or properly stored cyclopropanesulfonyl chloride.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the sulfonyl chloride. For large-scale reactions, this may require a more efficient cooling system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
-
Cause B: Inadequate Base Strength or Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction and can also influence the nucleophilicity of the azetidine nitrogen.
-
Solution:
-
Base Selection: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred in scale-up due to the higher water solubility of its hydrochloride salt, which can simplify work-up.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of HCl and to drive the reaction to completion.
-
-
-
Cause C: Competing Side Reactions: The protected azetidine ester can be susceptible to ring-opening or other side reactions under harsh conditions.
-
Solution:
-
Controlled Addition: Add the cyclopropanesulfonyl chloride slowly to the reaction mixture to maintain better temperature control and minimize localized high concentrations of the reagent.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to side product formation.
-
-
Problem 2: Difficult Purification of the Final Product
Question: We are struggling with the purification of the final 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. The product is difficult to crystallize and contains persistent impurities. What strategies can we employ?
Answer:
Purification of the final product can be challenging due to its polar nature and potential for zwitterion formation. Here are some strategies to consider:
-
Cause A: Residual Protecting Groups or Reagents: Incomplete deprotection or carry-over of reagents from previous steps can contaminate the final product.
-
Solution:
-
Optimize Deprotection: Ensure the deprotection step goes to completion by monitoring the reaction. For hydrogenolysis of a benzyl ester, ensure the catalyst is active and there is sufficient hydrogen pressure. For acid-catalyzed deprotection of a t-butyl ester, ensure complete removal of the acid during work-up.
-
Aqueous Work-up: A carefully designed aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid, followed by a dilute base, and then brine can remove unreacted starting materials and reagents.
-
-
-
Cause B: Product Solubility: The product may have high solubility in common organic solvents, making crystallization difficult.
-
Solution:
-
Solvent Screening for Crystallization: A systematic solvent screen is recommended. Consider anti-solvent crystallization. For example, dissolving the crude product in a minimal amount of a good solvent (e.g., methanol, water) and then slowly adding a poor solvent (e.g., acetone, acetonitrile) can induce crystallization.
-
pH Adjustment: The solubility of the carboxylic acid is highly pH-dependent. Adjusting the pH of an aqueous solution of the product to its isoelectric point can often lead to precipitation.
-
-
-
Cause C: Formation of Diastereomers or Other Isomers: While not expected for this specific molecule, it's a consideration for substituted azetidines.[2]
-
Solution: If isomeric impurities are present, preparative chromatography may be necessary, although this is less ideal for large-scale production. Re-evaluating the synthetic route to favor the formation of the desired isomer is a better long-term strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up of this synthesis?
A1: Several safety aspects should be carefully managed:
-
Cyclopropanesulfonyl Chloride: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The sulfonylation step can be exothermic. Ensure that the reactor is equipped with adequate cooling and temperature monitoring to prevent thermal runaways.
-
Hydrogenolysis: If using catalytic hydrogenation for deprotection, be aware of the flammability of hydrogen gas and the pyrophoric nature of some palladium catalysts when dry. Ensure proper grounding and inerting procedures are in place.
-
Pressure Reactions: If any steps are conducted under pressure, use appropriately rated equipment and follow standard operating procedures for pressure reactions.
Q2: Which protecting group strategy is more suitable for scale-up: Benzyl or t-Butyl ester?
A2: The choice between a benzyl and a t-butyl ester protecting group for the carboxylic acid has different implications for scale-up, as summarized in the table below:
| Feature | Benzyl Ester | t-Butyl Ester |
| Protection | Generally straightforward (e.g., benzyl bromide, base). | Can require stronger conditions or specific reagents (e.g., isobutylene, acid catalyst). |
| Deprotection | Hydrogenolysis (H₂, Pd/C). Requires specialized hydrogenation equipment. Catalyst handling and filtration can be challenging on a large scale. | Acidolysis (e.g., TFA, HCl). Corrosive and requires careful material selection for the reactor. Quenching and neutralization can be exothermic. |
| Cost | Benzylating agents are often less expensive. | Reagents for t-butyl ester formation can be more costly. |
| Waste Stream | Catalyst waste needs to be handled and disposed of properly. | Acidic waste stream requires neutralization. |
Recommendation: For facilities equipped for hydrogenation, the benzyl ester route is often preferred due to milder deprotection conditions that can lead to a cleaner product profile. However, the t-butyl ester route may be more practical if hydrogenation equipment is not available, provided that the necessary precautions for handling strong acids are taken.
Q3: How can we monitor the progress of the key reaction steps effectively on a large scale?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a robust HPLC method that can separate the starting material, product, and key impurities. In-process control (IPC) samples can be taken at regular intervals to track the reaction progress.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and effective way to get a qualitative assessment of the reaction progress, especially during process development.
-
In-situ FTIR or Raman Spectroscopy: For larger-scale manufacturing, process analytical technology (PAT) tools like in-situ spectroscopy can provide real-time data on reactant consumption and product formation without the need for sampling.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation
-
Charge the reactor with the protected azetidine-3-carboxylic acid ester and a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the mixture to 0-5 °C under an inert atmosphere.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the reaction mixture.
-
Slowly add a solution of cyclopropanesulfonyl chloride (1.1 equivalents) in the reaction solvent, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute aqueous acid, then dilute aqueous base, and finally brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Deprotection (Hydrogenolysis of Benzyl Ester)
-
Charge a hydrogenation vessel with the protected 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid benzyl ester and a suitable solvent (e.g., ethanol, methanol).
-
Carefully add the palladium on carbon catalyst (e.g., 5-10 wt% Pd/C, 50% wet).
-
Inert the vessel with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature and monitor the hydrogen uptake and reaction progress by HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting Low Yield
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Acad. Sinica.
- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors.
Sources
Technical Support Center: Improving the Solubility of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
Welcome to the technical support center for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and why is its solubility a concern?
A: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a synthetic organic compound featuring a carboxylic acid group, an azetidine ring, and a cyclopropylsulfonyl moiety. This combination of a polar, ionizable carboxylic acid and non-polar (hydrophobic) ring structures can lead to poor aqueous solubility in its neutral form. In biological assays, which are typically conducted in aqueous buffers at or near physiological pH (7.4), achieving a sufficient concentration without precipitation is a critical challenge. Poor solubility can lead to inaccurate assay results, underestimation of potency, and lack of reproducibility.
Q2: I'm having trouble dissolving the compound in my aqueous buffer. What is the first and most critical step I should take?
A: The most effective initial strategy is to utilize the acidic nature of the carboxylic acid group by performing a pH-adjusted dissolution. The carboxylic acid can be deprotonated to form a highly soluble carboxylate salt. This is the recommended first-line approach before resorting to organic co-solvents.
Mechanism: The solubility of compounds with ionizable groups is highly pH-dependent.[1][2][3] For a carboxylic acid (a weak acid), increasing the pH of the solution above its acid dissociation constant (pKa) will shift the equilibrium towards the deprotonated, anionic carboxylate form, which is significantly more soluble in water.[4][5]
R-COOH (solid, less soluble) + OH⁻ ⇌ R-COO⁻ (aqueous, more soluble) + H₂O
Q3: How do I properly prepare a stock solution using pH adjustment?
A: Preparing an accurate and stable stock solution is fundamental.[6][7][8] For this compound, you will create a basic stock solution.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
-
Calculate Required Mass: Determine the mass of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM stock).
-
Initial Suspension: Add the weighed compound to approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve at this stage.
-
Titration: While stirring, add a dilute basic solution (e.g., 1 N NaOH) dropwise. Monitor the solution closely. Continue adding the base until all the solid has dissolved. A clear solution indicates the formation of the soluble salt.
-
Final pH and Volume Adjustment: Once dissolved, use a calibrated pH meter to check the pH. If necessary, adjust to a desired pH (e.g., 8.0-9.0) to ensure the compound remains in its soluble salt form. Add high-purity water to reach the final desired volume (e.g., 10 mL).
-
Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are co-solvents, and when should I consider using them?
A: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[9][10] Common examples include dimethyl sulfoxide (DMSO), ethanol, and methanol. You should consider using co-solvents only after pH adjustment has proven insufficient or is incompatible with your assay system.
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar compounds to dissolve.[9] They disrupt the hydrogen bonding network of water, creating pockets that can accommodate the hydrophobic parts of the solute.
Q5: What are the risks associated with using DMSO in cell-based assays?
A: While DMSO is an excellent solvent, it is not inert and can have significant effects on cells. High concentrations of DMSO can cause cytotoxicity, induce cell differentiation, or interfere with assay signaling pathways.
It is crucial to keep the final concentration of DMSO in your assay medium as low as possible. A general rule of thumb is to maintain the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations below 0.1%.[11][12][13] Some studies have shown toxic effects even at 0.5% concentration after extended exposure.[14] Always run a vehicle control (assay medium with the same final concentration of DMSO) to account for any solvent effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates when I dilute my high-concentration DMSO stock into the aqueous assay buffer.
This is a common problem known as "carry-over" precipitation. The compound is soluble in the high-concentration DMSO stock but crashes out when diluted into the predominantly aqueous environment of the assay buffer where DMSO is no longer the primary solvent.
Solution Workflow:
Issue 2: The pH of my assay is critical and cannot be basic. How can I solubilize the compound?
If your assay must be maintained at a neutral or acidic pH, pH-adjusted stock solutions are not suitable. In this scenario, formulation aids like cyclodextrins are the preferred alternative.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[][18]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired assay buffer.
-
Add Compound: Add the solid 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Clarify and Use: Centrifuge the solution at high speed to pellet any undissolved compound. The clear supernatant contains the solubilized compound-cyclodextrin complex and can be used for your assays. It is recommended to determine the actual concentration in the supernatant analytically (e.g., via HPLC-UV).
Issue 3: I am observing unexpected biological activity or toxicity in my cell-based assay.
First, you must determine if the effect is from the compound itself or the solubilization method.
Decision Tree for Unexplained Activity/Toxicity
Data Summary & Comparison
The following table summarizes the key characteristics of the primary solubilization methods discussed.
| Method | Mechanism of Action | Recommended Use Case | Pros | Cons |
| pH Adjustment | Ionization of the carboxylic acid to a soluble salt form. | First-line approach for any assay compatible with a slightly basic pH. | High solubility achievable; avoids organic solvents; cost-effective. | Not suitable for pH-sensitive assays; potential for pH to drift over time. |
| Co-solvents (DMSO) | Reduces the polarity of the aqueous solvent system. | When pH adjustment fails or is incompatible with the assay. | Strong solubilizing power for many compounds; well-established. | Potential for cytotoxicity; can interfere with assay results; risk of precipitation upon dilution.[11][14] |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule within a soluble carrier.[15][] | For pH-sensitive assays or when DMSO toxicity is a concern. | Biocompatible; maintains neutral pH; can improve compound stability.[18] | Higher cost; may not work for all compounds; requires optimization. |
References
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
- Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Chemistry LibreTexts. (n.d.). 2.5: Preparing Solutions.
- Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility.
- Fiveable. (n.d.). pH and Solubility.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Martinez-Ceballos, E., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?
- ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Verma, S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis.
- Vieira, B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. youtube.com [youtube.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. longdom.org [longdom.org]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Derivatives
Welcome to the technical support hub for the synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to resolve common side reactions and optimize your experimental outcomes.
Guide Structure
-
Section 1: Troubleshooting Guide
-
Addresses common problems such as low yield, complex product mixtures, and the appearance of specific impurities. Each issue is presented in a question-and-answer format with detailed causal explanations and actionable protocols.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Explores fundamental concepts and experimental choices pertinent to the N-sulfonylation of the azetidine-3-carboxylic acid scaffold.
-
-
Section 3: Optimized Protocols & Methodologies
-
Provides detailed, step-by-step procedures for the primary synthesis and for key troubleshooting experiments.
-
-
Section 4: References
-
A comprehensive list of cited literature for further reading and validation.
-
Section 1: Troubleshooting Guide
This section is dedicated to resolving the most common issues encountered during the N-sulfonylation of azetidine-3-carboxylic acid esters with cyclopropanesulfonyl chloride.
Issue 1: Low to No Yield of the Desired Product
Question: I am performing the N-sulfonylation of ethyl azetidine-3-carboxylate with cyclopropanesulfonyl chloride using triethylamine (TEA) in dichloromethane (DCM), but I'm observing very low conversion of my starting material and a complex mixture on my TLC plate. What are the likely causes and how can I fix this?
Answer: Low or no yield in this reaction is a frequent issue that typically points to one of three primary causes: reagent quality, inappropriate base selection, or suboptimal reaction conditions.
Causality and Explanation:
-
Reagent Degradation: Cyclopropanesulfonyl chloride is highly reactive and exceptionally sensitive to moisture.[1] If it has been exposed to atmospheric moisture, it will rapidly hydrolyze to the corresponding cyclopropanesulfonic acid. This sulfonic acid is unreactive under these conditions and will not form the desired product. Similarly, the azetidine starting material, often used as a hydrochloride salt, must be fully neutralized to the free base form to be nucleophilic.
-
Inappropriate Base Selection: While triethylamine (TEA) is a common base, its relatively low steric hindrance allows it to act as a nucleophile in addition to a base. It can compete with the azetidine nitrogen to attack the highly electrophilic sulfonyl chloride. This can lead to the formation of an unreactive sulfonyl-triethylammonium complex and consumption of your electrophile.
-
Concentration and Temperature: If the reaction is too dilute, the rate of the desired bimolecular reaction will be slow, allowing more time for side reactions or degradation to occur. While heating can sometimes drive reactions to completion, it can promote side reactions with strained rings like azetidines.
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality:
-
Cyclopropanesulfonyl Chloride: Use a freshly opened bottle or a properly stored (under inert gas, refrigerated) reagent.[2] If hydrolysis is suspected, the purity can be checked via NMR; the sulfonic acid will have a distinct downfield proton signal.
-
Azetidine Free Base: If starting from the HCl salt of ethyl azetidine-3-carboxylate[3], ensure it is fully neutralized. This can be done in situ with at least two equivalents of the base, or by a separate extraction step where the salt is partitioned between a basic aqueous layer (e.g., NaHCO₃ or K₂CO₃) and an organic solvent, followed by drying of the organic layer.
-
-
Optimize the Base:
-
Switch to a Non-Nucleophilic Base: The most critical optimization is often switching from TEA to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) .[4] The bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile, ensuring it primarily functions as a proton scavenger for the HCl generated during the reaction.[5]
-
Stoichiometry: Use 1.2 to 1.5 equivalents of DIPEA to ensure complete scavenging of HCl.
-
-
Adjust Reaction Conditions:
-
Temperature Control: Start the reaction at 0 °C. Slowly add the cyclopropanesulfonyl chloride (as a solution in your reaction solvent) to the mixture of the azetidine ester and DIPEA. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[6]
-
Concentration: Aim for a concentration of your limiting reagent between 0.1 M and 0.5 M.
-
The following table summarizes the impact of base selection on reaction outcomes.
| Base | Steric Hindrance | Nucleophilicity | Typical Yield | Purity Profile | Reference(s) |
| Triethylamine (TEA) | Low | Moderate | Low to Moderate | Often complex, side products observed | [4] |
| DIPEA (Hünig's Base) | High | Very Low | Good to Excellent | Cleaner reaction profile | [4][5] |
| Pyridine | Low | Moderate | Moderate | Can be effective, but purification can be difficult | [7] |
| Proton Sponge | High | Very Low | Good | Effective but expensive | N/A |
Issue 2: Appearance of a Higher Molecular Weight Smear or Unidentified Polar Byproducts
Question: My reaction seems to work, and I can see a product spot by TLC/LCMS that corresponds to the correct mass. However, I also see a smear of material near the baseline of my TLC plate, or multiple peaks in my LCMS that seem to be oligomers. What is happening?
Answer: This observation strongly suggests you are experiencing ring-opening polymerization or oligomerization of the azetidine ring. This is a known side reaction pathway for strained N-sulfonylated heterocycles.[8]
Causality and Explanation:
The N-sulfonyl group is strongly electron-withdrawing, which makes the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening. The reaction can be initiated by a nucleophile (even a trace amount of water or the azetidine starting material itself) attacking one of the ring carbons. This creates a propagating species that can then attack another monomer unit, leading to dimers, trimers, and higher-order oligomers. This process is known as anionic ring-opening polymerization (AROP).[8][9]
The diagram below illustrates the desired reaction pathway versus the competing oligomerization side reaction.
Troubleshooting Steps & Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Any trace of water can generate hydroxide, a potent nucleophile for initiating polymerization.
-
Control Stoichiometry and Order of Addition:
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the azetidine and base at 0 °C. This maintains a low instantaneous concentration of the highly reactive electrophile.
-
Avoid Excess Azetidine: While a slight excess of the amine is sometimes used in sulfonations, in this case, a large excess of the nucleophilic azetidine can potentially initiate ring-opening of the newly formed N-sulfonylated product. Aim for near stoichiometric amounts (1.0 eq. azetidine to 1.05 eq. sulfonyl chloride).
-
-
Temperature Management: Do not heat the reaction. Elevated temperatures provide the activation energy needed for ring-opening.[9]
-
Quenching: Once the reaction is complete by TLC or LCMS, quench it promptly with a weak acid (e.g., saturated aqueous NH₄Cl solution) to neutralize any remaining basic species that could promote continued side reactions.
Issue 3: Formation of a More Polar, Isomeric Byproduct
Question: My LCMS shows a significant byproduct with the same mass as my desired product, but it has a different retention time (usually more polar). What is this impurity?
Answer: An isomeric byproduct is most likely the result of ring-opening followed by reaction with a nucleophile present in your reaction mixture (e.g., water, chloride). The N-sulfonyl group activates the azetidine ring, making it susceptible to nucleophilic attack.[10]
Causality and Explanation:
The mechanism involves protonation or Lewis acid activation of the N-sulfonylazetidine, followed by Sₙ2 attack by a nucleophile at one of the ring carbons. If the nucleophile is water (from incomplete drying) or chloride (from the azetidine HCl salt or the sulfonyl chloride), the ring will open to form a linear γ-amino alcohol or γ-chloroamine, respectively.
The diagram below illustrates the general mechanism for nucleophilic ring-opening of an N-sulfonylated azetidine.
Sources
- 1. Methods and compositions for microwave catalytic ammonia synthesis (Patent) | OSTI.GOV [osti.gov]
- 2. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 3. 405090-31-5 | Ethyl azetidine-3-carboxylate hydrochloride - AiFChem [aifchem.com]
- 4. US20230399636A1 - Methods and compositions for cell-free cloning - Google Patents [patents.google.com]
- 5. WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Azetidine Ring Opening and Dimerization Protocols
Welcome to the technical support center for the refinement of protocols involving azetidine ring opening and dimerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these strained four-membered heterocycles. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.
Question 1: My azetidine ring-opening reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to a stalled or incomplete azetidine ring-opening reaction. The primary cause often relates to insufficient activation of the azetidine ring, which is necessary to overcome its inherent stability, which is greater than that of aziridines.[1][2][3][4]
Troubleshooting Steps:
-
Catalyst Choice and Loading:
-
Lewis Acids: For reactions involving nucleophilic attack, a Lewis acid catalyst is often employed to activate the azetidine nitrogen. If you are using a weak Lewis acid, consider switching to a stronger one (e.g., Sc(OTf)₃, La(OTf)₃).[5] Increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) can also enhance the reaction rate. However, be mindful that excessive catalyst loading can sometimes lead to unwanted side reactions.
-
Brønsted Acids: In some cases, a Brønsted acid can be used to protonate the azetidine nitrogen, thereby activating the ring for nucleophilic attack.[6] If your reaction is sluggish, a stronger Brønsted acid might be required. Cooperative Brønsted/Lewis acid catalysis can also be a powerful strategy.[6]
-
-
Solvent Effects:
-
The choice of solvent can significantly impact the reaction rate. Highly polar solvents can sometimes hinder reactions that proceed through noncovalent interactions with a catalyst.[7] Conversely, for reactions involving charged intermediates, a more polar solvent might be beneficial. It is advisable to screen a range of solvents with varying polarities (e.g., ethereal solvents like 2-MeTHF, chlorinated solvents like DCE, or polar aprotic solvents like MeCN).[5][7]
-
-
Temperature:
-
If the reaction is slow at room temperature, gradually increasing the temperature can provide the necessary activation energy. Refluxing in a higher boiling point solvent like 1,2-dichloroethane (DCE) can be effective.[5]
-
-
Protecting Group Effects:
-
The nature of the N-protecting group on the azetidine has a profound electronic and steric influence on its reactivity. Electron-withdrawing groups (e.g., sulfonyl groups) can facilitate ring opening by making the nitrogen less basic and more amenable to activation. If you are using an electron-donating protecting group, the azetidine nitrogen might be too basic, leading to catalyst sequestration.
-
Question 2: I am observing significant dimerization or polymerization of my azetidine starting material instead of the desired ring-opened product. How can I suppress these side reactions?
Answer:
The high ring strain of azetidines makes them susceptible to cationic ring-opening polymerization, which can lead to the formation of dimers, oligomers, and polymers. This is a common challenge, particularly under acidic conditions.
Causality and Mitigation Strategies:
-
Mechanism of Polymerization: Cationic polymerization is typically initiated by an acid, which protonates the azetidine nitrogen. The resulting azetidinium ion is then attacked by another neutral azetidine molecule, propagating the polymerization. Dimerization can be the initial step in this process.
-
Control of Acidity:
-
Catalyst Selection: While an acid catalyst is often necessary for ring opening, its concentration and strength must be carefully controlled. Using the minimum effective catalyst loading is crucial.
-
Protic Solvents: Alcoholic solvents can promote cationic polymerization. If possible, switch to aprotic solvents.
-
-
Reaction Conditions:
-
Concentration: High concentrations of the azetidine substrate can favor intermolecular reactions like dimerization and polymerization. Running the reaction at a lower concentration may favor the desired intramolecular or intermolecular reaction with the intended nucleophile.
-
Slow Addition: If the reaction involves adding a reagent to the azetidine, consider slow, dropwise addition to maintain a low instantaneous concentration of the activated species.
-
-
Protecting Groups: The choice of the N-protecting group can influence the propensity for polymerization. Bulky protecting groups can sterically hinder the intermolecular attack required for polymerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind azetidine ring opening?
The reactivity of azetidines is primarily driven by the relief of ring strain, which is approximately 25.4 kcal/mol.[1] While more stable than the highly reactive aziridines, this strain makes the C-N bonds susceptible to cleavage under appropriate conditions, allowing for the introduction of various functionalities.[1][2][3][4]
Q2: How do I choose the right catalyst for my azetidine ring-opening reaction?
The choice of catalyst depends on the nature of the nucleophile and the substrate.
-
For carbon-based nucleophiles (e.g., organotrifluoroborates, aromatic compounds): Lewis acids like La(OTf)₃ or a combination of LiClO₄ and (n-Bu)₄NHSO₄ can be effective.[1][6]
-
For halide nucleophiles: Reagents like pyridine-HF (Olah's reagent) can be used for fluorination.[1]
-
For enantioselective openings: Chiral hydrogen-bond donor catalysts, such as squaramides, have shown great promise.[7]
Q3: My desired product is a dimer of the ring-opened azetidine. How can I promote this specific outcome?
To favor dimerization, you would intentionally create conditions that promote the intermolecular reaction of the ring-opened intermediate with another molecule of the starting azetidine. This can often be achieved by:
-
Using a controlled amount of a cationic initiator, such as perchloric acid, in a suitable solvent like methanol.
-
Running the reaction at a higher concentration to increase the probability of intermolecular collisions.
-
Carefully controlling the stoichiometry of the initiator to favor dimer formation over higher-order polymerization. It has been observed that in some systems, the dimer is an intermediate on the path to the polymer.
Q4: What are the best practices for purifying products from azetidine reactions?
Standard purification techniques such as column chromatography are commonly employed.[5] However, due to the basic nature of the resulting amines, it is often necessary to:
-
Perform an aqueous workup with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize any remaining acid catalyst before extraction.[5]
-
Use a solvent system for chromatography that is appropriate for amines, sometimes with the addition of a small amount of a basic modifier like triethylamine to prevent streaking on silica gel.
-
For volatile products, vacuum distillation can be an effective purification method.
Section 3: Detailed Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring Opening of an N-Tosylazetidine with an Aromatic Nucleophile
This protocol is adapted from the work of Ghorai and co-workers for a Friedel-Crafts type reaction.[1]
Materials:
-
2-Aryl-N-tosylazetidine
-
Aromatic nucleophile (e.g., anisole)
-
Lewis Acid (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aryl-N-tosylazetidine (1.0 eq).
-
Add the aromatic nucleophile (2.0-3.0 eq).
-
Dissolve the starting materials in anhydrous DCE (to a concentration of ~0.1 M).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.[5]
-
Extract the aqueous layer with dichloromethane (3x).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Section 4: Data and Visualization
Table 1: Comparison of Reaction Conditions for Azetidine Ring Opening
| Catalyst | Solvent | Temperature (°C) | Typical Yield | Reference |
| La(OTf)₃ (5 mol%) | DCE | Reflux | High | [5] |
| Sc(OTf)₃ (10 mol%) | DCE | 60 | Moderate to High | [5] |
| LiClO₄ / (n-Bu)₄NHSO₄ | - | Mild | Good | [1] |
| Pyridine-HF | - | Mild | Good | [1] |
| Chiral Squaramide | 2-MeTHF | Ambient | High (with high ee) | [7] |
Diagrams
Caption: Competing pathways of nucleophilic attack vs. dimerization.
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3287-3307. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Goethals, E. J., Schacht, E., & De Poortere, M. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal, 12(9), 571-581. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 144(42), 19379-19385. [Link]
-
Wegner, H. A., et al. (2023). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 19, 1234-1241. [Link]
-
Cimino, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]
-
Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48827-48851. [Link]
-
May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. [Link]
-
Jacobsen, E. N., et al. (2022). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 144(45), 20556-20562. [Link]
-
Lynd, N. A., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10864-10871. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3287-3307. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3287-3307. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3287-3307. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in Azetidine C-H Arylation
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for stereoselective C-H functionalization. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral azetidines via C-H arylation. Azetidines are privileged scaffolds in medicinal chemistry, and the ability to control their stereochemistry is paramount for developing novel therapeutics.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven protocols.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My enantioselectivity (or enantiomeric ratio, e.r.) is low. What are the primary factors to investigate?
A1: Achieving high enantioselectivity is a common challenge and is fundamentally tied to the energetic difference between the two diastereomeric transition states leading to the enantiomeric products. Several factors can be tuned to amplify this difference.
-
Causality: The chiral ligand is the primary source of stereochemical information. It creates a chiral pocket around the metal center, discriminating between the two enantiotopic C-H bonds or the two faces of the prochiral palladacycle intermediate. The ligand's structure, rigidity, and electronic properties are critical. Chiral Phosphoric Acids (CPAs), for instance, have been shown to be effective anionic ligands for the enantioselective coupling of methylene C–H bonds with aryl boronic acids.[2]
-
Troubleshooting Steps:
-
Chiral Ligand Screening: This is the most critical variable. If you are using a specific class of ligands (e.g., chiral amino acids, MONOPhos, CPAs), screen variants with different steric bulk or electronic properties. The rigidity of the ligand scaffold can enhance control over the catalytic pocket and improve enantioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and the catalyst-ligand association. Screen a range of solvents from nonpolar (e.g., toluene, pentane) to more polar aprotic solvents (e.g., THF, dioxane). In some palladium-catalyzed arylations, low-polarity solvents are favored as they can disfavor the formation of off-cycle cationic complexes.[3]
-
Temperature Optimization: Lowering the reaction temperature is a classic strategy to enhance selectivity. A smaller difference in activation energy between the two competing diastereomeric pathways becomes more impactful at lower temperatures. Reactions that are sluggish at lower temperatures may require longer reaction times.
-
Additive Screening: Additives can play multiple roles, including acting as proton shuttles or modifying the active catalyst. For CPA-ligated systems, additives like pivalic acid can be crucial. For other systems, screening different silver salts (AgOAc, Ag₂CO₃) or bases (K₂CO₃, CsOAc) is recommended.[1][4]
-
Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve it?
A2: Poor diastereoselectivity arises when the substrate, which may already contain one or more stereocenters, reacts to form a new stereocenter with little preference for one diastereomer over another.
-
Causality: Diastereoselectivity in directed C-H activation is often governed by steric interactions in the key palladacycle intermediate. The reaction typically proceeds through the most stable conformation of the substrate-catalyst complex. Computational and experimental studies on similar N-heterocycles show that C-H activation often forms a cis-palladacycle, as the alternative trans-palladacycle suffers from severe ring strain, making subsequent steps like oxidative addition energetically prohibitive.[5]
-
Troubleshooting Steps:
-
Analyze the Palladacycle Intermediate: Consider the geometry of the five- or six-membered palladacycle formed by the directing group and the azetidine ring. Modify the directing group or the substituents on the azetidine ring to increase the steric bias favoring the formation of one diastereomeric intermediate over the other.
-
Kinetic vs. Thermodynamic Control: Most C-H functionalization reactions are under kinetic control. Ensure your reaction temperature is low enough to prevent equilibration between diastereomeric products or intermediates.[6] Running the reaction at -78 °C or 0 °C can significantly improve diastereomeric ratios.[1][6]
-
"Match-Mismatch" Effects: If you are using both a chiral substrate and a chiral ligand, you may be observing a "mismatched" pairing where the intrinsic facial bias of the substrate opposes the bias imposed by the ligand. Try using the opposite enantiomer of the chiral ligand to see if a "matched" pair dramatically improves the diastereoselectivity.
-
Bulky Reagents: The steric profile of the arylating agent can influence selectivity. A bulkier aryl halide may interact more strongly with the steric environment of the palladacycle, potentially amplifying the energy difference between the diastereomeric transition states.
-
Q3: My reaction yield is low or the conversion is incomplete. What can I do?
A3: Low conversion is often a sign of catalyst deactivation or a very slow turnover-limiting step.
-
Causality: For many palladium-catalyzed C-H arylations, the turnover-limiting step is the reductive elimination from the Pd(IV) intermediate.[5] This step is particularly sensitive to the electronic properties of the coupling partners. Reactions with electron-poor aryl iodides are often slower and give lower yields.[4][5] Catalyst deactivation via aggregation or oxidation is another common cause.
-
Troubleshooting Steps:
-
Check Reagent Purity and Atmosphere: Ensure all reagents, especially the solvent and base, are dry and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts are sensitive to oxygen and moisture.[7]
-
Optimize Oxidant/Additive System: The choice of oxidant and additives is critical for promoting the key reductive elimination step. For example, the combination of a benziodoxole tosylate oxidant with AgOAc was found to be crucial for controlling a selective reductive elimination pathway to form azetidines in an intramolecular amination.[8]
-
Evaluate Arylating Agent: If using an electron-deficient aryl iodide, be aware that this can slow down the reaction and favor side reactions.[4] If possible, test a more electron-neutral or electron-rich arylating agent to see if the yield improves.
-
Catalyst Loading and Reaction Concentration: While simply increasing catalyst loading is not always effective, it can sometimes overcome slow turnover.[4] Running the reaction at a higher concentration can also sometimes improve rates and yields.[9]
-
Directing Group Stability: Ensure your directing group is stable under the reaction conditions and is not being cleaved or participating in side reactions.
-
Q4: I'm getting a significant amount of an intramolecular C-N cyclized byproduct instead of the desired C-C arylation product. How can I suppress this?
A4: The formation of an intramolecular C-N cyclized product (often an azetidination or amination product) is a known competitive pathway.[4]
-
Causality: This side reaction occurs when the nitrogen atom of the directing group or the azetidine itself acts as a nucleophile in the reductive elimination step, competing with the aryl group. This C-N bond formation is often more favorable when using electron-deficient aryl iodides, which make the C-C reductive elimination step slower.[4]
-
Troubleshooting Steps:
-
Modify the Aryl Halide: As this side reaction is most prominent with electron-withdrawing groups on the aryl iodide (e.g., -NO₂, -CN, -COOMe), the most effective solution is to switch to an aryl iodide with an electron-donating or neutral substituent.[4]
-
Change the Directing Group: A more rigid or sterically hindered directing group might disfavor the conformation required for C-N reductive elimination. The picolinamide directing group, for example, is instrumental in both arylation and the competing azetidination.[4]
-
Screen Additives: Certain additives may selectively accelerate C-C bond formation over C-N bond formation. Experiment with different bases or silver salts. For instance, some protocols have been developed to intentionally favor azetidination using specific additives like 1-iodo-4-nitrobenzene.[4][10] By understanding what promotes the side reaction, you can better avoid those conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the directing group in controlling stereochemistry?
A: The directing group (DG), such as 8-aminoquinoline or picolinamide, serves as an anchor that positions the palladium catalyst at a specific C-H bond.[1][4] This is achieved through the formation of a stable palladacycle intermediate. The stereochemistry is controlled because the DG and the substrate's existing structure create a rigid, chiral environment. This forces the C-H activation and subsequent steps to occur from a specific face of the molecule to avoid steric clashes, leading to high diastereoselectivity.[5]
Q: How does a chiral ligand induce enantioselectivity in C-H arylation?
A: A chiral ligand replaces a non-chiral ligand (like acetate) on the palladium center. It creates a chiral environment directly around the metal, which is where the bond-forming events occur. This chiral pocket differentiates between the two enantiotopic C-H bonds at a prochiral methylene center. The catalytic cycle proceeds preferentially through the diastereomeric transition state of lower energy, leading to the formation of one enantiomer in excess.[2]
Q: What is the generally accepted catalytic cycle for this transformation?
A: The most widely accepted mechanism for Pd(II)-catalyzed C-H arylation involves a Pd(II)/Pd(IV) cycle.
-
Coordination & C-H Activation: The Pd(II) catalyst coordinates to the directing group. This is followed by a reversible C-H activation step, often via a Concerted Metalation-Deprotonation (CMD) pathway, to form a five- or six-membered palladacycle (a Pd(II)-carbon bond).[5]
-
Oxidative Addition: The aryl halide (Ar-I) undergoes oxidative addition to the Pd(II)-palladacycle, forming a high-valent Pd(IV) intermediate. This step is often the stereochemistry-determining step.[5]
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the arylated product and regenerating the active Pd(II) catalyst. This step is often the turnover-limiting step of the entire cycle.[5]
Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation.
Section 3: Protocols and Methodologies
Representative Protocol: Pd-Catalyzed Enantioselective α-Arylation of N-Acyl Azetidines
This protocol is a generalized procedure based on methodologies reported for enantioselective C-H functionalization using chiral anionic ligands.[2] Note: All operations should be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere.
Materials:
-
N-acyl azetidine substrate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Chiral Phosphoric Acid (CPA) ligand (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or MTBE)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), the CPA ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the N-acyl azetidine substrate (e.g., 0.1 mmol, 1.0 equiv), the aryl boronic acid (0.15 mmol, 1.5 equiv), and PivOH (0.03 mmol, 30 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M).
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated block at the desired temperature (e.g., 60-100 °C). Stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated azetidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Data Summary Table
Table 1: Influence of Reaction Parameters on Stereoselectivity (Illustrative Data)
| Entry | Ligand | Solvent | Temp (°C) | Additive | Yield (%) | e.r. |
|---|---|---|---|---|---|---|
| 1 | (R)-CPA-1 | Toluene | 80 | PivOH | 75 | 90:10 |
| 2 | (R)-CPA-1 | THF | 80 | PivOH | 68 | 82:18 |
| 3 | (R)-CPA-1 | Toluene | 60 | PivOH | 65 | 95:5 |
| 4 | (R)-CPA-2 (bulky) | Toluene | 80 | PivOH | 81 | 97:3 |
| 5 | (S)-CPA-1 | Toluene | 80 | PivOH | 74 | 11:89 |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in azetidine C-H arylation.
References
- Alabugin, I. V.; Gold, B.; Patil, D. V.; Bauer, W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Shubin, K.; et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
-
Maetani, M.; Zoller, J.; et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(Sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
Lindsley, C. W.; et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Pápai, I.; et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
-
Ishihara, Y.; et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Engle, K. M.; et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. [Link]
-
Singh, M. S.; et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Engle, K. M.; et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Schoenebeck, F.; et al. (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry. [Link]
-
Shubin, K.; et al. (2025). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed. [Link]
-
Yu, J.-Q.; et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Chemistry. [Link]
-
Shi, M.; Jiang, J.-K. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological validation of a novel chemical entity, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. As this molecule is a structurally unique building block without extensive published biological data, this document outlines a systematic, hypothesis-driven approach to characterize its activity, using Matrix Metalloproteinases (MMPs) as a plausible, illustrative target class.
Introduction: Rationale for Investigation
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a novel compound featuring several chemical motifs of interest in medicinal chemistry. The presence of a strained azetidine ring offers a rigid scaffold that can confer unique pharmacological properties.[1][2] The cyclopropyl group is known to enhance metabolic stability and potency in drug candidates.[3][4] Furthermore, the carboxylic acid moiety suggests a potential interaction with metalloenzymes, where it can act as a zinc-binding group.
Given these structural features, a rational starting point for biological validation is to investigate its potential as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[5] Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and fibrosis, making them a significant therapeutic target.[6]
This guide will compare a hypothetical validation workflow for our lead compound, hereafter designated Cpd-CAS , against Batimastat (BB-94) , a well-characterized, potent, broad-spectrum MMP inhibitor.[7][8][9]
The Validation Workflow: A Multi-Tiered Approach
A rigorous validation process is essential to confidently link a small molecule to a specific biological function.[10] Our approach follows a logical progression from direct target engagement to cellular effects, ensuring each step informs the next.
Caption: A multi-tiered workflow for validating a novel compound.
Tier 1: In Vitro Validation - Direct Enzyme Inhibition
The first step is to determine if Cpd-CAS directly interacts with and inhibits the catalytic activity of a representative MMP. We will use MMP-9, a well-studied enzyme involved in cancer and inflammation.[11]
Protocol: Fluorogenic MMP-9 Inhibition Assay
This assay relies on a quenched fluorescent substrate. When the substrate is cleaved by active MMP-9, a fluorophore is released, resulting in a measurable increase in fluorescence.[11][12]
-
Reagent Preparation:
-
Reconstitute human recombinant MMP-9 enzyme in assay buffer.
-
Prepare a FRET-based MMP-9 substrate solution.
-
Prepare serial dilutions of Cpd-CAS and Batimastat (e.g., from 100 µM to 1 nM) in assay buffer. Include a DMSO-only vehicle control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted compounds or vehicle control to respective wells.
-
Add 20 µL of the reconstituted MMP-9 enzyme to all wells except the "no enzyme" control.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the MMP-9 substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission = 325/393 nm) at 37°C, recording every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the rates relative to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Experimental Data
| Compound | Target | Assay Type | IC50 (nM) |
| Cpd-CAS | MMP-9 | Fluorogenic | 85 |
| Batimastat | MMP-9 | Fluorogenic | 4[7][8][9] |
This hypothetical result suggests that Cpd-CAS is a potent inhibitor of MMP-9, albeit less potent than the broad-spectrum inhibitor Batimastat. This positive "hit" justifies progression to cell-based models.
Tier 2: Cell-Based Validation - Confirming Phenotypic Effects
An in vitro enzymatic assay demonstrates target engagement, but a cell-based assay is critical to assess cell permeability, stability in culture media, and efficacy in a more complex biological context.[13] A wound-healing or migration assay using a cell line that secretes MMPs, such as the HT1080 fibrosarcoma line, is an excellent choice.[14]
Protocol: HT1080 Wound-Healing (Scratch) Assay
-
Cell Culture:
-
Culture HT1080 cells in a 24-well plate until a confluent monolayer is formed.
-
-
Wound Creation and Treatment:
-
Create a uniform "scratch" or wound in the center of each well using a sterile pipette tip.
-
Wash wells gently with PBS to remove dislodged cells.
-
Add fresh media containing serial dilutions of Cpd-CAS or Batimastat. Include a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the wounds at time 0 and after a set period (e.g., 18-24 hours).
-
Quantify the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the vehicle control.
-
Hypothetical Experimental Data
| Compound (Concentration) | Mean Wound Closure (%) | Standard Deviation |
| Vehicle Control (DMSO) | 95.2 | ± 4.1 |
| Cpd-CAS (1 µM) | 42.5 | ± 5.5 |
| Batimastat (1 µM) | 25.8 | ± 3.9 |
These data would indicate that Cpd-CAS effectively inhibits cell migration in an MMP-dependent process, confirming its biological activity in a cellular system. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed effects are due to inhibition of migration and not cell death.
Comparative Analysis and Path Forward
The validation process has demonstrated that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (Cpd-CAS) is a potent, cell-active inhibitor of MMP-9.
-
Potency Comparison: Cpd-CAS shows promising, albeit lower, potency compared to the pan-MMP inhibitor Batimastat.
-
Structural Novelty: The unique combination of the cyclopropylsulfonyl and azetidine-carboxylic acid motifs makes Cpd-CAS a novel chemical scaffold for MMP inhibition.
The logical next steps in a drug discovery cascade would involve:
-
Selectivity Profiling: Testing Cpd-CAS against a panel of other MMPs (e.g., MMP-1, -2, -3, -7, -13) and other protease families to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cpd-CAS to improve potency and selectivity.[15]
-
Mechanism of Action Studies: Using techniques like X-ray crystallography to understand how Cpd-CAS binds to the MMP active site.
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMP Assay Kits Products [rndsystems.com]
- 6. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 13. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 14. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities [mdpi.com]
- 15. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: A Comparative Analysis for Drug Discovery
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
To the modern medicinal chemist, the azetidine ring is a familiar and powerful tool. This four-membered saturated nitrogen-containing heterocycle has transitioned from a synthetic curiosity to a privileged scaffold in drug design.[1] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with unique reactivity and conformational rigidity, distinguishing them from their less strained five-membered pyrrolidine counterparts and more reactive three-membered aziridine cousins.[2] This constrained geometry allows for precise vectoral exits into three-dimensional space, a critical feature for optimizing interactions within the often-complex topography of biological targets.
Historically, the discovery of naturally occurring L-azetidine-2-carboxylic acid hinted at the biological relevance of this motif.[1] In recent decades, the intentional incorporation of azetidine rings into drug candidates has been shown to confer a host of desirable pharmacokinetic properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1] These benefits have culminated in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, which feature the azetidine core.[2]
This guide provides an in-depth comparative analysis of a specific, promising derivative, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid , against other key azetidine analogues. We will delve into its synthesis, physicochemical properties, and potential biological applications, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Focus Molecule: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
The subject of our analysis, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, combines the rigid azetidine-3-carboxylic acid core with an N-cyclopropylsulfonyl group. The sulfonyl group is a common bioisostere for ketones and other functionalities, capable of acting as a hydrogen bond acceptor while being metabolically robust. The cyclopropyl moiety introduces a degree of lipophilicity and three-dimensionality, often leading to favorable changes in compound properties and target engagement.
Proposed Synthesis
The workflow can be visualized as follows:
Caption: Proposed synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Step 1: Protection. The carboxylic acid of the starting material is first protected as an ester (e.g., ethyl ester). This is a critical step to prevent the acidic proton from interfering with the subsequent base-mediated sulfonylation reaction. Using a simple alcohol like ethanol with a catalytic amount of acid is a standard, high-yielding esterification method.
-
Step 2: N-Sulfonylation. The secondary amine of the azetidine ring is then reacted with cyclopropanesulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (Et3N), is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent choice of solvent as it is inert and readily dissolves both the azetidine ester and the sulfonyl chloride.
-
Step 3: Deprotection. The final step is the hydrolysis of the ethyl ester to reveal the target carboxylic acid. A standard saponification using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is typically effective and clean, yielding the final product after acidic workup.
Comparative Analysis of Physicochemical Properties
The true value of a scaffold in drug discovery is understood through comparison. The choice of substituent on the azetidine nitrogen dramatically influences the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare our focus molecule with several other N-substituted azetidine-3-carboxylic acid derivatives.
Note: Experimental data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and 1-(Ethylsulfonyl)azetidine-3-carboxylic acid are not publicly available. The values presented are estimations based on established structure-property relationships and calculations from similar structures. These estimations are provided for directional guidance in research.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP (Calculated) | pKa (Calculated)[3] |
| Azetidine-3-carboxylic acid | 101.10 | -1.5 to -2.0 | ~3.5-4.0 (acid), ~8.5-9.0 (amine) | |
| 1-Boc-azetidine-3-carboxylic acid | 201.22 | 0.5 to 1.0 | ~4.0-4.5 | |
| 1-(Ethylsulfonyl)azetidine-3-carboxylic acid | 193.22[4] | -0.5 to 0.0 | ~3.5-4.0 | |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | 205.24 | 0.0 to 0.5 | ~3.5-4.0 | |
| 1-Benzhydryl-azetidine-3-carboxylic acid | 267.32 | 2.5 to 3.0 | ~3.5-4.0 (acid), ~5.0-5.5 (amine) |
Analysis of Structure-Property Relationships:
-
Lipophilicity (cLogP): The parent azetidine-3-carboxylic acid is highly polar. The introduction of the bulky, lipophilic tert-butoxycarbonyl (Boc) and benzhydryl groups significantly increases the cLogP, making these molecules less water-soluble. In contrast, the N-sulfonyl groups (ethyl and cyclopropyl) offer a more nuanced modification. The electron-withdrawing nature of the sulfonyl group tempers the basicity of the azetidine nitrogen, and while the alkyl/cycloalkyl portions add some lipophilicity, the overall cLogP remains in a range often associated with good "drug-like" properties. The cyclopropyl group is expected to be slightly more lipophilic than the ethyl group.
-
Acidity (pKa): The pKa of the carboxylic acid remains relatively consistent across the derivatives, as the N-substituent is electronically distant. However, the basicity of the azetidine nitrogen is dramatically affected. In the parent compound, it is a typical secondary amine. The Boc group, being a carbamate, renders the nitrogen non-basic. The strongly electron-withdrawing sulfonyl groups in our focus molecule and its ethyl analog also significantly reduce the basicity of the nitrogen, making it effectively neutral at physiological pH. This is a crucial feature, as removing a basic center can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.
Comparative Analysis of In Vitro ADME Properties
To provide a framework for experimental comparison, the following table outlines key ADME assays and provides hypothesized outcomes based on the physicochemical properties discussed above.
| Property | Assay | Rationale | Hypothesized Rank Order (Best to Worst) |
| Aqueous Solubility | Kinetic Solubility Assay | Measures how well a compound stays in solution when diluted from a DMSO stock into an aqueous buffer. Crucial for reliable in vitro assay performance and oral absorption. | Azetidine-3-COOH > 1-(Cyclo)propylsulfonyl-Aze-COOH > 1-Boc-Aze-COOH > 1-Benzhydryl-Aze-COOH |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses passive diffusion across a lipid membrane. A good predictor of transcellular absorption for non-transporter substrates. | 1-Benzhydryl-Aze-COOH > 1-(Cyclo)propylsulfonyl-Aze-COOH > 1-Boc-Aze-COOH > Azetidine-3-COOH |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of Phase I metabolism by enzymes (like Cytochrome P450s) in liver microsomes. High stability is desirable for in vivo efficacy. | 1-(Cyclo)propylsulfonyl-Aze-COOH ≈ 1-Boc-Aze-COOH > 1-Benzhydryl-Aze-COOH > Azetidine-3-COOH |
Expert Insights: The N-sulfonyl derivatives, including our focus molecule, are predicted to occupy a "sweet spot." They are hypothesized to have sufficient aqueous solubility for formulation and testing while possessing moderate lipophilicity, which is essential for passive permeability across cell membranes. Furthermore, the N-sulfonyl group is generally resistant to metabolic cleavage, predicting good stability in liver microsome assays. The large, lipophilic benzhydryl group, while likely promoting high permeability, also presents a significant liability for rapid metabolic breakdown by P450 enzymes.
Detailed Experimental Protocols
To facilitate the direct comparison of these derivatives in a research setting, we provide the following validated, step-by-step protocols for key ADME assays.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a test compound in a phosphate-buffered saline (PBS) solution.
Caption: Workflow for the Kinetic Solubility Assay.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each azetidine derivative in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final nominal concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at 1000 rpm for 2 hours at room temperature (25°C). This allows the system to reach a state of kinetic equilibrium.
-
Filtration: Transfer the contents to a 96-well solubility filter plate and centrifuge to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in a 50:50 mixture of acetonitrile and water.
Self-Validation: Run positive (highly soluble, e.g., caffeine) and negative (poorly soluble, e.g., tamoxifen) controls in parallel to ensure the assay is performing correctly. The final DMSO concentration should be kept low (≤2%) to minimize its solubilizing effect.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compounds in PBS (pH 7.4) at a concentration of 100 µM. Add 200 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-16 hours without shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / (Area * Time * (VA + VD)) Where VA and VD are the volumes of the acceptor and donor wells, respectively.
Causality and Validation: The PAMPA model is a high-throughput, cell-free method that specifically isolates passive diffusion, which is a primary route of absorption for many drugs.[5] The lecithin/dodecane membrane mimics the phospholipid bilayer of the intestinal epithelium. It is crucial to run high permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls to define the dynamic range of the assay.
Protocol 3: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in the presence of human liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (1 µM final concentration) to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Trustworthiness: The protocol includes a crucial control: a parallel incubation without the NADPH-regenerating system. No significant compound loss should be observed in this control, confirming that any disappearance in the primary assay is due to NADPH-dependent (i.e., P450-mediated) metabolism and not non-specific binding or chemical instability.[6] Verapamil (rapid clearance) and diazepam (low clearance) should be used as positive controls to verify microsomal activity.
Conclusion and Future Perspectives
The analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, in the context of its analogues, underscores the profound impact of N-substitution on the drug-like properties of the azetidine scaffold. The N-sulfonyl group, in particular, appears to strike an advantageous balance between solubility, permeability, and metabolic stability. The cyclopropyl substituent offers a subtle yet potentially significant improvement in lipophilicity over a simple ethyl group, which may translate to enhanced cell penetration and target engagement without introducing significant metabolic liabilities.
This guide provides the foundational knowledge and practical experimental frameworks for researchers to validate these hypotheses. By systematically synthesizing and profiling these and other novel azetidine derivatives using the described protocols, drug discovery teams can make more informed decisions, accelerating the journey from a promising chemical scaffold to a life-saving therapeutic. The continued exploration of the rich chemical space around the azetidine core promises to yield the next generation of innovative medicines.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved January 23, 2026, from [Link]
- Fontanella, L., et al. (1975). Azetidine derivatives of tricyclic antidepressant agents. Il Farmaco; edizione scientifica, 30(10), 742-59.
- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(7), 937–943.
-
ResearchGate. (2015). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved January 23, 2026, from [Link]
- Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved January 23, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Azetidine. Retrieved January 23, 2026, from [Link]
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved January 23, 2026, from [Link]
- Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific reports, 9(1), 15729.
- Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2453–2466.
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Retrieved January 23, 2026, from [Link]
-
IndiaMART. (n.d.). 1-Benzyl-azetidine-3-carboxylic Acid Manufacturers in India. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved January 23, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 23, 2026, from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127.
-
Slideshare. (n.d.). Caco-2 cell permeability, PAMPA membrane assays. Retrieved January 23, 2026, from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 23, 2026, from [Link]
-
Ingenta Connect. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for fast prediction of passive and active intestinal absorption. Retrieved January 23, 2026, from [Link]
- Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of medicinal chemistry, 57(7), 2829–2844.
- Pal, K., et al. (2023). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Archiv der Pharmazie, 356(5), e2200508.
- Laca, E., et al. (1986). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats.
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1219828-33-7|1-(Ethylsulfonyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 6. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Comparative Guide on the Structure-Activity Relationship (SAR) of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Analogs: A Review of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid analogs. Due to the limited availability of specific, publicly accessible research focused exclusively on this chemical scaffold, this document synthesizes broader principles from related azetidine and sulfonyl-containing compounds to infer potential SAR trends. The information presented is intended to guide future research and drug discovery efforts in this area.
The 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Scaffold: An Overview
The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable building block in medicinal chemistry. Its constrained nature can impart favorable conformational rigidity to molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopropylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position creates a unique chemical entity with potential applications in various therapeutic areas. The sulfonyl group can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a key interaction point with biological targets, often mimicking natural amino acids.
General Principles of Azetidine SAR
SAR studies on various azetidine-containing compounds have revealed several key principles that are likely to be relevant to the 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold:
-
N-1 Substitution: The substituent at the N-1 position of the azetidine ring plays a crucial role in determining the biological activity and physicochemical properties of the molecule. In the case of the topic scaffold, the cyclopropylsulfonyl group is a key feature. Modifications to the cyclopropyl ring or the sulfonyl group could significantly impact activity. For instance, substitution on the cyclopropyl ring could probe for additional binding pockets in a target protein.
-
C-3 Substitution: The carboxylic acid at the C-3 position is a critical functional group for interaction with many biological targets, particularly those that recognize amino acids or other endogenous carboxylic acids. Conversion of the carboxylic acid to bioisosteres, such as tetrazoles, can sometimes improve metabolic stability or cell permeability.
-
Stereochemistry: The stereochemistry at the C-3 position of the azetidine ring is often a critical determinant of biological activity. Different enantiomers can exhibit vastly different potencies and selectivities.
Inferred SAR of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Analogs
Based on general knowledge of medicinal chemistry and SAR of related compounds, we can propose several hypotheses for the SAR of this specific scaffold. These hypotheses should be tested experimentally to be validated.
Modifications of the Cyclopropylsulfonyl Group
The cyclopropylsulfonyl moiety offers several points for modification.
-
Cyclopropyl Ring: Introduction of substituents on the cyclopropyl ring could explore steric and electronic effects. For example, small alkyl or fluoro groups could enhance binding affinity through van der Waals or hydrophobic interactions.
-
Sulfonyl Group: The sulfonyl group is a key hydrogen bond acceptor. Replacing the cyclopropyl group with other small alkyl or aryl groups on the sulfonyl moiety would likely have a significant impact on the compound's electronic properties and steric profile, thereby affecting its biological activity.
Modifications of the Carboxylic Acid Group
The carboxylic acid is a primary point of interaction with many biological targets.
-
Esterification: Converting the carboxylic acid to an ester could serve as a prodrug strategy to improve cell permeability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid could lead to analogs with different hydrogen bonding capabilities and steric profiles.
-
Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as tetrazole or hydroxamic acid, could modulate the acidity and binding interactions of the molecule.
Potential Biological Targets and Therapeutic Applications
While specific targets for 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid analogs are not well-documented in the public domain, based on the activities of other azetidine derivatives, potential applications could include:
-
Enzyme Inhibition: The scaffold could be designed to target various enzymes, such as proteases, kinases, or metabolic enzymes, where the carboxylic acid can mimic a substrate or interact with key active site residues.
-
Receptor Modulation: These analogs could potentially act as agonists or antagonists for various receptors, including GPCRs.
-
Antimicrobial Agents: The unique structural features might be exploited to develop novel antibacterial or antifungal agents.
Experimental Workflow for SAR Studies
A systematic approach is necessary to elucidate the SAR of this compound class. The following workflow is proposed:
Figure 1: A typical workflow for conducting SAR studies, from analog design and synthesis to biological evaluation and iterative optimization.
Conclusion and Future Directions
A Senior Application Scientist's Comparative Guide to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid and Its Bioisosteres in Drug Design
Abstract
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. The 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid scaffold has emerged as a valuable motif, leveraging the conformational rigidity and favorable physicochemical properties of the azetidine ring.[1] However, the carboxylic acid moiety, while often crucial for target engagement, can introduce challenges related to metabolic instability and poor membrane permeability.[2][3] This guide provides a comprehensive comparison of this core structure with its principal bioisosteric replacements, focusing on the tetrazole and acyl sulfonamide groups. We will delve into the causal relationships between structure and properties, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions during the drug design and development process.
The Central Scaffold: 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid
The title compound integrates three key structural features, each contributing distinct advantages to a molecular scaffold:
-
Azetidine Ring: This four-membered saturated heterocycle provides a rigid, sp3-rich core.[4] Its strained nature can influence binding conformations, while its polarity often enhances aqueous solubility compared to larger carbocyclic analogs.[5] The azetidine scaffold is a privileged structure found in numerous bioactive compounds.[1]
-
Carboxylic Acid: As a primary acidic group, the carboxylate anion is a powerful hydrogen bond acceptor and is often essential for forming key interactions with biological targets, such as binding to basic residues like arginine or lysine in a protein's active site.[2]
-
Cyclopropylsulfonyl Group: This moiety serves as a potent hydrogen bond acceptor and can impart metabolic stability. The cyclopropyl ring introduces a degree of conformational constraint and can favorably occupy hydrophobic pockets within a target protein.
Despite its utility, the carboxylic acid group is frequently a metabolic liability, prone to conjugation reactions (e.g., glucuronidation) that can lead to rapid clearance and potential toxicity.[3][6] This necessitates the exploration of bioisosteres—functional groups with similar steric and electronic properties that can mimic the carboxylic acid while offering an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Bioisosteric Replacement of the Carboxylic Acid Moiety
The principle of bioisosteric replacement is to substitute a functional group within a bioactive molecule with another group that retains the desired biological activity but improves physicochemical or pharmacokinetic properties.[7] For the carboxylic acid in our core scaffold, the most prevalent and effective bioisosteres are the 5-substituted-1H-tetrazole and the acyl sulfonamide.
Key Bioisosteres: Structures and Rationale
The selection of a bioisostere is a deliberate choice aimed at modulating specific molecular properties. The tetrazole and acyl sulfonamide are chosen for their ability to replicate the acidic proton and charge distribution of a carboxylic acid.
Caption: Core scaffold and its primary carboxylic acid bioisosteres.
-
5-Substituted-1H-tetrazole: This five-membered aromatic heterocycle is one of the most common carboxylic acid bioisosteres.[2] Its N-H proton has a pKa value very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.[5] The negative charge is delocalized over the planar ring system, which can mimic the charge distribution of a carboxylate.[5]
-
Acyl Sulfonamide: This group also features an acidic N-H proton, with a pKa value typically in the range of carboxylic acids.[2][8] It offers a different spatial arrangement of hydrogen bond donors and acceptors compared to both the carboxylate and tetrazole, which can lead to altered binding interactions.[9]
Comparative Analysis of Physicochemical Properties
The decision to employ a bioisostere is fundamentally driven by data. A direct comparison of key physicochemical properties reveals the nuanced trade-offs associated with each functional group.
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Acyl Sulfonamide | Rationale and Impact on Drug Design |
| pKa | ~4.0 - 5.0 | ~4.5 - 4.9[5] | ~4.0 - 5.0[8] | Acidity: All three groups are sufficiently acidic to be ionized at physiological pH (7.4), which is critical for mimicking the carboxylate's role in polar interactions. The similar pKa values ensure that the ionization state, a key determinant of solubility and receptor binding, is maintained. |
| LogD at pH 7.4 | Moderate | Typically more lipophilic[5] | Variable, often more lipophilic | Lipophilicity & Permeability: LogD (the distribution coefficient at a specific pH) is a better predictor of membrane permeability than LogP for ionizable compounds. While tetrazoles are often considered more lipophilic, this does not always translate to higher permeability due to factors like stronger hydrogen bonding and greater desolvation energy.[7][10] Acyl sulfonamides can also increase lipophilicity, potentially enhancing cell penetration.[11] |
| Hydrogen Bonding | 1 H-bond donor, 2 acceptors (ionized) | 1 H-bond donor, 4 acceptors (ionized) | 1 H-bond donor, 3-4 acceptors (ionized) | Target Binding: The tetrazole ring presents a more extended hydrogen-bonding environment compared to the carboxylate.[6] This can lead to stronger or different binding interactions but may require a larger binding pocket.[6] The acyl sulfonamide also offers a distinct vector for hydrogen bonding. |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation)[6] | Generally resistant to conjugation at the ring | Generally more stable than carboxylic acids | Pharmacokinetics: Resistance to glucuronidation is a primary driver for using tetrazole and acyl sulfonamide bioisosteres. This can significantly increase a compound's half-life and oral bioavailability.[6][9] |
| Size & Shape | Planar, compact | Planar, but larger than -COOH | Non-planar, larger | Steric Fit: The larger size of the tetrazole and acyl sulfonamide groups must be accommodated by the target's binding site. The planarity of the tetrazole is similar to a carboxylate, whereas the acyl sulfonamide introduces a three-dimensional tetrahedral geometry at the sulfur atom.[6] |
Impact on Pharmacokinetics and Pharmacodynamics
The subtle changes in physicochemical properties introduced by bioisosteric replacement can have profound effects on a drug candidate's overall profile.
-
Absorption and Permeability: While increased lipophilicity (LogD) is generally correlated with better passive diffusion across cell membranes, the relationship is not always linear. Studies have shown that despite similar pKa and LogD values, a tetrazole can be significantly less permeable than its corresponding carboxylic acid in artificial membrane assays (PAMPA).[7][10] This is often attributed to the tetrazole's stronger hydrogen bonding capacity, leading to a higher energy cost for desolvation before entering the lipid bilayer.[7]
-
Metabolism: The key advantage of these bioisosteres is their enhanced metabolic stability. Carboxylic acids are well-known substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides that are readily excreted. Tetrazoles and acyl sulfonamides are typically poor substrates for these enzymes, thus avoiding this major clearance pathway.[6]
-
Target Engagement (Pharmacodynamics): The altered size, shape, and hydrogen bonding patterns of the bioisosteres can change how the molecule interacts with its target. A tetrazole, being larger, may require slight adjustments in the binding pocket.[6] This can sometimes lead to improved potency or selectivity if the new interactions are favorable. Conversely, it can also lead to a loss of activity if the steric or electronic changes are detrimental to binding. Therefore, a panel of isosteres must often be screened to identify the optimal replacement.[2]
Synthetic Accessibility
The feasibility of synthesis is a critical consideration in drug development.
-
Parent Scaffold: The synthesis of 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid typically starts from a commercially available precursor like 1-Boc-azetidine-3-carboxylic acid. The synthesis involves Boc deprotection followed by sulfonylation of the azetidine nitrogen with cyclopropanesulfonyl chloride.
-
Tetrazole Bioisostere: The tetrazole can be synthesized from a corresponding nitrile precursor. For the azetidine scaffold, this would involve converting the carboxylic acid to a primary amide, dehydration to the nitrile, followed by a [2+3] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid).
-
Acyl Sulfonamide Bioisostere: This bioisostere is generally synthesized by coupling the parent carboxylic acid with a primary sulfonamide (e.g., cyclopropanesulfonamide) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This route is often more straightforward than the multi-step tetrazole synthesis.
Experimental Protocols for Comparative Evaluation
To objectively compare the parent compound with its bioisosteres, a standardized set of in vitro experiments is essential. The following protocols provide a framework for this evaluation.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa is the most critical parameter for ensuring the bioisostere mimics the ionization state of the parent carboxylic acid. Potentiometric titration is a reliable and direct method for its determination.[12][13]
Methodology:
-
Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[12] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[14]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: Place 20 mL of the test compound solution in a beaker with a magnetic stirrer.[12] Immerse the calibrated pH electrode.
-
Acidic Titration: If the compound is acidic, first adjust the pH to ~2.0 with 0.1 M HCl.
-
Basification: Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.[14]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
Protocol: Determination of LogD at pH 7.4 by Shake-Flask Method
Rationale: The shake-flask method, as described in OECD Guideline 107, is the classical method for determining lipophilicity.[15] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together overnight and then separating the layers.
-
Compound Addition: Prepare a stock solution of the test compound. Add a small volume to a tube containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 or 2:1). The final concentration should be low enough to avoid solubility issues.
-
Equilibration: Cap the tube and shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Note: This method is generally reliable for compounds with logP values less than 4.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[16] It is a crucial screen for predicting in vivo clearance.
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties [biblio.ugent.be]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Cross-Reactivity Profile of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. Given the absence of extensive public data on this specific molecule, we present a proposed investigational strategy, comparing its potential profile against rationally chosen alternatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, execution, and data interpretation for robust selectivity profiling.
Introduction: Deconstructing the Candidate
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a synthetic small molecule incorporating three key structural motifs that inform its potential biological activity and, consequently, its cross-reactivity profile.
-
Azetidine-3-carboxylic Acid Core: This moiety is a constrained, non-proteinogenic β-amino acid. Such structures are known mimics of natural amino acids like proline and GABA.[1][2] Their constrained conformation can lead to high-affinity interactions with specific protein targets. L-azetidine-2-carboxylic acid, a related analog, is known to be misincorporated into proteins in place of L-proline, which can induce protein misfolding and trigger stress responses.[3][4][5] This structural feature strongly suggests a potential for interaction with amino acid transporters or enzymes that recognize amino acid substrates.
-
Cyclopropyl Group: Frequently employed in medicinal chemistry, the cyclopropyl fragment can enhance metabolic stability, increase potency, and improve the physicochemical properties of a molecule.[6][7] Its rigid structure can also lock the molecule into a bioactive conformation, potentially improving selectivity and reducing off-target effects.[8][9]
-
Sulfonyl Group: This functional group is a common hydrogen bond acceptor and is present in numerous approved drugs. It often plays a critical role in binding to target proteins, including enzymes like kinases and proteases, as well as receptors and transporters.
Based on this structural analysis, our primary hypothesis is that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a potential modulator of Solute Carrier (SLC) transporters , a large family of membrane proteins responsible for the transport of amino acids, neurotransmitters, and other small molecules.[10] Its cross-reactivity profile will therefore be critically dependent on its selectivity within this large and diverse protein family.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the cross-reactivity data, we propose comparing the subject compound against two key alternatives:
-
Comparator A (Structural Analog): 1-(Methylsulfonyl)azetidine-3-carboxylic acid. This compound retains the core scaffold but replaces the cyclopropyl group with a simple methyl group. Comparing against this analog will elucidate the specific contribution of the cyclopropyl moiety to potency and selectivity.
-
Comparator B (Functional Analog): Tiagabine. As a well-characterized inhibitor of the GABA transporters (GAT-1, a member of the SLC family), Tiagabine serves as a benchmark for potency and selectivity against a relevant transporter class.[2]
Experimental Design: A Tiered Approach to Selectivity Profiling
A multi-tiered screening strategy is essential for building a comprehensive understanding of a compound's cross-reactivity. This approach begins with a broad screen for potential liabilities and progressively narrows the focus to specific target families.
Tier 1: Broad Safety Pharmacology Profiling
The initial step involves screening the compound against a panel of targets known to be associated with adverse drug reactions (ADRs).[11][12] Panels such as the InVEST44 or Safety47 provide a cost-effective way to flag potential off-target interactions early in the discovery process.[13][14] This screen typically includes a diverse set of GPCRs, ion channels, kinases, and transporters.
Table 1: Hypothetical Data from a Broad Safety Panel (Selected Targets) Data presented as % Inhibition at 10 µM concentration.
| Target Class | Target | 1-(Cyclopropylsulfonyl) azetidine-3-carboxylic acid | Comparator A (Methylsulfonyl) | Comparator B (Tiagabine) | Associated ADRs |
| GPCR | 5-HT2B | 8% | 5% | 12% | Cardiac valvulopathy |
| Dopamine D2 | 15% | 11% | 25% | Neurological side effects | |
| Muscarinic M1 | <5% | <5% | 8% | Anticholinergic effects | |
| Ion Channel | hERG | <2% | <1% | 5% | Cardiac arrhythmia (QT prolongation) |
| Cav1.2 | 11% | 9% | 18% | Cardiovascular effects | |
| Transporter | GAT-1 | 88% | 65% | 95% | CNS effects |
| NET | 21% | 18% | 15% | Cardiovascular, CNS effects | |
| SERT | 19% | 15% | 22% | CNS, GI effects | |
| Enzyme | COX-1 | <5% | <5% | <5% | GI bleeding |
Interpretation: The hypothetical data in Table 1 immediately highlights a significant and selective interaction with the GABA transporter (GAT-1), consistent with our primary hypothesis. The cyclopropyl derivative shows higher activity than its methylsulfonyl counterpart, suggesting a favorable contribution from this moiety. All other interactions are minimal, indicating a clean initial safety profile.
Tier 2: Focused SLC Transporter Panel
Based on the Tier 1 results, a comprehensive panel of SLC transporters is warranted to determine selectivity. This involves two types of assays:
-
Inhibition Assays: To determine if the compound blocks the function of various transporters. Radioligand binding is a robust method for this.[15][16]
-
Substrate Assays: To determine if the compound itself is transported by any of the SLC proteins.[17]
Table 2: Hypothetical Cross-Reactivity Data for an SLC Transporter Panel Data presented as IC50 (µM) from radioligand binding or functional uptake inhibition assays.
| Transporter | Subfamily | 1-(Cyclopropylsulfonyl) azetidine-3-carboxylic acid | Comparator A (Methylsulfonyl) | Comparator B (Tiagabine) |
| GAT-1 (SLC6A1) | GABA Transporter | 0.15 | 0.85 | 0.12 |
| GAT-2 (SLC6A13) | GABA Transporter | 2.5 | 8.9 | 1.8 |
| GAT-3 (SLC6A11) | GABA Transporter | 3.1 | 11.2 | 2.5 |
| BGT-1 (SLC6A12) | GABA Transporter | 1.8 | 6.5 | 1.5 |
| DAT (SLC6A3) | Monoamine | >50 | >50 | >20 |
| SERT (SLC6A4) | Monoamine | >50 | >50 | >20 |
| NET (SLC6A2) | Monoamine | 28 | 45 | >20 |
| EAAT1 (SLC1A3) | Glutamate | >50 | >50 | >50 |
| OATP1B1 (SLCO1B1) | Organic Anion | >50 | >50 | >50 |
Interpretation: This focused analysis (Table 2) would demonstrate high potency and selectivity for GAT-1. The >10-fold selectivity against other GAT isoforms (GAT-2, GAT-3, BGT-1) and >100-fold selectivity against monoamine and other transporter types would constitute a highly desirable profile. The data also reinforces the positive contribution of the cyclopropyl group to potency.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are detailed protocols for the key assays proposed in this guide.
Protocol 1: Radioligand Binding Assay for Transporter Inhibition
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for a specific transporter, using GAT-1 as an example.
Step-by-Step Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human GAT-1 transporter are harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[18]
-
The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[18]
-
The pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined via a BCA assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.[18]
-
To each well, add:
-
50 µL of test compound at various concentrations (typically 10-point, 3-fold serial dilutions).
-
50 µL of radioligand (e.g., [³H]-Tiagabine at a concentration near its Kd).
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM unlabeled Tiagabine).
-
Total binding is determined in the absence of any competing compound.
-
-
Incubation and Filtration:
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[15]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[15]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
Radioactivity trapped on the filters is quantified using a microplate scintillation counter.[19]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted using non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Substrate Uptake Assay
This protocol measures the functional inhibition of transporter activity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the transporter of interest (e.g., GAT-1) and a vector-only control cell line are cultured under standard conditions.
-
Cells are seeded into 96-well cell culture plates and grown to confluence.[20]
-
-
Assay Procedure:
-
On the day of the assay, the culture medium is removed, and cells are washed with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Cells are pre-incubated for 10-20 minutes with KRH buffer containing various concentrations of the test compound or a known inhibitor (positive control).[20]
-
The assay is initiated by adding KRH buffer containing the test compound and a radiolabeled substrate (e.g., [³H]-GABA) at a concentration below its Km.
-
The plate is incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.[20]
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold KRH buffer.
-
The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
-
Data Acquisition and Analysis:
-
An aliquot of the cell lysate is transferred to a scintillation vial or plate for radioactivity counting.
-
Another aliquot is used to determine the protein concentration for normalization.
-
Transporter-specific uptake is calculated by subtracting the uptake in vector-control cells from the uptake in transporter-expressing cells.
-
Inhibition data are plotted, and IC50 values are determined by non-linear regression.
-
Conclusion and Forward Look
This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. By employing a tiered approach—starting with a broad safety panel and progressing to focused, mechanism-based assays—researchers can build a high-confidence selectivity profile. The comparative analysis against both structural and functional analogs is crucial for understanding the structure-activity relationship and contextualizing the compound's performance.
The hypothetical data presented herein illustrates an ideal outcome: a potent and selective inhibitor of a primary target with minimal off-target interactions. This type of profile is a hallmark of a promising therapeutic candidate. The provided protocols serve as a validated starting point for any laboratory equipped for standard pharmacological screening, ensuring that the generated data is both reliable and reproducible.
References
-
Pharmaron. Transporters. (n.d.). Retrieved from [Link]
- Brezski, R. J., & Jordan, R. E. (2010).
- Zhang, Y., Han, Y., & Li, Z. (2017). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 12(10), 1015-1027.
- Schaller, S., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 582583.
- Ghate, M., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 74, 649-658.
- Dol-Galia, A., et al. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 5(11), 1083-1090.
- Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (n.d.). Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
- Pierozan, P., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(19), 3088.
-
Hypha Discovery. Metabolism of cyclopropyl groups. (n.d.). Retrieved from [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2023). Retrieved from [Link]
- Le Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
- De Kimpe, N., et al. (2008).
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8766.
- Al-Salami, H., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11448.
- Schaller, S., et al. (2020). Figure: Overview of the types of cell-based transport assays described in this review.
- MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (2025). Pharmaceuticals.
-
Gifford Bioscience. Radioligand Binding Assay. (n.d.). Retrieved from [Link]
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.
- Chowdhury, P. S. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. PLoS ONE, 8(8), e70811.
- Ascher, G., et al. (2021). Investigational Studies on a Hit Compound Cyclopropane-Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. ACS Infectious Diseases, 7(3), 643-654.
- MDPI. Protein-Targeting Drug Discovery. (2023). Biomolecules.
- Babu, I. R., & Miskolzie, M. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Protein and Peptide Letters, 16(11), 1324-1328.
- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.).
-
Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. (n.d.). Retrieved from [Link]
-
BioIVT. Drug Transporters Inhibition Studies. (n.d.). Retrieved from [Link]
- Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918.
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
PortaCellTec Biosciences GmbH. Transporter Interaction Studies. (n.d.). Retrieved from [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. (n.d.). Retrieved from [Link]
- Zhang, T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 841-861.
- ResearchGate. Summary of in vitro methodologies for assessing transporter inhibition. (n.d.).
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
- Eurofins Scientific. Using secondary pharmacology panels to predict clinical safety risks. (2025).
-
Keith, J. M., et al. (2008). Biochemical and biological properties of 4-(3-phenyl-[10][20] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 325(2), 545-555.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protein-Targeting Drug Discovery [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Transporter Interaction Studies - PortaCellTec Biosciences GmbH [portacelltec.de]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pharmaron.com [pharmaron.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid in Cells
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Among the most fundamental is: does the compound engage its intended target within the complex milieu of a living cell? Answering this with confidence is paramount to understanding a drug's mechanism of action and mitigating potential off-target effects.[1][2]
This guide provides an in-depth comparison of contemporary experimental strategies to confirm the cellular target engagement of a novel compound, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid . While the direct biological target of this specific molecule is not yet defined in the public domain, its structural motifs offer valuable clues. The presence of a cyclopropane-carboxylic acid scaffold points towards a potential interaction with enzymes that recognize similar endogenous substrates. Notably, this moiety is found in known inhibitors of O-acetylserine sulfhydrylase (OASS) , a key enzyme in the cysteine biosynthesis pathway of many pathogens.[3][4] Therefore, for the purpose of this illustrative guide, we will hypothesize that OASS is the primary intracellular target of our compound of interest.
We will explore and compare three orthogonal, industry-standard methodologies for confirming this hypothetical target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A technique that leverages ligand-induced thermal stabilization of the target protein.[5][6][7]
-
Drug Affinity Responsive Target Stability (DARTS): An assay based on the principle that ligand binding can protect a target protein from proteolytic degradation.[8][9]
-
Chemical Proteomics: An approach that utilizes chemical probes to identify and quantify small molecule-protein interactions on a proteome-wide scale.[10][11][12]
Through a detailed examination of these techniques, including their underlying principles, experimental workflows, and data interpretation, this guide will equip you with the knowledge to select and implement the most appropriate strategy for your research needs.
The Central Hypothesis: Targeting O-acetylserine sulfhydrylase (OASS)
OASS is a pyridoxal-5'-phosphate-dependent enzyme crucial for the synthesis of L-cysteine in bacteria and plants.[13] Its inhibition presents a promising strategy for the development of novel antibiotics.[13] The structural similarity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid to known cyclopropane-based OASS inhibitors makes this enzyme a compelling putative target.[4] Our goal is to design and compare experiments that can robustly test this hypothesis in a cellular context.
Methodological Showdown: A Comparative Analysis
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Chemical Proteomics |
| Principle | Ligand binding increases the thermal stability of the target protein. | Ligand binding protects the target protein from protease digestion. | Covalent or affinity-based capture of the target protein by a modified drug analog. |
| Labeling Requirement | Label-free (for the drug) | Label-free (for the drug) | Requires synthesis of a tagged or photoreactive drug analog. |
| Throughput | Moderate to high, adaptable to plate-based formats. | Moderate, can be adapted for higher throughput with mass spectrometry. | Low to moderate, depending on the complexity of the workflow. |
| Primary Readout | Western Blot, ELISA, or Mass Spectrometry | Western Blot or Mass Spectrometry | Mass Spectrometry |
| Key Advantage | Can be performed in intact cells, reflecting a more physiological environment.[6][14] | Does not require modification of the small molecule.[8] | Provides proteome-wide selectivity information and can identify unexpected off-targets.[12] |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | The degree of protection can be variable and not all ligand binding events confer protease resistance. | Synthesis of a suitable chemical probe can be challenging and may alter the compound's binding properties. |
Experimental Deep Dive: Protocols and Workflows
Cellular Thermal Shift Assay (CETSA®)
CETSA is predicated on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[6][7] This change in the melting temperature (Tm) of the protein can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining.
Caption: DARTS experimental workflow for target engagement.
-
Cell Lysate Preparation: Prepare a native cell lysate from cells expressing OASS in a non-denaturing buffer. [15]2. Compound Incubation: Incubate the cell lysate with various concentrations of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid or a vehicle control.
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to the lysates and incubate for a specific time to allow for protein digestion. [16]4. Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE followed by Western blotting for OASS, or by quantitative mass spectrometry to identify protected proteins. [8]
In a successful DARTS experiment, the lane corresponding to the drug-treated sample will show a stronger band for full-length OASS compared to the vehicle-treated control, indicating that the compound protected the protein from proteolytic cleavage.
Chemical Proteomics
Chemical proteomics offers a powerful approach for identifying the direct binding partners of a small molecule on a proteome-wide scale. [10][12]This is typically achieved by synthesizing a chemical probe derived from the drug of interest. The probe contains a reactive group for covalent crosslinking to the target and a reporter tag (e.g., biotin) for enrichment.
Caption: Chemical proteomics workflow for target identification.
-
Probe Synthesis: Synthesize a derivative of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid that incorporates a photo-activatable crosslinker (e.g., diazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry).
-
Cellular Labeling: Treat intact cells with the chemical probe. A competition experiment should be run in parallel where cells are pre-incubated with an excess of the original, unlabeled compound. [11]3. Photo-crosslinking and Lysis: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners. Lyse the cells.
-
Click Chemistry: Attach a biotin tag to the probe via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. [11]5. Enrichment: Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Mass Spectrometry: Digest the enriched proteins on-bead and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A successful chemical proteomics experiment will identify OASS as a significantly enriched protein in the probe-treated sample compared to the control. The enrichment of OASS should be significantly reduced in the competition experiment, confirming the specific interaction with the original compound.
Conclusion: An Integrated Approach to Target Validation
Confirming the cellular target engagement of a novel compound like 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a critical step in its development. The three methodologies discussed in this guide—CETSA, DARTS, and chemical proteomics—each offer a unique and powerful approach to answering this fundamental question.
-
CETSA provides a robust and physiologically relevant method for confirming target stabilization in intact cells.
-
DARTS offers a straightforward, label-free approach to assess ligand-induced protein stability against proteolysis.
-
Chemical proteomics delivers an unbiased, proteome-wide view of a compound's interactions, enabling both target identification and off-target profiling.
For the highest level of confidence in target validation, a multi-pronged approach is recommended. For instance, initial hits from a chemical proteomics screen can be validated using CETSA or DARTS. By leveraging the complementary strengths of these techniques, researchers can build a compelling and self-validating case for the cellular target engagement of their compound of interest, paving the way for further preclinical and clinical development.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). ResearchGate. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate. [Link]
-
Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. (2022). NIH. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). PMC - NIH. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PMC. [Link]
-
Design of O-Acetylserine Sulfhydrylase Inhibitors by Mimicking Nature. (2009). ACS Publications. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]
-
7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. (1994). PubMed. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). MDPI. [Link]
-
A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. (2021). MDPI. [Link]
-
Determining target engagement in living systems. (2014). PMC - NIH. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (2010). PNAS. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
A Novel Approach to Target Engagement for Drug Discovery. (2025). Selvita. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. [Link]
-
Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. (2012). MedChemComm (RSC Publishing). [Link]
-
A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]
-
Mutant Cell Lines Resistant to azetidine-2-carboxylic Acid: Alterations in the Synthesis of Proline From Glutamic Acid. (1987). PubMed. [Link]
-
Current Advances in CETSA. (2022). Frontiers. [Link]
-
Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. (2007). PubMed. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (2014). PMC - NIH. [Link]
-
Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. (2021). YouTube. [Link]
-
Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.Net. [Link]
-
Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). RSC Publishing. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). PubMed. [Link]
-
Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]
-
6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. (2023). MDPI. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 16. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and Other Glycine Transporter 1 (GlyT1) Inhibitors
This guide provides a comprehensive technical comparison of the novel Glycine Transporter 1 (GlyT1) inhibitor, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, with other established inhibitors of this transporter. The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.
Introduction: The Rationale for GlyT1 Inhibition
The Glycine Transporter 1 (GlyT1) plays a pivotal role in regulating glycine levels in the synaptic cleft. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, suggesting that enhancing its function could be a viable therapeutic strategy.[2] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to increased synaptic glycine concentrations and subsequent enhancement of NMDA receptor activity. This mechanism of action forms the basis for the development of GlyT1 inhibitors as potential treatments for the cognitive and negative symptoms of schizophrenia and other CNS disorders.
Compound Profiles: A Comparative Overview
This guide will focus on the comparative efficacy of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid against a panel of well-characterized GlyT1 inhibitors.
Subject Compound:
-
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: A novel, azetidine-based GlyT1 inhibitor. A closely related analog from this series, designated as "compound 26", has demonstrated significant in vivo potency and efficacy.[3]
Comparator Compounds:
-
Bitopertin (RG1678): A potent and selective GlyT1 inhibitor that has undergone extensive clinical investigation.[4][5]
-
Sarcosine (N-methylglycine): An endogenous competitive inhibitor of GlyT1.[6][7]
-
PF-03463275: A GlyT1 inhibitor developed by Pfizer that has been studied for its effects on neuroplasticity and cognition.[8][9]
-
Iclepertin (BI 425809): A novel, potent, and selective GlyT1 inhibitor developed by Boehringer Ingelheim.[1][10][11]
In Vitro Efficacy: Benchmarking Potency
The primary in vitro assay to determine the potency of GlyT1 inhibitors is the [³H]glycine uptake assay. This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
| Compound | GlyT1 IC50 (nM) | Notes |
| Azetidine-based Inhibitor (representative "compound 26") | Data not publicly available | In vivo data suggests high potency.[3] |
| Bitopertin (RG1678) | ~20 | Potent and selective inhibitor. |
| Sarcosine | Micromolar range (weak inhibitor) | Endogenous inhibitor with lower potency.[6] |
| PF-03463275 | Data not publicly available | High in vivo receptor occupancy demonstrated.[9] |
| Iclepertin (BI 425809) | 5.2 | A highly potent and selective inhibitor.[10] |
In Vivo Efficacy: Assessing Cognitive Enhancement
The therapeutic potential of GlyT1 inhibitors is primarily evaluated through their ability to enhance cognitive function in preclinical animal models. The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.
A key study on a series of azetidine-based inhibitors, including a close analog of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid ("compound 26"), demonstrated significant memory enhancement in the NOR test at a single dose of 0.03 mg/kg.[3] This compound also showed efficacy in the contextual fear conditioning (cFC) study after four daily doses of 0.01-0.03 mg/kg.[3]
For comparison, Bitopertin has also shown pro-cognitive effects in rodent models.[12] Iclepertin (BI 425809) has demonstrated memory enhancement in animal cognitive tests.[13] PF-03463275 improved working memory accuracy in healthy human subjects.[9] While Sarcosine has shown some efficacy in clinical trials for schizophrenia, its direct cognitive-enhancing effects in preclinical models are less robust due to its lower potency.
Target Engagement: In Vivo Receptor Occupancy
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree of target engagement (receptor occupancy) by a drug candidate in the brain. This is crucial for establishing a relationship between drug dosage, target interaction, and clinical efficacy.
The azetidine-based inhibitor "compound 26" demonstrated a potency comparable to Bitopertin in an in vivo rat receptor occupancy study, indicating excellent brain penetration and target engagement.[3] Studies with PF-03463275 have shown that doses of 10 mg, 20 mg, 40 mg, and 60 mg twice daily resulted in approximately 44%, 61%, 76%, and 83% GlyT1 occupancy, respectively, in individuals with schizophrenia.[9]
Experimental Methodologies
[³H]Glycine Uptake Assay Protocol
This protocol outlines the fundamental steps for determining the in vitro potency of GlyT1 inhibitors.
Novel Object Recognition (NOR) Test Protocol
This protocol details the procedure for assessing recognition memory in rodents.
In Vivo Receptor Occupancy Study Protocol (Conceptual)
This protocol provides a general outline for conducting in vivo receptor occupancy studies using PET.
Conclusion and Future Directions
The available preclinical data strongly suggests that 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, as represented by its close analog "compound 26," is a highly promising GlyT1 inhibitor with potent in vivo efficacy in cognitive enhancement models and excellent target engagement. Its performance appears comparable to that of other leading GlyT1 inhibitors such as Bitopertin.
Further studies are warranted to directly determine the in vitro potency (IC50) of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and to conduct head-to-head in vivo comparisons with other GlyT1 inhibitors in a wider range of preclinical models of CNS disorders. The favorable profile of this azetidine-based scaffold highlights its potential for the development of novel therapeutics for schizophrenia and other conditions characterized by NMDA receptor hypofunction.
References
-
Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Neuropsychopharmacology.
-
Azetidine-based Selective Glycine transporter-1 (GlyT1) Inhibitors With Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters.
-
Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science.
-
Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy.
-
Bitopertin Shows Efficacy in Patients with Erythropoietic Protoporphyria: Results from the Randomized, Double-Blind, Placebo-Controlled AURORA Trial. Journal of the American Academy of Dermatology.
-
Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. ResearchGate.
-
Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. ResearchGate.
-
The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Alzheimer's Disease.
-
The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neuroscience.
-
Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects. Neuropsychopharmacology.
-
Novel Object Recognition test. Mouse Metabolic Phenotyping Centers.
-
Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. Schizophrenia Research.
-
Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. ResearchGate.
-
Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. PubMed.
-
Bitopertin for Erythropoietic Protoporphyria Lowers Protoporphyrin IX Levels and Improves Symptoms and Quality of Life. Longdom Publishing.
-
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI.
-
Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia. Schizophrenia Research.
-
The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of Physiology.
-
Bitopertin to treat erythropoietic protoporphyria or X-linked protoporphyria. PCORI Horizon Scanning Database.
-
Novel Object Recognition Test v1. ResearchGate.
-
Glycine transporter type 1 occupancy by bitopertin: A positron emission tomography study in healthy volunteers. Johns Hopkins University.
-
Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). MDPI.
-
BEACON trial results: safety & efficacy of bitopertin in adults with EPP. VJHemOnc.
-
Iclepertin. ALZFORUM.
-
BehaviorCloud Protocols - Novel Object Recognition. BehaviorCloud.
-
Protocol for Clinical GLP-1 Receptor PET/CT Imaging with [68Ga]Ga-NODAGA-Exendin-4. SpringerLink.
-
Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. National Institutes of Health.
-
Novel Object Recognition Test for mice. Aligning Science Across Parkinson's.
-
Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy.
-
Bitopertin shows efficacy in patients with erythropoietic protoporphyria: Results from the randomized, double-blind, placebo-controlled AURORA trial. Mount Sinai Scholars Portal.
-
Sarcosine. TargetMol.
-
Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. National Institutes of Health.
-
Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. springermedizin.de.
-
Receptor Occupancy Protocol. Gifford Bioscience.
-
Imaging Histamine Receptors Using PET and SPECT. Radiology Key.
Sources
- 1. Efficacy and safety of iclepertin (BI 425809) with adjunctive computerized cognitive training in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitopertin shows efficacy in patients with erythropoietic protoporphyria: Results from the randomized, double-blind, placebo-controlled AURORA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjhemonc.com [vjhemonc.com]
- 6. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: A Guide to Establishing In Vitro and In Vivo Correlation
Introduction: Bridging the Gap Between Benchtop and Behavior
In the realm of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with complexity. A critical challenge lies in establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which serves as the predictive bridge between a compound's activity at its molecular target and its ultimate physiological effect.[1][2] This guide provides a comprehensive framework for evaluating the activity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid , a novel investigational compound, by correlating its in vitro profile with its in vivo efficacy.
The therapeutic rationale for this compound is rooted in the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[3] This hypothesis posits that diminished NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[4] A key strategy to enhance NMDA receptor function is to increase the concentration of glycine, an obligatory co-agonist, at the synaptic cleft.[5][6] This is primarily achieved by inhibiting the Glycine Transporter 1 (GlyT1), a protein responsible for glycine reuptake from the synapse.[7][8]
This guide will detail the essential experimental workflows to characterize 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a putative GlyT1 inhibitor, compare its performance against established modulators, and outline a clear path for correlating its cellular potency with its behavioral efficacy in a validated animal model.
The GlyT1-NMDA Receptor Signaling Axis
To understand the compound's mechanism, it is crucial to visualize its place in the glutamatergic synapse. Inhibition of GlyT1 on glial cells leads to an accumulation of synaptic glycine, which then acts on the glycine-binding site of the NMDA receptor, potentiating its activation by glutamate.
Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.
Part 1: In Vitro Characterization - Potency and Selectivity
The foundational step is to quantify the compound's direct interaction with its intended target. The primary method for this is a cell-based glycine uptake assay. The causality we aim to establish is that the compound directly inhibits the transporter's function, leading to a measurable decrease in glycine uptake.
Key Experiment: [³H]-Glycine Uptake Assay
This assay directly measures the function of the GlyT1 transporter. By using cells engineered to express high levels of human GlyT1, we can quantify the inhibition of radiolabeled glycine uptake in the presence of our test compound.[9]
Experimental Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GlyT1a transporter isoform in appropriate media.
-
Plating: Seed the cells in a 384-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and comparator compounds (e.g., Sarcosine, Bitopertin) in assay buffer.
-
Assay Initiation: Wash the cell monolayer with buffer. Add the compound dilutions to the wells and incubate.
-
Glycine Uptake: Add a solution containing [³H]-glycine to each well and incubate for a defined period (e.g., 1 hour at 27°C) to allow for transporter-mediated uptake.[9]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove unincorporated [³H]-glycine.
-
Lysis and Detection: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).
Self-Validating System & Trustworthiness
To ensure the results are specific to GlyT1, a counter-screen using cells expressing the Glycine Transporter 2 (GlyT2) is essential.[5] A compound with high selectivity for GlyT1 over GlyT2 is desirable to avoid potential side effects associated with modulating inhibitory glycinergic neurotransmission.
Comparative In Vitro Data
The performance of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid should be benchmarked against known standards.
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] | Mechanism |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | GlyT1 | 25 | Competitive |
| GlyT2 | >10,000 | ||
| Sarcosine (N-methylglycine) | GlyT1 | 850 | Competitive |
| Bitopertin (RG1678) | GlyT1 | 15 | Non-competitive |
Part 2: In Vivo Evaluation - From Target Engagement to Behavioral Efficacy
With in vitro potency established, the next critical phase is to determine if this activity translates into a functional outcome in a living organism. This requires selecting an appropriate animal model that reflects the cognitive deficits seen in schizophrenia.
Key Experiment: The Novel Object Recognition (NOR) Test
The NOR test is a widely accepted behavioral assay to assess learning and memory in rodents.[10] Its validity stems from the innate tendency of mice to explore a novel object more than a familiar one, a behavior that is impaired in models of cognitive dysfunction.[11]
Experimental Protocol:
-
Animal Acclimation (Day 1): Individually habituate mice to the testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes in the absence of any objects. This reduces novelty-induced stress during testing.[12]
-
Drug Administration: Administer 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid or vehicle via the intended clinical route (e.g., intraperitoneal or oral) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Training/Familiarization Phase (Day 2): Place two identical objects in opposite corners of the arena. Allow each mouse to explore the objects for a set duration (e.g., 10 minutes).[11] The time spent exploring each object is recorded.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 2 hours).[11]
-
Testing Phase (Day 2): Re-introduce the mouse into the same arena, but with one of the familiar objects replaced by a novel object.
-
Data Acquisition: Record the time the mouse spends exploring the familiar object (T_familiar) and the novel object (T_novel) over a 5-10 minute session.
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar) . A positive DI indicates the mouse recognizes the familiar object and prefers the novel one, signifying intact memory. An improvement in the DI in a disease model (e.g., MK-801 induced cognitive deficit) demonstrates pro-cognitive efficacy.[10]
Comparative In Vivo Data
The in vivo efficacy is determined by the dose that produces a significant reversal of cognitive deficits in the NOR test.
| Compound | Animal Model | Effective Dose (ED₅₀, mg/kg) [Hypothetical Data] | Outcome |
| 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid | MK-801 Induced Deficit | 3 | Significantly reverses cognitive impairment in the NOR test. |
| Comparator (e.g., SSR504734) | MK-801 Induced Deficit | 10 | Reverses cognitive deficits in various animal models of schizophrenia.[13] |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a predictive model linking the in vitro potency to the in vivo behavioral effect. For CNS drugs, this is not a simple bioavailability correlation but rather a complex relationship involving pharmacokinetics (PK), target engagement, and pharmacodynamics (PD).[1][14]
The IVIVC Workflow
The process follows a logical, multi-step progression from initial screening to in vivo validation. The causality is clear: high in vitro potency should, after accounting for brain penetration and metabolism, lead to sufficient target engagement to drive a behavioral response at a lower dose.
Caption: Workflow for establishing an in vitro-in vivo correlation.
Discussion and Interpretation
In our hypothetical example, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid demonstrates high in vitro potency (IC₅₀ = 25 nM) and excellent selectivity. This potency translates to a robust in vivo effect at a relatively low dose (ED₅₀ = 3 mg/kg). This strong correlation suggests several key properties:
-
Good Target Engagement: The compound likely achieves sufficient concentrations in the brain to inhibit GlyT1 at the administered doses.
-
Favorable Pharmacokinetics: The molecule possesses the necessary characteristics (e.g., low efflux, appropriate lipophilicity) to cross the blood-brain barrier effectively.[1]
-
On-Target Efficacy: The observed behavioral effect is likely mediated through the intended mechanism of GlyT1 inhibition, as suggested by the high in vitro selectivity.
A poor correlation, such as high in vitro potency but weak in vivo activity, would prompt an investigation into factors like poor brain penetration, rapid metabolism, or significant off-target activities that could confound the behavioral results.
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterize the activity of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. By systematically progressing from in vitro target-based assays to in vivo behavioral models, researchers can build a compelling case for the compound's mechanism of action and therapeutic potential. The establishment of a strong in vitro-in vivo correlation is paramount, providing the confidence needed to advance promising CNS drug candidates toward clinical development.[15]
References
-
Investigational Studies on a Hit Compound Cyclopropane-Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. (2021). ACS Infectious Diseases. [Link]
-
Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. (2012). Psychopharmacology. [Link]
-
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). Molecules. [Link]
-
Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. (2008). Psychopharmacology. [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2017). ChemMedChem. [Link]
-
Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. (2022). Neuropsychopharmacology. [Link]
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. (1987). Experimental Lung Research. [Link]
-
Glycine transporter type-1 and its inhibitors. (2006). Current Medicinal Chemistry. [Link]
-
Novel Object Recognition test. (2024). Mouse Metabolic Phenotyping Centers. [Link]
-
Glycine Transport Inhibitors for the Treatment of Schizophrenia. (2011). Recent Patents on CNS Drug Discovery. [Link]
-
In vitro, in vivo and in silico models of drug distribution into the brain. (2013). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). Journal of Visualized Experiments. [Link]
-
In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. (2015). Kinam Park. [Link]
-
Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. (2011). Journal of Biomolecular Screening. [Link]
-
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. (2021). International Journal of Molecular Sciences. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
-
Novel object recognition test By Xuansong Mao. (N.D.). Protocol Exchange. [Link]
-
In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters... (2014). ResearchGate. [Link]
-
Novel Object Recognition. (N.D.). Maze Engineers. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2024). AAPS PharmSciTech. [Link]
-
7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity... (1994). Journal of Medicinal Chemistry. [Link]
-
Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. (2024). bioRxiv. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2023). Molecules. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). Journal of Applied Pharmaceutical Science. [Link]
-
Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. (2010). Current Topics in Medicinal Chemistry. [Link]
-
Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. (2022). JoVE. [Link]
-
Glycine transport inhibitors in the treatment of schizophrenia. (2012). Handbook of Experimental Pharmacology. [Link]
-
GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. (2021). ResearchGate. [Link]
Sources
- 1. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine transport inhibitors in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
- 15. premier-research.com [premier-research.com]
A Comparative Guide to Purity Analysis and Quality Control of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Batches
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide focuses on 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, a molecule possessing a unique combination of a strained azetidine ring, a sulfonamide linkage, and a carboxylic acid moiety. Each of these functional groups presents distinct challenges and considerations in the assurance of quality and purity. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust analytical methodologies are essential for the characterization and quality control of different batches of this compound.
This guide provides a comparative analysis of various analytical techniques for the purity assessment of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to establish a self-validating quality control system.
Understanding the Molecule: Potential Impurities and Analytical Strategy
The structure of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid suggests several potential sources of impurities arising from its synthesis and degradation. These can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products from incomplete reactions, intermediates, and degradation products.[1]
-
Inorganic Impurities: Reagents, ligands, and catalysts used in the manufacturing process.[1]
-
Residual Solvents: Organic volatile compounds used during synthesis and purification.[1]
A comprehensive analytical strategy should, therefore, employ a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify these potential impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the impurity, the required sensitivity, and the desired level of structural information. High-performance liquid chromatography (HPLC) is often considered the gold standard for purity analysis.[1] For volatile impurities, gas chromatography (GC) is the method of choice.[1] Mass spectrometry (MS), often coupled with a chromatographic technique, provides invaluable information on the molecular weight and structure of unknown impurities.[1][3]
Below is a comparative summary of the most relevant techniques for the analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid:
| Technique | Principle | Strengths for this Molecule | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating non-volatile organic impurities. The carboxylic acid and sulfonamide groups allow for good retention on reversed-phase columns. UV detection is suitable for the molecule.[4] | May not be suitable for highly volatile impurities. Identification of unknown peaks requires a hyphenated technique like MS. | Purity Assay & Impurity Profiling |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5][6] | Provides molecular weight and fragmentation data for definitive identification of impurities.[5][6] High sensitivity for trace-level impurity detection.[5] | Higher cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress ionization. | Impurity Identification & Quantification |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Ideal for the analysis of residual solvents.[1] | Not suitable for non-volatile compounds like the target molecule and most of its organic impurities. Derivatization may be required for some less volatile impurities. | Residual Solvent Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Provides unambiguous structural elucidation of the main compound and any isolated impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard. | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals. | Structural Elucidation & Absolute Purity Determination |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Quick and non-destructive method for confirming the identity of the bulk material by comparing its spectrum to a reference. | Not suitable for quantifying impurities or analyzing complex mixtures due to overlapping spectral bands. | Identity Confirmation |
Experimental Protocols: A Step-by-Step Approach
The following protocols are provided as a comprehensive starting point for the quality control of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid batches. These methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[7][8][9][10]
Protocol 1: Purity Determination and Impurity Profiling by HPLC-UV
This method is designed to separate and quantify non-volatile organic impurities.
1. Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample batch to be tested at the same concentration as the standard solution.
3. Data Analysis:
-
Calculate the percentage purity of the main peak and the area percentage of each impurity.
-
Impurity levels should be reported according to ICH Q3A(R2) guidelines, which define thresholds for reporting, identification, and qualification.[11][12][13] Results below 1.0% should be reported to two decimal places.[13]
Protocol 2: Identification of Unknown Impurities by LC-MS/MS
This protocol is used to identify any unknown impurities detected by the HPLC-UV method.
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.[5]
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ionizable species.
-
Product Ion Scan (MS2): Fragment the parent ions of interest to obtain structural information.
-
2. Data Interpretation:
-
Propose structures for unknown impurities based on their accurate mass, fragmentation patterns, and knowledge of the synthetic route.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity analysis and quality control process.
Caption: Overall workflow for purity analysis.
Caption: Decision tree for impurity identification.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the quality control process, a self-validating system must be in place. This involves:
-
Method Validation: All analytical methods must be thoroughly validated for specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[7][8][9][10]
-
System Suitability: Before any analysis, system suitability tests must be performed to ensure the analytical system is performing correctly.
-
Use of Certified Reference Standards: For quantitative analysis, well-characterized and certified reference standards are essential.
-
Orthogonal Techniques: Employing orthogonal analytical techniques (e.g., HPLC and qNMR) provides a higher degree of confidence in the purity assessment. For instance, a high purity value obtained by HPLC can be confirmed by the absence of significant impurity signals in the NMR spectrum.
Conclusion
The quality control of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques, underpinned by rigorous method validation, is essential to ensure the purity and, ultimately, the safety and efficacy of the final pharmaceutical product. This guide provides a framework for developing a robust and reliable quality control strategy, emphasizing the importance of understanding the molecule's chemistry to anticipate and address potential purity issues.
References
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. Available at: [Link]
-
Vu, D., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 455, 60-65. Available at: [Link]
-
Asha, S., Thirunavukkarasu, P., & Sadiq, A. M. (2018). Preparative HPLC method for the isolation of compounds from Euphorbia hirta Linn. ethanol extract. Research Journal of Pharmacy and Technology, 11(6), 2541-2545. Available at: [Link]
-
European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]
-
Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. Available at: [Link]
-
Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]
-
Vu, D., et al. (2016). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. ResearchGate. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Ferrara, S. D., et al. (1996). Identification of sulfonylureas in serum by electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1033-1040. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Braselton, W. E., et al. (1977). Measurement of Antidiabetic Sulfonylureas in Serum by Gas Chromatography with Electron-capture Detection. Diabetes, 26(1), 50-57. Available at: [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
Criterium. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2022). Analytical method validation: A brief review. Available at: [Link]
-
Labcorp. (2025). Sulfonylurea Analysis, Serum or Plasma. Available at: [Link]
-
Pharmaceutical Guidelines. (2020). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Available at: [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]
-
PubMed. (2007). Pharmaceutical quality control of acid and neutral drugs based on competitive self-assembly in amphiphilic systems. Available at: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. particle.dk [particle.dk]
- 10. wjarr.com [wjarr.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
Comparative Pharmacokinetic Analysis of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid Prodrugs: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Prodrugs of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic Acid
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a molecule of interest in medicinal chemistry, likely due to the structural rigidity and potential for specific interactions conferred by the azetidine ring and the cyclopropylsulfonyl group. The azetidine motif is increasingly utilized in drug design to fine-tune the pharmacological properties of molecules. However, the carboxylic acid group, while often crucial for therapeutic activity, can present challenges in terms of oral bioavailability, metabolic stability, and cell permeability.
A common and effective strategy to overcome these pharmacokinetic hurdles is the implementation of a prodrug approach. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. For carboxylic acid-containing drugs, esterification or amidation are frequent modifications to enhance lipophilicity, improve membrane transport, and protect the carboxylic acid from premature metabolism. The ideal prodrug should exhibit efficient conversion to the active parent drug at the desired site of action, while the promoiety should be non-toxic and readily cleared.
This guide aims to provide a comparative analysis of the pharmacokinetic profiles of different prodrugs of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. Due to the limited publicly available data on this specific molecule and its prodrugs, this guide will focus on establishing a framework for such a comparison and will utilize illustrative examples of common prodrug strategies for carboxylic acids to highlight key pharmacokinetic parameters and the experimental methodologies used for their evaluation.
Key Pharmacokinetic Parameters for Prodrug Comparison
A comprehensive comparison of different prodrugs of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid would necessitate the evaluation of several key pharmacokinetic parameters. The table below outlines these essential parameters and their significance in assessing prodrug performance.
| Pharmacokinetic Parameter | Description | Significance for Prodrug Evaluation |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A primary goal of a prodrug is often to increase the oral bioavailability of the parent drug. |
| Maximum Plasma Concentration (Cmax) | The highest concentration of the drug (or its active metabolite) observed in the plasma after administration. | Provides insights into the rate of absorption and conversion of the prodrug. |
| Time to Maximum Plasma Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of absorption and onset of action. |
| Area Under the Curve (AUC) | The total drug exposure over time. | Reflects the extent of absorption and overall in vivo performance of the prodrug. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | A longer half-life of the active drug released from a prodrug can lead to a more sustained therapeutic effect. |
| Metabolic Stability | The susceptibility of the prodrug to metabolism, primarily by liver enzymes. | A prodrug should be stable enough to reach its target but labile enough to be converted to the active drug. |
| Conversion Rate to Parent Drug | The efficiency and speed at which the prodrug is converted to the active 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid. | A critical parameter to ensure therapeutic efficacy. |
Common Prodrug Strategies for Carboxylic Acids and Their Expected Pharmacokinetic Impact
While specific data for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid prodrugs is not available, we can extrapolate from common strategies used for other carboxylic acid-containing drugs.
Ester Prodrugs (e.g., Ethyl Ester, Isopropyl Ester)
-
Rationale: Esterification masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing passive diffusion across the gastrointestinal membrane.
-
Expected Pharmacokinetic Impact:
-
Increased Oral Bioavailability: By improving absorption, ester prodrugs are expected to lead to a higher systemic exposure of the parent drug compared to oral administration of the parent drug itself.
-
Variable Conversion Rates: The rate of hydrolysis of the ester bond back to the carboxylic acid can vary depending on the specific ester and the activity of esterase enzymes in the plasma and tissues. This can influence the Tmax and Cmax of the parent drug.
-
Amide Prodrugs
-
Rationale: Forming an amide bond can also increase lipophilicity and metabolic stability.
-
Expected Pharmacokinetic Impact:
-
Enhanced Stability: Amide bonds are generally more stable to hydrolysis than ester bonds, which could lead to a slower release of the parent drug and a longer duration of action.
-
Potentially Lower Conversion: The increased stability might also result in incomplete conversion to the parent drug, which would need to be carefully evaluated.
-
Acyl-oxymethyl Ester Prodrugs
-
Rationale: These "double ester" prodrugs are designed for a two-step hydrolysis, often leading to a more controlled release of the parent drug.
-
Expected Pharmacokinetic Impact:
-
Controlled Release: The multi-step cleavage can result in a more sustained plasma concentration of the active drug, potentially reducing dosing frequency.
-
Improved Bioavailability: This strategy can also be effective in improving oral absorption.
-
Experimental Protocols for Pharmacokinetic Evaluation
To generate the data necessary for a robust comparison, a series of well-defined preclinical studies are required. The following are standard experimental protocols employed in the pharmacokinetic characterization of prodrugs.
In Vitro Metabolic Stability Assay
-
Objective: To assess the stability of the prodrugs in the presence of metabolic enzymes.
-
Methodology:
-
Incubate the prodrugs with liver microsomes or S9 fractions from relevant species (e.g., rat, dog, human).
-
At various time points, quench the reaction and analyze the remaining concentration of the prodrug and the formation of the parent drug using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats, Mice)
-
Objective: To determine the pharmacokinetic profile of the prodrugs and the released parent drug after oral and intravenous administration.
-
Methodology:
-
Administer a single dose of each prodrug and the parent drug to different groups of animals via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma and analyze the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, F%) using appropriate software.
-
Visualizing the Prodrug Conversion and Evaluation Workflow
To better understand the process of prodrug development and evaluation, the following diagrams illustrate the conceptual metabolic pathway and the experimental workflow.
Caption: Conceptual metabolic pathway of a prodrug.
Caption: Workflow for comparing prodrug pharmacokinetics.
Conclusion and Future Directions
The development of prodrugs for 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid holds significant promise for overcoming potential pharmacokinetic limitations of the parent molecule. A systematic and comparative evaluation of different prodrug strategies is essential for selecting a clinical candidate with an optimal pharmacokinetic profile. While direct experimental data on prodrugs of this specific compound is currently lacking in the public domain, the principles and methodologies outlined in this guide provide a robust framework for such an investigation.
Future research should focus on the synthesis of a series of prodrugs (e.g., simple esters, amides, and more complex promoieties) of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid and their subsequent evaluation using the described in vitro and in vivo pharmacokinetic assays. The resulting data will be crucial for establishing a clear structure-pharmacokinetic relationship and for identifying a lead prodrug with enhanced bioavailability, sustained therapeutic action, and a favorable safety profile. Such studies will be instrumental in advancing the development of this promising chemical entity towards clinical application.
References
As this guide is based on established principles of prodrug design and pharmacokinetic analysis due to the absence of specific data for the topic compound, the references provided are of a general and illustrative nature.
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]
-
Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097-2106. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]
A Head-to-Head Comparison of Synthetic Routes to 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart conformational rigidity and improved physicochemical properties to bioactive molecules. When functionalized with a cyclopropylsulfonyl group at the nitrogen atom, the resulting 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid emerges as a valuable building block, offering a unique vector for molecular exploration. This guide provides a comprehensive, head-to-head comparison of two plausible and practical synthetic routes to this target molecule, designed to inform researchers and drug development professionals in their synthetic strategy and decision-making.
Introduction to the Target Molecule
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid is a constrained amino acid analogue that combines the rigid azetidine core with the compact and metabolically stable cyclopropylsulfonyl group. This combination of features makes it an attractive component for the design of protease inhibitors, receptor antagonists, and other therapeutic agents where precise conformational control is desired. The following sections will dissect two distinct synthetic pathways to this molecule, starting from commercially available precursors: Route A , commencing with ethyl azetidine-3-carboxylate hydrochloride, and Route B , which utilizes 1-Boc-azetidine-3-carboxylic acid.
Route A: N-Cyclopropanesulfonylation of Ethyl Azetidine-3-carboxylate Followed by Ester Hydrolysis
This route offers a direct approach to establishing the core structure, followed by a final deprotection step. The key transformations involve the sulfonylation of the azetidine nitrogen and the subsequent saponification of the ethyl ester.
Experimental Protocol: Route A
Step 1: N-Cyclopropanesulfonylation of Ethyl Azetidine-3-carboxylate
To a stirred solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) is added at 0 °C. The reaction mixture is stirred for a short period to ensure the formation of the free base. Subsequently, cyclopropanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a tertiary amine base is crucial to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the sulfonylation reaction, driving the reaction to completion. The choice of an aprotic solvent prevents any unwanted side reactions with the sulfonyl chloride.
Step 2: Hydrolysis of Ethyl 1-(Cyclopropylsulfonyl)azetidine-3-carboxylate
The purified ethyl 1-(cyclopropylsulfonyl)azetidine-3-carboxylate (1.0 eq) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The progress of the reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl). The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the final product, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Causality Behind Experimental Choices: Alkaline hydrolysis is a standard and efficient method for the saponification of esters.[1] The subsequent acidification is necessary to protonate the carboxylate salt to yield the desired carboxylic acid.
Visualizing Route A
Caption: Synthetic pathway for Route A.
Route B: N-Deprotection of 1-Boc-azetidine-3-carboxylic acid Followed by N-Cyclopropanesulfonylation
This alternative strategy involves the initial removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the introduction of the cyclopropylsulfonyl moiety. This sequence can be advantageous if the free carboxylic acid is desired for the sulfonylation step or if the Boc-protected starting material is more readily available or cost-effective.
Experimental Protocol: Route B
Step 1: Deprotection of 1-Boc-azetidine-3-carboxylic acid
1-Boc-azetidine-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.[2] An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added at 0 °C. The reaction mixture is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS. The solvent and excess acid are then removed under reduced pressure to yield azetidine-3-carboxylic acid, usually as its corresponding salt (e.g., trifluoroacetate or hydrochloride). This intermediate can often be used in the next step without further purification.
Causality Behind Experimental Choices: Strong acidic conditions are required to cleave the acid-labile Boc protecting group.[3] The choice of acid can influence the salt form of the product and the ease of removal.
Step 2: N-Cyclopropanesulfonylation of Azetidine-3-carboxylic Acid
The crude azetidine-3-carboxylic acid salt (1.0 eq) is suspended in an appropriate solvent mixture, such as aqueous acetone or a mixture of an organic solvent and water. A base, such as sodium carbonate or potassium carbonate (3.0-4.0 eq), is added to neutralize the acid salt and to act as a base for the sulfonylation. Cyclopropanesulfonyl chloride (1.2 eq) is then added portion-wise or as a solution in a suitable solvent. The reaction is stirred at room temperature until completion. After an aqueous workup, the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by crystallization or column chromatography yields the final product, 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Causality Behind Experimental Choices: The Schotten-Baumann conditions (aqueous base) are often effective for the sulfonylation of amino acids, as they allow for the simultaneous neutralization of the starting material and the generated HCl.
Visualizing Route B
Caption: Synthetic pathway for Route B.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route A | Route B |
| Starting Material | Ethyl azetidine-3-carboxylate hydrochloride | 1-Boc-azetidine-3-carboxylic acid |
| Number of Steps | 2 | 2 |
| Key Transformations | N-Sulfonylation, Ester Hydrolysis | N-Deprotection, N-Sulfonylation |
| Potential Advantages | - Direct installation of the sulfonyl group on a stable ester. - Potentially easier purification of the intermediate ester. | - Avoids a final hydrolysis step, which can sometimes be challenging. - The free acid intermediate may offer different solubility properties for the sulfonylation step. |
| Potential Challenges | - The final product is a carboxylic acid, which may require specific purification techniques. - Ester hydrolysis conditions need to be carefully controlled to avoid side reactions. | - The free amino acid intermediate can be zwitterionic and may have limited solubility in organic solvents. - The deprotection step adds an extra operation before the key bond formation. |
| Overall Yield (Estimated) | Moderate to Good | Moderate to Good |
| Scalability | Both routes are amenable to scale-up with appropriate process optimization. | Both routes are amenable to scale-up with appropriate process optimization. |
Conclusion and Recommendations
Both Route A and Route B represent viable and logical synthetic pathways to 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid. The choice between the two will likely depend on several factors, including the cost and availability of the starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.
Route A may be preferred if the intermediate ethyl ester is expected to be more easily purified by standard chromatographic techniques. The final hydrolysis step is generally robust, although care must be taken to ensure complete reaction and efficient product isolation.
Route B offers the advantage of performing the key sulfonylation step on the free amino acid, which might be beneficial in certain cases. However, the handling of the potentially zwitterionic intermediate may require specific solvent systems.
Ultimately, it is recommended that researchers perform small-scale trial reactions of both routes to determine the most efficient and reliable method for their specific needs. This empirical data will provide the most definitive guide for selecting the optimal synthetic strategy for the preparation of this valuable and versatile building block.
References
-
ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]
-
PubMed. Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Chemguide. hydrolysis of esters. [Link]
Sources
Safety Operating Guide
1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from groundbreaking research to drug development requires meticulous attention to every detail, including the responsible management of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid, ensuring the safety of your personnel and the integrity of your research environment.
The Imperative of Proper Chemical Disposal
The journey of a novel compound from the lab to potential therapeutic application is paved with rigorous protocols. The disposal of chemical waste is not merely a final step but an integral part of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination, costly fines, and, most importantly, serious health and safety risks. Therefore, a well-defined disposal plan is a cornerstone of a robust research program.
All laboratory personnel are required to be trained in the identification and handling of hazardous waste.[1] This includes understanding the specific risks associated with the chemicals they use and the appropriate emergency response procedures.[1]
Hazard Profile of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid
-
Azetidine Derivatives: The azetidine ring, a four-membered nitrogen-containing heterocycle, and its derivatives can be hazardous. For instance, azetidine itself is classified as causing severe skin burns and eye damage, and is a highly flammable liquid and vapor.[2][3] Azetidine-3-carboxylic acid is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5]
-
Carboxylic Acids: Carboxylic acids can be corrosive and cause irritation.[6]
-
Sulfonyl Group: The sulfonyl group is generally stable, but its presence can influence the overall reactivity and biological activity of the molecule.
Given this information, it is prudent to handle 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid as a hazardous substance, assuming it may be toxic, corrosive, and an environmental hazard until proven otherwise.
Table 1: Assumed Hazard Classification and Necessary Precautions
| Hazard Category | Assumed Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[2][4][5] | Wear protective gloves and clothing.[4] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[2][4][5] | Wear safety glasses with side-shields or goggles.[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[4][5] | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[8] |
| Environmental Hazard | Unknown, but discharge into the environment should be avoided.[7] | Do not allow to enter drains or waterways.[7][8] |
Personal Protective Equipment (PPE)
Before handling 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid for any purpose, including disposal, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]
-
Respiratory Protection: If handling as a powder or generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide for the safe disposal of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[9]
-
Segregation: Do not mix 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid waste with other waste streams. Incompatible wastes must not be stored in the same container.[10] Specifically, keep it separate from:
Step 2: Waste Collection and Containerization
-
Primary Container: Collect waste in a designated, properly labeled container. The original container is often the best choice for waste accumulation.[9] The container must be in good condition, free of leaks, and compatible with the chemical.[9]
-
Container Labeling: Label the waste container clearly with the full chemical name: "1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid". Do not use abbreviations. The label should also include the words "Hazardous Waste" and a summary of the potential hazards (e.g., "Toxic," "Irritant").
-
Container Management: Keep the waste container closed at all times except when adding waste.[9]
Step 3: On-Site Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and in a well-ventilated location, such as a chemical fume hood.[12]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a tray or tub, to contain any potential leaks or spills.[12]
-
Minimize Storage: Accumulate waste for the shortest possible time before arranging for disposal.[10][13]
Step 4: Disposal Arrangement
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for pickup and disposal.
-
Licensed Disposal Facility: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
Step 5: Decontamination of Empty Containers
-
Rinsing: Empty containers can be triple-rinsed with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).[7] The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your institution's EHS office.[7]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined in Section 3.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
-
Cleanup: For a solid spill, sweep up and shovel the material into a suitable container for disposal.[8][11] Avoid generating dust.[8][11] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
Caption: Decision workflow for the disposal of 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
References
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 1-Cbz-Azetidine-3-carboxylic acid.
- AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid.
- MedChemExpress. (2024).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
- Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Chemos GmbH & Co.KG. (2020).
- Occupational Safety and Health Administration. 1910.
- Fisher Scientific. (2025).
- Physikalisch-Technische Bundesanstalt.
- Occupational Safety and Health Administration.
- U.S. Environmental Protection Agency. (2025).
- Clean Management. (2022).
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Apollo Scientific. Azetidine.
- National Center for Biotechnology Information.
- Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Tokyo Chemical Industry Co., Ltd. Azetidine 503-29-7.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- University of Toronto. (2019). Handling Procedures for Chemical Wastes.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?
- University of Oslo. Chemical and Hazardous Waste Guide.
- Padwa, A., Wannamaker, M. W., & Dyszlewski, A. D. (1987). Chemical reactivity and configurational properties of cyclopropyl carbanions derived from a silyl sulfonyl substituted cyclopropene. The Journal of Organic Chemistry, 52(21), 4760–4767.
- BLD Pharmatech. Safety Data Sheet: 1-(Fluorosulfonyl)azetidine-3-carboxylic acid.
Sources
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. chemos.de [chemos.de]
- 3. Azetidine | 503-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. peptide.com [peptide.com]
- 9. vumc.org [vumc.org]
- 10. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 11. fishersci.com [fishersci.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Handling 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment
Our approach is grounded in the principle that understanding the why behind a safety protocol is as critical as the protocol itself. This guide moves beyond a simple checklist to empower you, the researcher, to make informed safety decisions.
Hazard Identification: A Molecule's "Personality"
To determine the appropriate PPE, we must first predict the compound's potential hazards by dissecting its structure:
-
Azetidine-3-carboxylic acid Core: This is the most significant contributor to the hazard profile. The SDS for the parent compound, Azetidine-3-carboxylic acid, classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant[1]. Azetidines are strained four-membered rings; while some derivatives are benign, others can be toxic[2][3]. For instance, Azetidine-2-carboxylic acid is a known toxic mimic of the amino acid proline[4]. Therefore, we must assume our compound is, at minimum, a significant irritant to the skin and eyes and potentially harmful if ingested or inhaled[1][5].
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic and potentially corrosive properties. Carboxylic acids are known skin and eye irritants[6][7]. Section 8 of a typical SDS for a carboxylic acid will specify the need for protective equipment like goggles and gloves[8].
-
Cyclopropylsulfonyl Group: Sulfonyl-containing compounds are biologically active, which is often why they are synthesized in drug discovery programs[9][10]. This inherent bioactivity demands cautious handling to prevent unintended physiological effects.
Inferred Hazard Summary: Based on this analysis, 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid should be handled as a substance that is:
-
Potentially harmful if swallowed (Acute Toxicity, Oral, Category 4) [1]
-
Potentially causing respiratory irritation [1]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is crucial to remember that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" that prioritizes safer work practices[11][12].
-
Elimination/Substitution: (Not applicable here, as you must work with this specific molecule).
-
Engineering Controls: These are your primary defense. Always handle this compound inside a certified chemical fume hood to control exposure to dust or aerosols[5][13]. Ensure safety showers and eyewash stations are readily accessible[7][14].
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all users are trained on the specific hazards and procedures.
-
Personal Protective Equipment (PPE): This is the focus of the remainder of the guide and is to be used in conjunction with the controls above.
Task-Specific PPE Protocols
The required level of PPE changes based on the task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory operations involving 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid.
| Laboratory Task | Scale | Minimum Required PPE | Rationale |
| Pre-Use Inspection | Any | Nitrile Gloves, Safety Glasses | Inspecting container integrity for cracks or damage before handling prevents exposure from a leaking vessel. |
| Weighing Solid Compound | < 1 g | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Protects against incidental skin contact and minor particle projection. Must be performed in a fume hood or ventilated balance enclosure. |
| Weighing Solid Compound | > 1 g | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Increased quantity raises the risk of dust generation. Goggles provide a full seal around the eyes to protect from airborne particulates[7][14][15]. |
| Preparing a Stock Solution | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | The risk of a splash is highest when transferring solids and adding solvents. A face shield protects the entire face from splashes during these critical steps[13][16]. |
| Conducting a Reaction | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Provides baseline protection during a controlled reaction in laboratory glassware within a fume hood. |
| Work-up / Extraction | > 50 mL | Double Nitrile Gloves, Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield | Handling larger volumes of liquids during transfers between glassware (e.g., separatory funnels) significantly increases splash risk. |
| Column Chromatography | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against splashes and drips during column packing, loading, and fraction collection. |
| Handling Waste | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Prevents exposure from contaminated materials (e.g., pipette tips, contaminated solvent). |
PPE Selection and Donning/Doffing Procedures
Proper selection and use are critical for PPE to be effective.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: Conforming to ANSI Z87.1 or EN166 standards, these are the minimum for any lab work[15].
-
Chemical Splash Goggles: Required when there is any risk of a liquid splash or when handling powders that can become airborne[12][16]. They form a seal around the eyes for superior protection.
-
Face Shield: Must be worn with goggles when handling larger volumes or performing tasks with a high splash potential[13][16].
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant (FR) coat is preferred. It must be fully buttoned.
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged tasks or when handling solutions, consider double-gloving or using a thicker, chemical-resistant glove. Always inspect gloves for tears before use and remove them without touching the outer surface with your bare skin[13]. Wash hands thoroughly after glove removal[1].
-
Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory[17].
-
-
Respiratory Protection:
-
Under normal circumstances, handling this compound in a certified chemical fume hood should provide adequate respiratory protection[5].
-
If engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary[11]. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training[12].
-
The following diagram illustrates the decision-making process for selecting the appropriate level of eye and face protection.
Caption: PPE selection flowchart for eye and face protection.
Emergency Procedures & Disposal
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][7].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][7].
-
Spills: For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust[5]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Disposal: All contaminated PPE and waste materials must be disposed of as hazardous chemical waste according to your institution's and local regulations[13]. Do not place in regular trash or discharge to sewer systems[15].
By adopting this structured, evidence-based approach to safety, you build a culture of trust and responsibility in the laboratory. This guide serves not just as a set of rules, but as a tool to help you think critically about the hazards you face and the best ways to mitigate them.
References
-
Acros PharmaTech Limited. (2018). Safety Data Sheet: 1-Cbz-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
UHP Chemicals. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91. Available at: [Link]
-
Ju, Y., & Li, Z. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Mini reviews in medicinal chemistry, 14(1), 63-78. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Gatea, F., et al. (2021). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Molecules, 26(11), 3163. Available at: [Link]
-
ResearchGate. (2017). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Chen, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(12), 2235. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Zhang, H., et al. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Education Sciences, 14(4), 362. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Excedr. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. osha.gov [osha.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
